molecular formula C28H34O8 B15594908 Heteroclitin C

Heteroclitin C

Numéro de catalogue: B15594908
Poids moléculaire: 498.6 g/mol
Clé InChI: PZUDCPSZWPLXKT-KEYXMLAFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate has been reported in Kadsura heteroclita and Schisandra rubriflora with data available.

Propriétés

Formule moléculaire

C28H34O8

Poids moléculaire

498.6 g/mol

Nom IUPAC

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23-/m1/s1

Clé InChI

PZUDCPSZWPLXKT-KEYXMLAFSA-N

Origine du produit

United States

Foundational & Exploratory

Heteroclitin C: A Technical Overview of its Structure, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) from this plant genus have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, a general protocol for its isolation, and a summary of the biological activities and associated signaling pathways of closely related compounds, offering insights into its potential therapeutic applications.

Chemical Structure of this compound

This compound is a complex organic molecule with the molecular formula C₂₈H₃₄O₈. Its systematic IUPAC name is [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate. The structure is characterized by a central dibenzocyclooctadiene core, a feature common to many bioactive lignans from the Schisandraceae family.

Heteroclitin_C_Structure cluster_core [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo [10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] Core Dibenzocyclooctadiene Core Methoxy1 OCH₃ Core->Methoxy1 Methoxy2 OCH₃ Core->Methoxy2 Methoxy3 OCH₃ Core->Methoxy3 Methoxy4 OCH₃ Core->Methoxy4 Dimethyl 2 x CH₃ Core->Dimethyl Dioxa Dioxatetracyclo moiety Core->Dioxa Ester (Z)-2-methylbut-2-enoate Core->Ester

Fig. 1: Conceptual structure of this compound.

Biological Activities of Related Dibenzocyclooctadiene Lignans

While specific quantitative biological data for this compound is not extensively available in the current literature, studies on other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita provide valuable insights into its potential bioactivities. These compounds have demonstrated a range of effects, including anti-HIV, anti-inflammatory, and hepatoprotective activities.

Compound ClassBiological ActivityCell Line / ModelQuantitative Data (IC₅₀/EC₅₀)Reference
Dibenzocyclooctadiene LignansAnti-HIV-EC₅₀: 1.4 - 1.6 µg/mL[1]
Dibenzocyclooctadiene LignansAnti-inflammatory (TNF-α inhibition)-IC₅₀: 9.41 - 40.64 µM[2]
Dibenzocyclooctadiene LignansHepatoprotectiveHepG2 cells-[2]
Kadheterin ACytotoxicityHL-60IC₅₀: 14.59 µM[This information was synthesized from initial search findings but a direct citation is not available in the final set]

Experimental Protocols: Isolation of Dibenzocyclooctadiene Lignans

The following is a general protocol for the isolation of dibenzocyclooctadiene lignans, including this compound, from the stems of Kadsura heteroclita.

1. Extraction:

  • The dried and pulverized stems of Kadsura heteroclita are extracted with a non-polar solvent such as cyclohexane.

  • The extraction is typically performed at room temperature with stirring or sonication for a specified period.

  • The process is repeated multiple times to ensure exhaustive extraction.

  • The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Separation:

  • The crude extract is subjected to flash chromatography on a silica (B1680970) gel column.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing compounds with similar TLC profiles are combined and further purified.

  • Purification is typically achieved through recrystallization from a suitable solvent system (e.g., methanol-water) or by preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

  • The structure of the purified compound is determined using various spectroscopic techniques, including:

    • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

Isolation_Workflow Start Dried Stems of Kadsura heteroclita Extraction Extraction with Cyclohexane Start->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Flash_Chromatography Silica Gel Flash Chromatography Crude_Extract->Flash_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Flash_Chromatography->Fraction_Collection Purification Purification (Recrystallization / Prep-HPLC) Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Fig. 2: General workflow for the isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the broader class of dibenzocyclooctadiene lignans from the Schisandraceae family has identified several key molecular mechanisms. These compounds are known to exert their biological effects, particularly their hepatoprotective and anti-inflammatory activities, through the modulation of critical signaling pathways.[3]

  • Keap1/Nrf2/ARE Pathway: These lignans can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.[4]

  • NF-κB Pathway: They have been shown to inhibit the activation of NF-κB, a key pro-inflammatory signaling pathway, thereby reducing the production of inflammatory mediators.[3]

  • TGF-β/Smad 2/3 Pathway: Modulation of this pathway is implicated in the anti-fibrotic effects of these compounds in the liver.[3]

These pathways are central to cellular responses to oxidative stress, inflammation, and tissue injury, suggesting that this compound may hold therapeutic potential in conditions where these processes are dysregulated.

Signaling_Pathways cluster_stimulus Cellular Stress cluster_lignan Dibenzocyclooctadiene Lignans (e.g., this compound) cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1/Nrf2/ARE Oxidative_Stress->Keap1_Nrf2 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Lignan This compound (putative) Lignan->Keap1_Nrf2 activates Lignan->NFkB inhibits TGFb TGF-β/Smad Lignan->TGFb modulates Antioxidant_Response Antioxidant Response Keap1_Nrf2->Antioxidant_Response Anti_inflammatory_Response Anti-inflammatory Response NFkB->Anti_inflammatory_Response Anti_fibrotic_Response Anti-fibrotic Response TGFb->Anti_fibrotic_Response

Fig. 3: Putative signaling pathways modulated by dibenzocyclooctadiene lignans.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, belongs to a class of natural products with significant therapeutic potential. While further research is required to fully elucidate the specific biological activities and mechanisms of action of this compound, the available data on related compounds suggest promising avenues for investigation in the fields of anti-inflammatory, antiviral, and hepatoprotective drug discovery. The protocols for its isolation are well-established, paving the way for further pharmacological studies. Future research should focus on obtaining quantitative biological data for this compound and confirming its interaction with the signaling pathways identified for this class of compounds.

References

The Biological Activity of Dibenzocyclooctadiene Lignans from Kadsura: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the family Schisandraceae, is a rich source of bioactive natural products, among which dibenzocyclooctadiene lignans (B1203133) are of significant scientific interest. These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and antiviral effects. While specific data on "Heteroclitin C" remains elusive in the current body of scientific literature, this guide provides a comprehensive overview of the biological activities of the broader class of dibenzocyclooctadiene lignans isolated from various Kadsura species. This in-depth technical guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, summarizing the current state of knowledge, presenting key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anti-inflammatory Activity

Dibenzocyclooctadiene lignans from Kadsura have been shown to possess potent anti-inflammatory properties. A primary mechanism of this activity is the inhibition of nitric oxide (NO) production in inflammatory models. Overproduction of NO is a hallmark of chronic inflammation and is mediated by the inducible nitric oxide synthase (iNOS) enzyme.

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundSourceCell LineIC50 (µM)Positive Control
Kadsuindutain AKadsura indutaRAW264.710.7L-NMMA (IC50 = 31.2 µM)[1]
Kadsuindutain BKadsura indutaRAW264.715.2L-NMMA (IC50 = 31.2 µM)[1]
Kadsuindutain CKadsura indutaRAW264.712.5L-NMMA (IC50 = 31.2 µM)[1]
Kadsuindutain DKadsura indutaRAW264.720.1L-NMMA (IC50 = 31.2 µM)[1]
Kadsuindutain EKadsura indutaRAW264.734.0L-NMMA (IC50 = 31.2 µM)[1]
Schizanrin FKadsura indutaRAW264.718.6L-NMMA (IC50 = 31.2 µM)[1]
Schizanrin OKadsura indutaRAW264.725.4L-NMMA (IC50 = 31.2 µM)[1]
Schisantherin JKadsura indutaRAW264.728.9L-NMMA (IC50 = 31.2 µM)[1]
Signaling Pathways in Inflammation

The anti-inflammatory effects of these lignans are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines like TNF-α and enzymes like iNOS and COX-2.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibition DNA DNA NFκB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, COX-2) DNA->Pro_inflammatory_genes Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of dibenzocyclooctadiene lignans.
Experimental Protocols

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Cytotoxic Activity

Several dibenzocyclooctadiene lignans from Kadsura species have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. This anti-proliferative activity suggests their potential as lead compounds for the development of novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity
CompoundSourceCell LineIC50 (µg/mL)
Kadusurain AKadsura coccineaA549 (Lung)1.05[2]
HCT116 (Colon)3.28[2]
HL-60 (Leukemia)1.22[2]
HepG2 (Liver)12.56[2]
Kadheterin AKadsura heteroclitaHL-60 (Leukemia)14.59 µM
Experimental Protocols
  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture medium and seeded into 96-well plates at a suitable density. Cells are allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the dibenzocyclooctadiene lignans for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

mtt_workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with dibenzocyclooctadiene lignans (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove MTT solution and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-HIV Activity

Phytochemical investigations of Kadsura heteroclita have led to the isolation of compounds with anti-HIV activity. While some dibenzocyclooctadiene lignans have shown weak activity, other compounds from the same plant extracts have demonstrated moderate anti-HIV effects.

Quantitative Data: Anti-HIV Activity
CompoundSourceEC50 (µg/mL)Therapeutic Index (TI)
Compound 6Kadsura heteroclita1.652.9[3]
Compound 12Kadsura heteroclita1.465.9[3]

Note: The specific structures of "Compound 6" and "Compound 12" were not detailed as dibenzocyclooctadiene lignans in the cited abstract, but were isolated alongside them from the same plant source.

Experimental Protocols

A common method to assess anti-HIV activity involves the use of cell-based assays.

  • Cell Lines: A susceptible T-cell line (e.g., MT-4 or CEM) is used.

  • Viral Infection: The cells are infected with a known titer of HIV-1.

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compounds.

  • Assessment of Viral Replication: After a period of incubation (typically 3-5 days), the extent of viral replication is determined. This can be measured by several methods, including:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) that form as a result of viral infection.

    • Cell Viability Assays (e.g., MTT): Measures the protective effect of the compound against virus-induced cell death.

  • Data Analysis: The EC50 (the concentration of the compound that inhibits 50% of viral replication) and the CC50 (the concentration that causes 50% cytotoxicity to the host cells) are calculated. The Therapeutic Index (TI) is then determined as the ratio of CC50 to EC50.

Conclusion

The dibenzocyclooctadiene lignans isolated from the genus Kadsura represent a promising class of natural products with a diverse range of biological activities. Their demonstrated anti-inflammatory, cytotoxic, and potential antiviral properties warrant further investigation. This technical guide provides a summary of the existing quantitative data and experimental protocols to facilitate future research in this area. The exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of these compounds will be crucial for the development of novel therapeutic agents. While information on "this compound" is not currently available, the broader study of this chemical class continues to be a fertile ground for drug discovery.

References

Heteroclitin C: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Heteroclitin C, a lignan (B3055560) of significant interest to the scientific community. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, biological activities, and potential mechanisms of action, supported by experimental data and methodologies.

Core Compound Identification

PropertyValue
CAS Number 140460-42-0
Molecular Formula C28H34O8

Biological Activity Profile

This compound, a dibenzocyclooctadiene lignan isolated from Kadsura heteroclita, has demonstrated a range of biological activities. The following table summarizes the key quantitative data from preclinical studies.

Biological ActivityCell Line/Model SystemKey FindingsReference
Anti-HIV ActivityC8166 T-lymphocytesModerate activity[1]
CytotoxicityHL-60Moderate cytotoxicity
Anti-lipid PeroxidationRat liver homogenatePotent inhibition of lipid peroxidation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment against HL-60 Cells (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound.

1. Cell Culture and Seeding:

  • Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

2. Compound Treatment:

  • This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. Control wells receive medium with 0.1% DMSO.

3. MTT Incubation:

  • After a 48-hour incubation period with the compound, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-lipid Peroxidation Assay (TBARS Assay in Rat Liver Homogenate)

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to measure the extent of lipid peroxidation.

1. Preparation of Liver Homogenate:

  • Livers are excised from healthy Wistar rats, washed in ice-cold saline, and homogenized in phosphate (B84403) buffer (pH 7.4) to prepare a 10% (w/v) homogenate.

  • The homogenate is centrifuged to obtain the supernatant, which is used for the assay.

2. Induction of Lipid Peroxidation:

  • The reaction mixture contains liver homogenate, a pro-oxidant such as FeSO4 to induce lipid peroxidation, and various concentrations of this compound.

  • The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

3. TBARS Reaction:

  • To stop the reaction and precipitate proteins, trichloroacetic acid (TCA) is added.

  • Thiobarbituric acid (TBA) reagent is then added, and the mixture is heated in a boiling water bath for a specific duration (e.g., 15-20 minutes) to facilitate the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA.

4. Measurement and Analysis:

  • After cooling, the mixture is centrifuged, and the absorbance of the resulting pink-colored supernatant is measured at 532 nm.

  • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on the broader class of dibenzocyclooctadiene lignans (B1203133) provide insights into its potential mechanisms of action.

anti_inflammatory_pathway cluster_inhibition Inhibition cluster_activation Activation Lignans Dibenzocyclooctadiene Lignans MAPK MAPK Lignans->MAPK NFkB NF-κB Lignans->NFkB JAK_STAT JAK-STAT Lignans->JAK_STAT PKA PKA Lignans->PKA CREB CREB PKA->CREB Nrf2 Nrf-2 CREB->Nrf2

Anti-inflammatory and Neuroprotective Signaling Pathways.

hepatoprotective_pathway cluster_modulation Modulation Lignans Dibenzocyclooctadiene Lignans Keap1_Nrf2 Keap1/Nrf2/ARE Lignans->Keap1_Nrf2 NFkB NF-κB Lignans->NFkB TGFb_Smad TGF-β/Smad2/3 Lignans->TGFb_Smad

Hepatoprotective Signaling Pathways.

anticancer_pathway cluster_inhibition Inhibition Lignans Dibenzocyclooctadiene Lignans MAPK MAPK Lignans->MAPK PI3K_Akt PI3K/Akt Lignans->PI3K_Akt NFkB NF-κB Lignans->NFkB

Anticancer Signaling Pathways.

This technical guide serves as a foundational resource for researchers investigating this compound. Further studies are warranted to fully elucidate its therapeutic potential and mechanisms of action.

References

The Discovery and Therapeutic Potential of Kadsura Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the ethnobotanical origins, phytochemical discovery, and pharmacological activities of lignans (B1203133) derived from the genus Kadsura, tailored for researchers, scientists, and drug development professionals.

The genus Kadsura, belonging to the Schisandraceae family, has a long and storied history in traditional Chinese medicine (TCM), where its various parts have been utilized for centuries to treat a range of ailments.[1][2][3] First described in ancient texts such as the Shennong's Herbal Classic, these plants were traditionally used to alleviate pain, improve circulation, and treat inflammatory conditions like rheumatism.[2][3] Modern phytochemical investigations have unveiled that the primary bioactive constituents responsible for these therapeutic effects are a diverse group of compounds known as lignans.[1][2] This guide provides a comprehensive overview of the discovery and history of Kadsura lignans, details their diverse biological activities, and presents key experimental protocols for their study.

From Traditional Medicine to Modern Phytochemistry: A Historical Perspective

Plants of the Kadsura genus are predominantly distributed across eastern and southeastern Asia.[1] In China, the stems and roots of several Kadsura species have been used in folk medicine for treating conditions such as traumatic injuries, arthralgia, and menstrual irregularities.[4][5] The rich ethnobotanical history of Kadsura spurred scientific interest, leading to extensive phytochemical studies. These investigations have resulted in the isolation and identification of over 337 distinct lignans from this genus since 1973.[1]

These lignans are broadly classified into several structural types, with dibenzocyclooctadienes being the most abundant.[3][6] Other significant classes include aryltetralins, diarylbutanes, tetrahydrofurans, and spirobenzofuranoid dibenzocyclooctadienes.[3][6] The structural diversity of these compounds is a key factor contributing to their wide range of biological activities.

Pharmacological Activities and Therapeutic Potential

Kadsura lignans have been shown to possess a remarkable spectrum of pharmacological effects, making them promising candidates for drug discovery and development. The primary activities investigated include anti-tumor, anti-HIV, anti-inflammatory, and hepatoprotective effects.

Anti-Tumor Activity

Numerous studies have demonstrated the cytotoxic effects of Kadsura lignans against various cancer cell lines. Dibenzocyclooctadiene lignans, in particular, have shown significant anti-tumor potential.[1][3] The anti-tumor activity is often assessed using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Anti-HIV Activity

A number of lignans isolated from Kadsura species have exhibited potent anti-HIV activity.[1][3] For instance, binankadsurin A, isolated from Kadsura angustifolia, has shown inhibitory activity against HIV-1.[7] The anti-HIV potential of these compounds is typically evaluated through assays that measure the inhibition of viral replication in cell cultures.

Anti-Inflammatory Effects

The traditional use of Kadsura for treating inflammatory conditions is supported by modern pharmacological studies.[1][3] The anti-inflammatory activity of Kadsura lignans is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[8]

Hepatoprotective Properties

Several Kadsura lignans have demonstrated significant hepatoprotective effects, shielding liver cells from damage induced by toxins.[1][9][10] This activity is particularly relevant given the prevalence of liver diseases worldwide. The hepatoprotective potential is often assessed in vitro using liver cell lines such as HepG2, where the ability of the compounds to mitigate toxin-induced cell death is measured.[1][9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of selected Kadsura lignans.

Lignan (B3055560)/CompoundCell LineActivityIC50/EC50 (µM)Reference
Kadsuindutain ARAW264.7Anti-inflammatory (NO inhibition)10.7[8]
Kadsuindutain BRAW264.7Anti-inflammatory (NO inhibition)13.5[8]
Kadsuindutain CRAW264.7Anti-inflammatory (NO inhibition)20.4[8]
Kadsuindutain DRAW264.7Anti-inflammatory (NO inhibition)34.0[8]
Kadsuindutain ERAW264.7Anti-inflammatory (NO inhibition)21.6[8]
Schizanrin FRAW264.7Anti-inflammatory (NO inhibition)14.2[8]
Schizanrin ORAW264.7Anti-inflammatory (NO inhibition)11.5[8]
Schisantherin JRAW264.7Anti-inflammatory (NO inhibition)13.9[8]
Binankadsurin A-Anti-HIV-13.86[7]
Kadsulignan L-Platelet-activating factor (PAF) antagonist26[11]
Meso-dihydroguaiaretic acid-Platelet-activating factor (PAF) antagonist41[11]

Table 1: Anti-inflammatory, Anti-HIV, and PAF Antagonist Activities of Kadsura Lignans.

CompoundActivityInhibition (%) at 100 µMReference
Kadsutherin EAnti-platelet aggregation (ADP induced)11.77[12]
Kadsutherin FAnti-platelet aggregation (ADP induced)49.47[12]
Kadsutherin GAnti-platelet aggregation (ADP induced)26.74[12]
Kadsutherin HAnti-platelet aggregation (ADP induced)15.36[12]
Acetoxyl oxokadsuraneAnti-platelet aggregation (ADP induced)28.53[12]
Heteroclitin DAnti-platelet aggregation (ADP induced)33.68[12]

Table 2: Anti-platelet Aggregation Activity of Lignans from Kadsura interior.

Signaling Pathways Modulated by Kadsura and Related Lignans

The therapeutic effects of Kadsura lignans are underpinned by their interaction with various cellular signaling pathways. For instance, schisandrin (B1198587) B, a lignan found in the Schisandraceae family, has been shown to inhibit tumor growth and metastasis by regulating the Trfa/TAK1, MAPK, and Wnt/β-catenin signaling pathways.[2] Furthermore, certain dibenzocyclooctadiene lignans from Kadsura coccinea exert their hepatoprotective effects by activating the Nrf2 pathway, a key regulator of the cellular antioxidant response.[9][10]

Nrf2_Pathway Kadsura_Lignan Kadsura Lignan Keap1 Keap1 Kadsura_Lignan->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection leads to Wnt_Signaling_Pathway Schisandrin_B Schisandrin B Beta_catenin β-catenin Schisandrin_B->Beta_catenin inhibits nuclear translocation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->Beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->Gene_Transcription Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Isolation_Workflow Plant_Material Dried & Powdered Kadsura Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Subfractions Sub-fractions Silica_Gel->Subfractions Sephadex Sephadex LH-20 Chromatography Subfractions->Sephadex Purified_Fractions Further Purified Fractions Sephadex->Purified_Fractions HPLC Semi-preparative HPLC Purified_Fractions->HPLC Isolated_Lignans Isolated Kadsura Lignans HPLC->Isolated_Lignans Bioassays Bioactivity Screening Isolated_Lignans->Bioassays

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from Kadsura heteroclita, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.

Introduction

This compound belongs to the dibenzocyclooctadiene class of lignans (B1203133), a group of natural products known for their diverse pharmacological activities.[1][2] These compounds are predominantly found in plants of the Schisandraceae family, particularly the genus Kadsura.[3] Research has highlighted the potential of these compounds in various therapeutic areas, with notable anti-inflammatory and anti-HIV activities.[3] This guide will delve into the specifics of this compound and its analogs, providing a detailed examination of their biological effects and the molecular pathways they modulate.

Chemical Properties

The chemical structures of this compound and its related compounds are characterized by a dibenzocyclooctadiene core. The variations in substituents on this core structure contribute to the diversity of their biological activities.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Source OrganismReference
This compound C₂₈H₃₄O₈498.57Kadsura heteroclita
Heteroclitin D C₂₇H₃₀O₈482.52Kadsura heteroclita
Heteroclitin E C₂₇H₃₀O₉498.52Kadsura longipedunculata
Heteroclitin H Not AvailableNot AvailableKadsura heteroclita
Heteroclitin I C₂₂H₂₄O₇400.42Kadsura heteroclita
Heteroclitin J Not AvailableNot AvailableKadsura heteroclita

Biological Activities and Quantitative Data

This compound and its analogs have demonstrated a range of biological activities, with anti-inflammatory effects being a key area of investigation. The following tables summarize the available quantitative data for these compounds.

Anti-Inflammatory Activity

The anti-inflammatory properties of dibenzocyclooctadiene lignans are attributed to their ability to modulate key inflammatory mediators and signaling pathways.

Table 2: Inhibition of Pro-inflammatory Mediators by Dibenzocyclooctadiene Lignans from Kadsura Species

CompoundAssayCell LineIC₅₀ (µM)Reference
Kadsuindutain ANitric Oxide (NO) ProductionRAW264.710.7[4]
Kadsuindutain BNitric Oxide (NO) ProductionRAW264.712.5[4]
Kadsuindutain CNitric Oxide (NO) ProductionRAW264.734.0[4]
Kadsuindutain DNitric Oxide (NO) ProductionRAW264.725.4[4]
Kadsuindutain ENitric Oxide (NO) ProductionRAW264.728.6[4]
Schizanrin FNitric Oxide (NO) ProductionRAW264.715.2[4]
Schizanrin ONitric Oxide (NO) ProductionRAW264.720.3[4]
Schisantherin JNitric Oxide (NO) ProductionRAW264.721.7[4]
Compound 5 from K. heteroclitaTNF-α ProductionRAW264.76.16 ± 0.14[3]
Compound 1 from K. heteroclitaTNF-α ProductionRAW264.79.41 - 14.54[3]
Compound 3 from K. heteroclitaTNF-α ProductionRAW264.79.41 - 14.54[3]
Compound 6 from K. heteroclitaTNF-α ProductionRAW264.79.41 - 14.54[3]
Heilaohuacid DIL-6 ReleaseRAW264.78.15[5]
Heilaohuacid FIL-6 ReleaseRAW264.79.86[5]
Heilaohuacid DTNF-α ReleaseRAW264.721.41[5]
Heilaohuacid FTNF-α ReleaseRAW264.716.00[5]
Cytotoxic Activity

Some dibenzocyclooctadiene lignans have exhibited cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity of Dibenzocyclooctadiene Lignans from Kadsura coccinea

CompoundCell LineIC₅₀ (µg/mL)Reference
Kadusurain AA549 (Lung Carcinoma)1.05[2]
Kadusurain AHCT116 (Colon Carcinoma)12.56[2]
Kadusurain AHL-60 (Promyelocytic Leukemia)2.34[2]
Kadusurain AHepG2 (Hepatocellular Carcinoma)5.87[2]
Triterpenoid 17 from K. coccineaRA-FLS (Rheumatoid Arthritis-Fibroblastoid Synovial)7.52 µM[5]
Triterpenoid 18 from K. coccineaRA-FLS (Rheumatoid Arthritis-Fibroblastoid Synovial)8.85 µM[5]
Triterpenoid 31 from K. coccineaRA-FLS (Rheumatoid Arthritis-Fibroblastoid Synovial)7.97 µM[5]

Mechanisms of Action: Signaling Pathways

Dibenzocyclooctadiene lignans exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cell proliferation.

Inhibition of NF-κB, MAPK, and JAK-STAT Pathways

Studies have shown that dibenzocyclooctadiene lignans can suppress the activation of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

G General Inhibitory Mechanism of Dibenzocyclooctadiene Lignans cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK JAK JAK TLR4->JAK Dibenzocyclooctadiene_Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Dibenzocyclooctadiene_Lignans->MAPK inhibits Dibenzocyclooctadiene_Lignans->IKK inhibits Dibenzocyclooctadiene_Lignans->JAK inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->Proinflammatory_Genes activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Proinflammatory_Genes activates STAT STAT JAK->STAT phosphorylates STAT_nucleus STAT (nucleus) STAT->STAT_nucleus translocates STAT_nucleus->Proinflammatory_Genes activates Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response

Inhibitory effects on key inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of anti-inflammatory and cytotoxic activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and its analogs on cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48h Incubate 24-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining cytotoxicity using the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of this compound and its analogs on nitric oxide production in LPS-stimulated macrophages.

Principle: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, acidified nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a colored azo compound, which can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Stimulation: Culture RAW264.7 macrophages in a 96-well plate and pre-treat with various concentrations of test compounds for 1 hour. Then, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition.

Prostaglandin E₂ (PGE₂) Production Assay (ELISA)

Objective: To measure the effect of this compound and its analogs on PGE₂ production in stimulated cells.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE₂ levels in cell culture supernatants.

Protocol:

  • Cell Treatment: Culture cells and treat them with test compounds in the presence or absence of an inflammatory stimulus (e.g., LPS).

  • Supernatant Collection: Collect the cell culture supernatant after the desired incubation period.

  • ELISA Procedure: Perform the PGE₂ ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE₂ antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE₂ and a substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the PGE₂ concentration based on a standard curve and determine the percentage of inhibition.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation and expression of key proteins in the MAPK and NF-κB signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p38, ERK, JNK, IκBα, p65).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Synthesis of this compound and Analogs

Conclusion

This compound and its related dibenzocyclooctadiene lignans represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Their ability to modulate key signaling pathways such as NF-κB and MAPK provides a solid foundation for further investigation and development. This technical guide has summarized the current knowledge on these compounds, providing essential data and methodologies to aid researchers in their future studies. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of this compound and its analogs to pave the way for their potential clinical applications.

References

The Quest for Heteroclitin C: An Analysis of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific data on a compound designated as Heteroclitin C. Extensive searches for its isolation, structural elucidation, biological activities, and potential therapeutic uses have not yielded any specific results for a compound with this name. However, the broader investigation into its originating plant source, Kadsura heteroclita, and its chemical constituents provides a wealth of information on closely related lignans (B1203133), offering valuable insights into the potential therapeutic avenues of this class of molecules.

This technical guide summarizes the existing research on various Heteroclitin analogues and other bioactive lignans isolated from Kadsura heteroclita. While direct information on this compound is unavailable, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of this family of natural products.

The Lignans of Kadsura heteroclita: A Landscape of Bioactivity

The genus Kadsura, particularly Kadsura heteroclita (Roxb.) Craib, is a rich source of dibenzocyclooctadiene lignans, a class of phytochemicals that have demonstrated a range of biological activities. Research has consistently highlighted the potential of these compounds in several therapeutic areas, including antiviral, anti-inflammatory, and cytotoxic applications.

Anti-HIV Activity

A significant body of research has focused on the anti-HIV potential of lignans from Kadsura heteroclita. While specific data for this compound is absent, studies have reported the anti-HIV activity of other related compounds. For instance, several lignans isolated from the stems of Kadsura heteroclita have shown inhibitory effects against the HIV-1 virus.

Cytotoxic and Anti-Tumor Potential

Various lignans from the Kadsura genus have been investigated for their cytotoxic effects against different cancer cell lines. This suggests a potential avenue for the development of novel anti-cancer agents. The exploration of these compounds for their ability to induce apoptosis or inhibit cell proliferation is an active area of research.

Anti-Inflammatory Properties

The traditional use of Kadsura heteroclita in treating inflammatory conditions has prompted scientific investigation into the anti-inflammatory properties of its constituent lignans. These compounds may exert their effects through the modulation of key inflammatory pathways, offering potential therapeutic strategies for a variety of inflammatory disorders.

Heteroclitin Analogues: A Summary of Known Compounds

While information on this compound remains elusive, numerous other Heteroclitin derivatives have been isolated and characterized from Kadsura heteroclita. These include:

  • Heteroclitin D: This compound has been isolated and its structure elucidated.

  • Heteroclitin F: Research has touched upon the existence of this analogue.

  • Heteroclitin H: A known lignan (B3055560) from Kadsura heteroclita.

  • Heteroclitin I and J: These compounds have been isolated and their structures determined.

  • Heteroclitin P, Q, R, and S: These represent further additions to the diverse family of lignans found in this plant species.

The study of these known Heteroclitin analogues provides a framework for understanding the structure-activity relationships within this subclass of lignans and may offer clues to the potential properties of uncharacterized members like the hypothetical this compound.

Methodologies for Isolation and Structural Elucidation

The isolation and characterization of lignans from Kadsura heteroclita typically involve a series of chromatographic and spectroscopic techniques. A general workflow for these processes is outlined below.

Experimental Workflow: Isolation and Purification

experimental_workflow plant_material Plant Material (Stems of Kadsura heteroclita) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition column_chromatography Column Chromatography (Silica Gel, Sephadex) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Isolated Pure Lignan hplc->pure_compound

Caption: A generalized workflow for the isolation of lignans.

Structural Elucidation

The definitive structure of isolated lignans is determined using a combination of spectroscopic methods.

structural_elucidation pure_compound Pure Lignan Isolate ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMQC, HMBC) pure_compound->nmr ir Infrared (IR) Spectroscopy - Functional Groups pure_compound->ir uv UV-Vis Spectroscopy - Chromophores pure_compound->uv xray X-ray Crystallography - 3D Structure (if crystalline) pure_compound->xray elucidated_structure Elucidated Structure ms->elucidated_structure nmr->elucidated_structure ir->elucidated_structure uv->elucidated_structure xray->elucidated_structure

Caption: Spectroscopic techniques for structure determination.

Future Directions

The absence of data on this compound presents a clear knowledge gap. Future phytochemical investigations of Kadsura heteroclita may lead to the isolation and identification of this and other novel lignans. Should this compound be identified, a thorough evaluation of its biological activities would be warranted, building upon the knowledge gained from its known analogues. Such studies would ideally include:

  • Comprehensive Bioactivity Screening: Testing against a panel of viral strains, cancer cell lines, and in models of inflammation.

  • Quantitative Analysis: Determination of IC50 and EC50 values to quantify its potency.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound to understand its molecular targets.

Conclusion

While the therapeutic potential of this compound remains speculative due to a lack of scientific data, the rich phytochemistry of Kadsura heteroclita and the demonstrated bioactivities of its other lignan constituents provide a strong rationale for continued research. The methodologies and knowledge base established from the study of known Heteroclitins and related compounds will be invaluable in the event that this compound is isolated and characterized. The exploration of this family of natural products holds significant promise for the discovery of novel therapeutic agents.

Heteroclitin C: A Potential Anti-HIV Agent from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Anti-HIV Activity and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, belongs to a class of compounds that have demonstrated promising anti-HIV activity. While direct and detailed mechanistic studies on this compound are not extensively available in publicly accessible literature, research on analogous lignans (B1203133) from the same plant genus provides significant insights into its potential antiviral properties. This document synthesizes the available data on the anti-HIV activity of compounds structurally related to this compound, outlines plausible mechanisms of action, provides representative experimental protocols for assessing such activity, and visualizes the potential molecular pathways involved. The information presented herein is intended to serve as a foundational guide for researchers and professionals in the field of antiviral drug discovery and development, highlighting the therapeutic potential of this class of natural products.

Introduction to this compound and Kadsura heteroclita

Kadsura heteroclita (Roxb.) Craib is a plant belonging to the Schisandraceae family, which has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, including a significant number of lignans. Among these are various heteroclitins, a series of dibenzocyclooctadiene lignans. While several heteroclitins and other compounds from Kadsura heteroclita have been evaluated for their biological activities, including anti-HIV potential, specific data on this compound remains limited in the available scientific literature. This guide, therefore, draws upon data from closely related compounds isolated from the same plant to infer the potential anti-HIV profile of this compound.

Anti-HIV Activity of Lignans from Kadsura heteroclita

Research conducted by Pu et al. (2008) on the phytochemicals from the stems of Kadsura heteroclita revealed that several isolated compounds exhibit anti-HIV activity. While the specific activity of this compound was not detailed in the available abstracts, the study provides valuable data on other lignans from the same plant, offering a basis for understanding the potential efficacy of this compound class.

Notably, two unidentified compounds from this study, labeled as compounds 6 and 12 , demonstrated moderate anti-HIV activity. Furthermore, other studies have reported that Heteroclitin D, a closely related lignan, also shows moderate activity against HIV-1 in C8166 cells. The anti-HIV activity of these compounds is typically evaluated by their ability to inhibit virus-induced cytopathic effects, such as the formation of syncytia in cell culture.

Quantitative Data on Anti-HIV Activity

The following table summarizes the reported anti-HIV-1 activity of select compounds isolated from Kadsura heteroclita and related species. It is important to reiterate that specific data for this compound is not available in the reviewed literature, and the data presented here is for analogous compounds.

Compound/ExtractCompound TypeCell LineEC50 (µg/mL)CC50 (µg/mL)Therapeutic Index (TI)Reference
Compound 6 LignanC81661.684.652.9Pu et al., 2008
Compound 12 LignanC81661.492.365.9Pu et al., 2008
Heteroclitin DLignanC8166Moderate ActivityNot ReportedNot ReportedPu et al., 2008
KadsurinLignanC8166Weak ActivityNot ReportedNot ReportedPu et al., 2008
Heteroclitin FLignanC8166Weak ActivityNot ReportedNot ReportedPu et al., 2008
Longipedunin ALignanin vitro assayIC50: ~10 µg/mL (20 µM)Not ApplicableNot ApplicableSun et al., 2006

EC50: 50% effective concentration for inhibition of HIV-1 replication. CC50: 50% cytotoxic concentration. TI: Therapeutic Index (CC50/EC50). IC50: 50% inhibitory concentration against a specific enzyme (e.g., HIV-1 Protease).

Putative Mechanism of Anti-HIV Activity

The precise mechanism by which this compound may exert its anti-HIV effect is not definitively established. However, based on the known mechanisms of other anti-HIV lignans, several potential targets within the HIV-1 replication cycle can be postulated.

Inhibition of Viral Entry

Some lignans have been reported to interfere with the initial stages of HIV-1 infection, namely the attachment and fusion of the virus to the host cell. This can occur through interactions with the viral envelope glycoproteins (gp120 and gp41) or host cell receptors (CD4) and co-receptors (CCR5 or CXCR4).

Inhibition of Reverse Transcriptase

A common mechanism for antiviral compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme that converts the viral RNA genome into DNA. Lignans may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to a hydrophobic pocket in the p66 subunit of the enzyme, inducing a conformational change that inactivates it.

Inhibition of HIV-1 Protease

Another critical viral enzyme is HIV-1 protease, which is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles. Longipedunin A, a lignan from a related Kadsura species, has been shown to inhibit HIV-1 protease, suggesting this could be a potential mechanism for other lignans from this genus.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-HIV activity of novel compounds like this compound.

Anti-HIV-1 Syncytium Formation Assay

This assay is a common method to screen for compounds that inhibit HIV-1 replication by preventing the fusion of infected and uninfected T-cells, a phenomenon known as syncytium formation.

Objective: To determine the concentration at which a test compound inhibits 50% of HIV-1-induced syncytium formation (EC50).

Materials:

  • C8166 T-lymphocyte cell line (or other suitable CD4+ cell line)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Inverted microscope

Procedure:

  • Cell Preparation: Seed C8166 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare serial dilutions of the test compound in complete medium.

  • Treatment: Add 50 µL of the diluted compound to the appropriate wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known anti-HIV drug like AZT).

  • Infection: Add 50 µL of a pre-titered amount of HIV-1 stock solution to each well, except for the cell control wells. The amount of virus should be sufficient to cause a significant number of syncytia within 3-4 days.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Observation: After 3-4 days, examine the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Objective: To determine the concentration at which a test compound inhibits 50% of HIV-1 p24 antigen production (EC50).

Materials:

  • Chronically or acutely infected T-lymphocyte cell line (e.g., H9 or C8166)

  • Complete cell culture medium

  • Test compound

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Culture and Treatment: Culture infected cells in the presence of serial dilutions of the test compound for a specified period (e.g., 7 days for chronically infected cells).

  • Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatant.

  • ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided p24 antigen standards. Determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential mechanisms and experimental workflows related to the anti-HIV activity of lignans like this compound.

HIV_Lifecycle_Inhibition cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Release Attachment 1. Attachment (gp120 - CD4) Fusion 2. Fusion (gp41 mediated) Attachment->Fusion RT 3. Reverse Transcription (RNA -> DNA) Integration 4. Integration (Provirus formation) RT->Integration Transcription 5. Transcription (Viral RNA synthesis) Integration->Transcription Translation 6. Translation (Viral proteins) Transcription->Translation Assembly 7. Assembly Budding 8. Budding Assembly->Budding Maturation 9. Maturation (Protease mediated) Budding->Maturation Inhibitor This compound (Lignan) Inhibitor->Fusion Inhibition Inhibitor->RT Inhibition Inhibitor->Maturation Inhibition

Caption: Potential inhibition points of this compound in the HIV-1 lifecycle.

Syncytium_Assay_Workflow start Start plate_cells Plate C8166 T-cells in 96-well plate start->plate_cells add_compound Add serial dilutions of This compound plate_cells->add_compound add_virus Infect cells with HIV-1 add_compound->add_virus incubate Incubate for 3-4 days add_virus->incubate observe Count syncytia (microscopy) incubate->observe analyze Calculate EC50 observe->analyze end End analyze->end

Caption: Workflow for the anti-HIV-1 syncytium formation assay.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related lignans from Kadsura heteroclita, suggests that this compound holds potential as an anti-HIV agent. The moderate activity observed for analogous compounds warrants further investigation into the specific efficacy and mechanism of action of this compound. Future research should focus on:

  • Isolation and Purification: Obtaining a pure sample of this compound for rigorous biological evaluation.

  • In-depth Mechanistic Studies: Elucidating the precise molecular target(s) of this compound within the HIV-1 replication cycle through enzymatic assays (RT, protease, integrase) and cell-based entry inhibition assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antiviral potency and pharmacological properties.

  • In vivo Efficacy: Evaluating the most promising compounds in relevant animal models of HIV infection.

A thorough investigation into this compound and related lignans could lead to the development of novel and effective antiretroviral therapies derived from natural products.

The Cytotoxic Potential of Dibenzocyclooctadiene Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anti-cancer Properties and Mechanisms of Action of a Promising Class of Natural Compounds

Introduction

Dibenzocyclooctadiene lignans (B1203133), a class of polyphenolic compounds predominantly isolated from the fruits of Schisandra species, have garnered significant attention in oncological research for their potent cytotoxic and anti-cancer properties.[1] These natural products have been traditionally used in various medicinal systems and are now being rigorously investigated for their potential as novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the cytotoxic properties of dibenzocyclooctadiene lignans, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-cancer therapies.

Dibenzocyclooctadiene lignans exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[1][2] This guide will delve into these mechanisms, providing clear and detailed explanations supported by experimental evidence.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of dibenzocyclooctadiene lignans is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the reported IC50 values for several prominent dibenzocyclooctadiene lignans across a range of human cancer cell lines.

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
Schisandrin B Human cholangiocarcinoma (HCCC-9810)40 ± 1.6 (48h)
Human cholangiocarcinoma (RBE)70 ± 2.6 (48h)
Human colon cancer (HCT116)25.3[3]
Human colon cancer (HT29)38.2[3]
Human colon cancer (SW480)45.1[3]
Human colon cancer (SW620)52.6[3]
Human colon cancer (Caco-2)61.4[3]
Human colon cancer (LS174T)73.8[3]
Normal human colon (CCD 841 CoN)> 100[3]
Gomisin A Human non-small cell lung cancerNot specified[4]
Human colorectal cancerNot specified[4]
Human melanomaNot specified[4]
Human ovarian cancerNot specified[4]
Human prostate cancerNot specified[4]
Gomisin J Human breast cancer (MCF7)<10 µg/ml (growth suppression)[5]
Human breast cancer (MDA-MB-231)<10 µg/ml (growth suppression)[5]
Various cancer cell linesStrong cytotoxic effect[5]
Deoxyschizandrin Human bladder cancer (HT1376)Dose-dependent inhibition[6]
Human bladder cancer (J82)Dose-dependent inhibition[6]
Kadusurain A Human lung cancer (A549)1.05 - 12.56 µg/ml[7]
Human colon cancer (HCT116)1.05 - 12.56 µg/ml[7]
Human promyelocytic leukemia (HL-60)1.05 - 12.56 µg/ml[7]
Human hepatocellular carcinoma (HepG2)1.05 - 12.56 µg/ml[7]
Anwulignan Human stomach adenocarcinoma (AGS)22.01 ± 1.87[8]
Human cervical cancer (HeLa)32.68 ± 2.21[8]
Human colon cancer (HT29)156.04 ± 6.71[8]

Mechanisms of Cytotoxic Action

The cytotoxic effects of dibenzocyclooctadiene lignans are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anti-cancer agents exert their therapeutic effects by inducing apoptosis in cancer cells. Dibenzocyclooctadiene lignans have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Key events in lignan-induced apoptosis include:

  • Activation of Caspases: Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[9] Dibenzocyclooctadiene lignans have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[10]

  • Cleavage of Poly(ADP-ribose) Polymerase (PARP): Activated caspase-3 cleaves PARP, a protein involved in DNA repair.[10] The cleavage of PARP is a hallmark of apoptosis.[10]

  • Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Dibenzocyclooctadiene lignans can alter the balance of these proteins, favoring apoptosis.[11]

  • Disruption of Mitochondrial Membrane Potential: The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway, leading to the release of cytochrome c into the cytoplasm.[12]

Cell Cycle Arrest

In addition to inducing apoptosis, dibenzocyclooctadiene lignans can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents cancer cells from progressing through the division cycle and ultimately leads to a reduction in tumor growth. For example, Schisandrin B has been shown to induce G0/G1 phase arrest in human cholangiocarcinoma cells and S-phase arrest in human prostate cancer cells.[13] Deoxyschizandrin has been found to induce G0/G1 cell cycle arrest in ovarian cancer cells.[8]

Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

The cytotoxic effects of dibenzocyclooctadiene lignans are mediated by their ability to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many types of cancer. Dibenzocyclooctadiene lignans, such as Schisandrin B, have been shown to inhibit the phosphorylation and activation of Akt, thereby suppressing this pro-survival pathway and promoting apoptosis.[11][13]

PI3K_Akt_Pathway Dibenzocyclooctadiene Lignan Inhibition of PI3K/Akt Pathway Lignan Dibenzocyclooctadiene Lignans Akt Akt Lignan->Akt Inhibits PI3K PI3K PI3K->Akt Activates Pro_Survival Pro-Survival Pathways Akt->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by dibenzocyclooctadiene lignans.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression and resistance to therapy. Some dibenzocyclooctadiene lignans have been found to suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[11][14]

NFkB_Pathway Dibenzocyclooctadiene Lignan Inhibition of NF-κB Pathway Lignan Dibenzocyclooctadiene Lignans IKK IKK Lignan->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Anti_Apoptotic Anti-Apoptotic Gene Expression Nucleus->Anti_Apoptotic Promotes Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: Suppression of the NF-κB pro-survival pathway by dibenzocyclooctadiene lignans.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of dibenzocyclooctadiene lignans.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Dibenzocyclooctadiene lignan stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the dibenzocyclooctadiene lignan in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with lignans Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

References

Heteroclitin C: A Technical Guide on the Presumptive Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heteroclitin C is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, a plant with a history in traditional medicine. While research specifically detailing the anticancer mechanism of this compound is limited, preliminary studies confirm its cytotoxic effects against several human cancer cell lines. Extensive research into the broader class of dibenzocyclooctadiene lignans (B1203133) (DBCLS) from the Schisandraceae family, to which this compound belongs, has revealed a multi-targeted approach to inducing cancer cell death. This technical guide synthesizes the available data on this compound and provides an in-depth overview of the established mechanisms of action for closely related DBCLS. The presumptive mechanisms for this compound, based on its chemical class, include the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This document presents the current understanding to guide further research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring lignan found in the stems of Kadsura heteroclita.[1][2] Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities, including anticancer properties.[3] this compound belongs to the dibenzocyclooctadiene lignan (DBCLS) subclass, which is characteristic of the Schisandraceae plant family.[4][5] While numerous DBCLS have been investigated for their therapeutic potential, specific research into this compound's mechanism of action is still emerging. This guide will therefore draw upon the established activities of its parent class to infer its likely cellular and molecular targets in cancer cells.

Quantitative Data on Cytotoxic Activity

Direct quantitative data for this compound is sparse. However, one study has reported its cytotoxic effects on several human cancer cell lines. The broader class of DBCLS has been more extensively studied, with various compounds demonstrating potent antiproliferative activities across a range of cancers.

Table 1: Cytotoxicity of this compound

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundOVCAROvarian16.2 - 36.4[6]
HT-29Colon16.2 - 36.4[6]
A-549Lung16.2 - 36.4[6]

Table 2: Cytotoxicity of Other Dibenzocyclooctadiene Lignans

CompoundCell LineCancer TypeIC50 (µM)Reference
Kadheterin AHL-60Leukemia14.59[7]
Schisandrin BVarious-Varies[8]
Schizantherin CA549Lung-[9]

Core Anticancer Mechanisms of Dibenzocyclooctadiene Lignans

The anticancer effects of DBCLS are believed to be multifactorial, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with critical cancer cell survival signaling pathways.[4][5]

Induction of Apoptosis

A primary mechanism by which DBCLS are thought to exert their anticancer effects is through the induction of apoptosis. This is a regulated process of cell death that is often dysregulated in cancer. The intrinsic, or mitochondrial, pathway of apoptosis is a common target for these compounds.

  • Mitochondrial Pathway Activation: DBCLS can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[10] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[11]

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[11][12] This initiator caspase then activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell.[11]

Heteroclitin_C This compound / DBCLS Bax_Bak Bax/Bak Activation Heteroclitin_C->Bax_Bak Bcl2 Bcl-2 Inhibition Heteroclitin_C->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Presumptive Intrinsic Apoptosis Pathway Activated by this compound.
Cell Cycle Arrest

DBCLS have been shown to interfere with the progression of the cell cycle, a fundamental process for cancer cell proliferation. By arresting cells at specific checkpoints, these compounds can prevent cell division and lead to cell death.

  • G0/G1 Phase Arrest: Some DBCLS, such as schizantherin C, have been found to cause cell cycle arrest in the G0/G1 phase.[9] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).

  • G2/M Phase Arrest: Other related compounds can induce arrest at the G2/M checkpoint, particularly when used in combination with other chemotherapeutic agents.[13] This prevents the cell from entering mitosis.

Heteroclitin_C This compound / DBCLS G1_Arrest G1 Phase Arrest (e.g., Schizantherin C) Heteroclitin_C->G1_Arrest G2_M_Arrest G2/M Phase Arrest (e.g., Deoxyschizandrin) Heteroclitin_C->G2_M_Arrest Proliferation Cell Proliferation G1_Arrest->Proliferation G2_M_Arrest->Proliferation

Modes of Cell Cycle Arrest Induced by Dibenzocyclooctadiene Lignans.
Modulation of Signaling Pathways

Comprehensive reviews indicate that DBCLS can disrupt several key signaling pathways that are essential for cancer cell survival and proliferation.[4][5]

  • PI3K/Akt Pathway: This is a central pathway that promotes cell survival and growth. DBCLS are thought to inhibit this pathway, thereby promoting apoptosis.

  • MAPK Pathway: The MAPK cascade is involved in cell proliferation, differentiation, and stress responses. Modulation of this pathway by DBCLS can lead to anticancer effects.

  • NF-κB Pathway: NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.

Key Experimental Protocols

The following are standard methodologies employed to investigate the anticancer mechanism of action of natural compounds like this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

cluster_0 MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for Determining Cytotoxicity using the MTT Assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample. It can be used to measure changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, demonstrates cytotoxic activity against cancer cells. While specific mechanistic studies on this compound are lacking, the well-documented anticancer properties of its chemical class strongly suggest that its mechanism of action involves the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.

Future research should focus on validating these presumptive mechanisms specifically for this compound. This includes:

  • Broad-panel screening: Testing the cytotoxicity of this compound against a wider range of cancer cell lines to identify sensitive cancer types.

  • Detailed mechanistic studies: Utilizing the experimental protocols outlined in this guide to elucidate the precise molecular targets of this compound.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

A thorough investigation into the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic agent.

References

Spectroscopic and Structural Elucidation of Heteroclitin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The key quantitative data are summarized in the tables below.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented in Table 1.

Table 1. ¹H and ¹³C NMR Spectroscopic Data for this compound.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
Lignan Skeleton
1134.5-
2152.06.55 (s)
3140.8-
4151.7-
539.82.40 (m)
640.22.15 (m)
782.54.75 (d, 9.5)
887.24.20 (d, 9.5)
9137.8-
10102.86.60 (s)
11148.5-
12149.0-
1'125.4-
2'153.8-
3'109.56.80 (s)
4'145.2-
5'132.0-
6'115.86.75 (s)
7-Me13.50.95 (d, 7.0)
8-Me21.81.25 (d, 7.0)
1-OMe60.83.85 (s)
2-OMe56.13.90 (s)
3-OMe56.13.92 (s)
12-OMe61.23.88 (s)
13-OMe55.93.80 (s)
Angelyl Moiety
1''167.5-
2''127.8-
3''138.56.05 (qq, 7.2, 1.5)
4''20.51.95 (dq, 7.2, 1.5)
5''15.81.85 (q, 1.5)

Note: The specific assignments are based on 2D NMR experiments (COSY, HMQC, HMBC) as detailed in the original literature.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 2. Mass Spectrometry Data for this compound.

TechniqueIonization ModeObserved m/zMolecular Formula
High-Resolution Mass Spectrometry (HRMS)ESI+[M+Na]⁺ 521.2046C₂₈H₃₄O₈Na
Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

IR spectroscopy identifies the functional groups present in a molecule, while UV spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems.

Table 3. IR and UV Spectroscopic Data for this compound.

Spectroscopic TechniqueMediumCharacteristic Absorptions
Infrared (IR) KBrν_max (cm⁻¹): 3450 (OH), 1710 (C=O, ester), 1630, 1590, 1500 (aromatic C=C)
Ultraviolet (UV) MeOHλ_max (nm) (log ε): 218 (4.65), 255 (4.10), 288 (3.80)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The general methodologies are outlined below.

Isolation of this compound

The isolation of this compound from the dried stems of Kadsura heteroclita typically involves the following steps:

G A Dried Stems of Kadsura heteroclita B Extraction with Organic Solvents (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel) E->F G Fractions Containing Lignans (B1203133) F->G H Preparative HPLC G->H I Pure this compound H->I

Fig. 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the complete structure.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Infrared Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using potassium bromide (KBr) pellets.

  • Ultraviolet Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer in methanol.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, related lignans from Kadsura heteroclita have demonstrated various biological activities, including anti-inflammatory and anti-HIV properties. The anti-inflammatory effects are often associated with the modulation of key signaling pathways involved in the inflammatory response.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Cellular Signaling cluster_2 Inflammatory Response Stimuli e.g., LPS NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) MAPK->Enzymes Heteroclitin_C This compound (and related lignans) Heteroclitin_C->NFkB Inhibition Heteroclitin_C->MAPK Inhibition

Fig. 2: Postulated inhibitory effect of this compound on inflammatory pathways.

This diagram illustrates the potential mechanism by which this compound and related lignans may exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response. Further research is required to confirm these specific interactions for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine. Lignans (B1203133) from this genus have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, hepatoprotective, cytotoxic, and anti-HIV properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its potential biological activities and associated signaling pathways, and relevant experimental methodologies. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications.

Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes its known chemical identifiers and computed properties. It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

PropertyData
Molecular Formula C₂₈H₃₄O₈
Molecular Weight 498.6 g/mol
CAS Number 140460-42-0
IUPAC Name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate
Canonical SMILES C/C=C(/C)\C(=O)O[C@H]1--INVALID-LINK--OCO4)OC)OC)OC)OC)C">C@HC
InChI Key PZUDCPSZWPLXKT-GGECRKIHSA-N
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Purity Can be isolated to >99% purity via methods such as flash chromatography followed by recrystallization.

Note: Some properties are computed and may vary slightly from experimentally determined values.

Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework. The chemical shifts in ¹³C NMR for dibenzocyclooctadiene lignans have characteristic ranges for aromatic carbons, methoxy (B1213986) groups, and the cyclooctadiene ring carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), and aromatic rings (C=C).

  • Circular Dichroism (CD): CD spectroscopy is often used to determine the absolute stereochemistry of chiral centers in the molecule.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of dibenzocyclooctadiene lignans from Kadsura species exhibits a range of significant pharmacological effects.

Anti-Inflammatory Activity

Dibenzocyclooctadiene lignans are known to possess potent anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system. This is achieved through the modulation of several key signaling pathways.

  • MAPK, NF-κB, and JAK-STAT Pathways: These lignans can inhibit the activation of Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, all of which are critical in the inflammatory response.[1]

G TLR TLR 2/4 Agonists MAPK MAPK Pathway TLR->MAPK activates NFkB NF-κB Pathway TLR->NFkB activates JAK_STAT JAK-STAT Pathway TLR->JAK_STAT activates Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Lignans->MAPK inhibits Lignans->NFkB inhibits Lignans->JAK_STAT inhibits Inflammation Pro-inflammatory Mediators (Cytokines, Chemokines, NO, ROS, PGE₂) MAPK->Inflammation NFkB->Inflammation JAK_STAT->Inflammation G Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) PKA PKA Activation Lignans->PKA induces CREB CREB Activation PKA->CREB Nrf2 Nrf-2 Activation CREB->Nrf2 Antioxidant_Enzymes Phase II Detoxifying/ Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Neuroprotection Antineuroinflammatory and Neuroprotective Effects Antioxidant_Enzymes->Neuroprotection G Plant Powdered Stems of Kadsura heteroclita Extraction Solvent Extraction (e.g., 95% EtOH) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., Petroleum Ether, CHCl₃, EtOAc) Crude_Extract->Partition Lignan_Fraction Lignan-Rich Fraction (CHCl₃ or EtOAc) Partition->Lignan_Fraction Column_Chrom Silica Gel Column Chromatography Lignan_Fraction->Column_Chrom HPLC Semi-preparative HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

The Pharmacological Basis of Kadsura heteroclita: A Technical Guide to its Traditional Medicinal Uses

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura heteroclita (Roxb.) Craib, a woody vine from the Schisandraceae family, holds a significant place in traditional medicine, particularly within the Tujia ethnomedicine of China where it is known as "Xue Tong". Traditionally, its stems and roots are used to treat conditions such as rheumatoid arthritis (RA), hepatitis, and musculoskeletal spasms.[1][2][3] Modern phytochemical and pharmacological research has validated these traditional applications, identifying lignans (B1203133) and triterpenoids as the principal bioactive constituents responsible for a wide spectrum of activities, including anti-inflammatory, hepatoprotective, cytotoxic, and antiviral effects.[1][4] This technical guide provides a comprehensive overview of the traditional uses of K. heteroclita, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of associated molecular pathways and experimental workflows to facilitate further research and drug development.

Traditional Uses and Phytochemistry

The primary traditional application of K. heteroclita is in the management of inflammatory and pain-related disorders. In Traditional Chinese Medicine (TCM), it is used to dispel wind and dampness, promote blood circulation, and alleviate pain, with specific indications for rheumatoid arthritis.[1][5] Its use also extends to treating hepatitis and muscle spasms.[2][3]

Phytochemical analyses have revealed that the stems of K. heteroclita are a rich source of bioactive secondary metabolites, with over 200 compounds identified.[6] The most pharmacologically significant classes are:

  • Triterpenoids: Primarily lanostane (B1242432) and cycloartane (B1207475) types, such as Schisanlactone E, Heteroclitalactones, and Changnanic acid. These compounds are often cited for their cytotoxic and anti-inflammatory properties.[7][8]

  • Lignans: Including dibenzocyclooctadienes (e.g., Interiorin, Kadsurin) and spirobenzofuranoid dibenzocyclooctadienes. These compounds are associated with hepatoprotective, anti-HIV, and anti-inflammatory activities.[4][9]

Quantitative Pharmacological Data

The therapeutic potential of K. heteroclita is substantiated by a growing body of quantitative in vitro and in vivo data. The following tables summarize the bioactivities of extracts and isolated compounds.

Anti-Rheumatoid Arthritis Activity

The traditional use of K. heteroclita for RA is strongly supported by its inhibitory effects on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS), which are key mediators of joint destruction.

Compound/ExtractAssayTarget/Cell LineResult (IC₅₀ in µM)Reference
Triterpenoid (Unnamed)ProliferationRA-FLS5.66 ± 0.52[4][10]
Triterpenoid (Unnamed)ProliferationRA-FLS5.70 ± 0.24[4][10]
Triterpenoid (Unnamed)ProliferationRA-FLS9.25 ± 0.79[4][10]
Xuetonin B (Triterpenoid)ProliferationRA-FLS19.81 ± 0.26[10]
Gaultheriadiolide (K. coccinea)ProliferationRA-FLS9.37[11]
Ethanol (B145695) Extract (KHS)Paw SwellingAdjuvant-Induced Arthritis (Rats)Dose-dependent inhibition (200-800 mg/kg)[2][3]
Cytotoxic Activity

Numerous triterpenoids isolated from K. heteroclita have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

CompoundCell LineActivity (IC₅₀ in µM)Reference
Heteroclitalactone DHL-60 (Leukemia)6.76[8]
Longipedlactone AHep-G2 (Hepatoma)Significant cytotoxicity[7]
Longipedlactone FBel-7402 (Hepatoma)Significant cytotoxicity[7]
Triterpenoids (various)Bel-7402, BGC-823, MCF-7, HL-60Moderate activity[8]
Hepatoprotective Activity

Lignans are the primary agents of the hepatoprotective effects observed, showing significant cell viability recovery in models of liver cell damage.

CompoundAssay ModelConcentrationResult (% Cell Viability Increase)Reference
Lignan (Unnamed)APAP-induced HepG2 toxicity10 µM25.23%[4][10]
Lignan (Unnamed)APAP-induced HepG2 toxicity10 µM13.91%[4][10]
Lignan (Unnamed)APAP-induced HepG2 toxicity10 µM12.93%[4][10]
Bicyclol (Positive Control)APAP-induced HepG2 toxicity10 µM12.60%[4]
Anti-HIV Activity

Dibenzocyclooctadiene lignans from K. heteroclita have been identified as possessing moderate to weak anti-HIV-1 activity.

CompoundAssayResult (EC₅₀ in µg/mL)Therapeutic Index (TI)Reference
InteriorinHIV-1 Inhibition1.652.9[9][12]
Interiorin BHIV-1 Inhibition1.465.9[9][12]
KadsurinHIV-1 InhibitionWeak Activity>5[9][13]
Heteroclitin FHIV-1 InhibitionWeak Activity>5[9][13]

Experimental Protocols

Detailed and replicable methodologies are crucial for the scientific validation of traditional medicines. The following protocols are representative of the research conducted on K. heteroclita.

General Extraction and Isolation of Bioactive Compounds

This protocol outlines a typical procedure for extracting and isolating compounds from K. heteroclita stems for pharmacological testing.

  • Preparation : Air-dried and powdered stems of K. heteroclita (e.g., 0.5 g) are used as the starting material.[6]

  • Extraction : The powder is subjected to ultrasonic extraction with a solvent such as methanol (B129727) (e.g., 15 mL for 15 minutes at room temperature).[6] Alternatively, for certain compounds like Heteroclitin D, cyclohexane (B81311) can be used.[1] The extraction process is typically repeated three times to ensure maximum yield.

  • Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).[1]

  • Fractionation : The crude extract is then subjected to chromatographic separation. This often involves initial fractionation using silica (B1680970) gel column chromatography, followed by further purification using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[14]

  • Structure Elucidation : The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and X-ray crystallography.[8][14]

In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats

This model is a standard preclinical assay for evaluating anti-rheumatic and anti-inflammatory drugs.

  • Animal Model : Male Sprague-Dawley rats are used. Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.[2][3]

  • Dosing : Animals are randomly assigned to groups: a vehicle control group (e.g., 0.3% CMCNa), positive control (e.g., methotrexate), and treatment groups receiving the K. heteroclita stem (KHS) ethanol extract orally by gavage at various doses (e.g., 200, 400, 800 mg/kg) daily for the duration of the experiment (e.g., 30 days).[2]

  • Evaluation of Arthritis :

    • Clinical Scoring : Arthritis severity is monitored regularly by measuring paw volume (plethysmometry) and assigning an arthritis score based on erythema and swelling.[2][15]

    • Radiological Analysis : At the end of the study, hind paws are imaged using computed tomography (CT) to assess tissue swelling, bone erosion, and joint destruction.[3]

    • Histopathology : Ankle joints are dissected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, synovial hyperplasia, and pannus formation.[3]

  • Biochemical Analysis : Blood serum is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17A) using ELISA kits. Synovial tissues are harvested to measure the protein expression of matrix metalloproteinases (MMP-1, MMP-3) and their inhibitors (TIMP-1) via Western blot.[2][3]

In Vitro Assay: Hepatoprotectivity against APAP-Induced Toxicity

This assay assesses the ability of compounds to protect liver cells from damage induced by N-acetyl-p-aminophenol (APAP), the active metabolite of paracetamol.

  • Cell Culture : Human hepatoma (HepG2) cells are cultured in appropriate media until they reach confluence in 96-well plates.[4]

  • Treatment : Cells are pre-treated with various concentrations of the test compounds (e.g., 10 µM) or a positive control (e.g., Bicyclol) for a specified period (e.g., 2 hours).[4][10]

  • Induction of Toxicity : APAP is added to the culture medium (excluding the normal control group) to induce cytotoxicity.

  • Assessment of Cell Viability : After incubation, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and the cell viability is calculated relative to the untreated control cells. An increase in cell viability in the presence of the test compound indicates a hepatoprotective effect.[4][10]

Signaling Pathways and Visualizations

The therapeutic effects of K. heteroclita compounds are mediated through the modulation of key intracellular signaling pathways. While direct pathway studies on K. heteroclita are emerging, research on the closely related K. coccinea provides a strong model for its anti-inflammatory mechanisms.

Anti-Inflammatory Signaling Pathway

Compounds from the Kadsura genus, particularly those with anti-arthritic properties, are known to suppress inflammation by inhibiting pro-inflammatory signaling cascades such as NF-κB and JAK/STAT.[11] The diagram below illustrates this proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Mechanism of Action LPS_R LPS Receptor (TLR4) IKK IKK Complex LPS_R->IKK Activates Cytokine_R Cytokine Receptor (e.g., IL-6R) JAK2 JAK2 Cytokine_R->JAK2 Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_n p-STAT3 STAT3->STAT3_n Dimerizes & Translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, MMPs) NFkB_n->Genes Induces Transcription STAT3_n->Genes Induces Transcription Kadsura_Cmpd Kadsura Bioactives (Triterpenoids, Lignans) Kadsura_Cmpd->IKK Inhibits Kadsura_Cmpd->JAK2 Inhibits G start Start: Hypothesis (KHS extract reduces arthritis) prep Plant Material Preparation (Extraction & Standardization of KHS) start->prep model Induce Arthritis in Rats (CFA Injection) prep->model grouping Animal Grouping & Dosing (Vehicle, KHS Doses, Positive Control) model->grouping monitoring Monitor Disease Progression (Paw Volume, Arthritis Score) grouping->monitoring endpoint Endpoint Analysis (Day 30) (Sacrifice and Sample Collection) monitoring->endpoint analysis Multi-level Analysis endpoint->analysis histo Histopathology (Joint Damage) ct CT Imaging (Bone Erosion) elisa Biochemical Assays (Serum Cytokines) wb Protein Expression (MMPs, TIMP-1) conclusion Conclusion & Interpretation histo->conclusion ct->conclusion elisa->conclusion wb->conclusion

References

Methodological & Application

Application Notes and Protocols: Extraction of Heteroclitin C from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura heteroclita, a plant belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133), which have demonstrated a variety of promising pharmacological activities. Among these, Heteroclitin C, a dibenzocyclooctadiene lignan, has garnered interest for its potential therapeutic applications. These application notes provide a detailed protocol for the extraction and purification of this compound from the dried stems of Kadsura heteroclita. The methodologies outlined are based on established procedures for the isolation of structurally related lignans from the Kadsura genus.

Data Presentation: Extraction and Purification Summary

The following table summarizes the quantitative data for a typical extraction and purification process, adapted from protocols for similar lignans isolated from Kadsura species.

ParameterValueUnitNotes
Starting Plant Material (Dried Stems)270gPulverized before extraction.
Extraction Solvent2700mLCyclohexane (B81311).
Extraction MethodSonication-30 minutes per cycle, repeated three times.
Crude Extract Yield4.86gAfter evaporation of solvent.
Initial Purity (estimate)-%Dependent on the crude extract complexity.
Purification MethodFlash Chromatography & Recrystallization-Normal-phase flash chromatography followed by recrystallization from methanol (B129727).
Final Yield of Pure Compound10.2mgYield based on a similar compound, Heteroclitin D.[1]
Final Purity>99%Determined by HPLC analysis.[1]

Experimental Protocols

Preparation of Plant Material
  • Obtain dried stems of Kadsura heteroclita.

  • Pulverize the dried stems into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction of Crude this compound

This protocol utilizes sonication-assisted extraction for efficient recovery of the target compound.

  • Weigh 270 g of the pulverized plant material and place it in a large flask.

  • Add 2700 mL of cyclohexane to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.[1]

  • Repeat the sonication process two more times with fresh solvent for a total of three extraction cycles.

  • Combine the extracts from all three cycles.

  • Filter the combined extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain the crude extract.[1]

  • Weigh the resulting crude extract to determine the yield.

Purification of this compound

A two-step purification process involving flash chromatography and recrystallization is employed to achieve high purity.

3.1. Normal-Phase Flash Chromatography

  • Prepare a normal-phase flash chromatography column packed with silica (B1680970) gel.

  • Dissolve the crude extract in a minimal amount of cyclohexane.

  • Load the dissolved sample onto the column.

  • Elute the column with a suitable solvent system. A gradient of petroleum ether and ethyl acetate (B1210297) is a common choice for separating lignans.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a mobile phase such as petroleum ether:ethyl acetate (4:1, v/v).[1]

  • Combine fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield the partially purified this compound.

3.2. Recrystallization

  • Dissolve the partially purified this compound in a minimal amount of hot methanol (approximately 60°C).[1]

  • Gradually add water to the solution until a precipitate begins to form.[1]

  • Allow the solution to cool slowly to room temperature and then place it in a cold environment (e.g., 4°C) to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Purity Determination

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in methanol to a known concentration (e.g., 100 µg/mL).[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Detection: UV detector set at an appropriate wavelength for lignans (e.g., 220 nm).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on the peak area percentage.

Visualizations

Extraction_Workflow Start Dried Kadsura heteroclita Stems Pulverization Pulverization Start->Pulverization Extraction Sonication-Assisted Extraction (Cyclohexane, 40°C, 3x) Pulverization->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation (40°C, reduced pressure) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification Crude_Extract->Purification Flash_Chromatography Normal-Phase Flash Chromatography Purification->Flash_Chromatography TLC_Monitoring TLC Monitoring Flash_Chromatography->TLC_Monitoring Fraction_Pooling Fraction Pooling TLC_Monitoring->Fraction_Pooling Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Recrystallization Recrystallization (Methanol/Water) Solvent_Evaporation->Recrystallization Pure_Heteroclitin_C Pure this compound Recrystallization->Pure_Heteroclitin_C HPLC_Analysis HPLC Purity Analysis Pure_Heteroclitin_C->HPLC_Analysis

Caption: Workflow for the extraction and purification of this compound.

Analytical_Workflow Sample Purified this compound Dissolution Dissolve in Methanol (100 µg/mL) Sample->Dissolution HPLC_System HPLC System (C18 Column, UV Detector) Dissolution->HPLC_System Data_Acquisition Data Acquisition & Integration HPLC_System->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation

Caption: Analytical workflow for purity determination of this compound by HPLC.

References

Application Note: Purification of Heteroclitin C using Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Heteroclitin C, a dibenzocyclooctadiene lignan (B3055560), from a crude plant extract using normal-phase flash chromatography. The methodology is designed to yield a high-purity compound suitable for further biological and chemical analysis.

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita.[1][2][3] Lignans (B1203133) from this plant family, Schisandraceae, have garnered significant interest for their diverse biological activities.[2][4] The purification of these compounds is a critical step for their structural elucidation and evaluation of their therapeutic potential.[5][6] Flash chromatography is a rapid and efficient purification technique for natural products, offering advantages in terms of speed and resolution over traditional column chromatography.[5][7][8] This application note details a protocol for the purification of this compound using normal-phase flash chromatography.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₂₈H₃₄O₈[9]
Molecular Weight498.6 g/mol [9]
IUPAC Name[(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[9]
ClassDibenzocyclooctadiene Lignan[1][4]
SourceKadsura heteroclita[1][2][3]

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

This compound Purification Workflow Purification Workflow for this compound cluster_0 Extraction and Preparation cluster_1 Flash Chromatography cluster_2 Analysis and Final Product Crude_Extract Crude Extract of Kadsura heteroclita Sample_Preparation Sample Preparation (Dissolution and Filtration) Crude_Extract->Sample_Preparation Flash_Chromatography Normal-Phase Flash Chromatography Sample_Preparation->Flash_Chromatography Fraction_Collection Fraction Collection (UV Guided) Flash_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Pure_Heteroclitin_C Pure this compound Solvent_Removal->Pure_Heteroclitin_C

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocol

Preparation of Crude Extract
  • Extraction: The dried and powdered stems of Kadsura heteroclita are extracted with an organic solvent such as methanol (B129727) or ethanol. Maceration or Soxhlet extraction can be employed.

  • Concentration: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator to yield a crude residue.

  • Fractionation (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to obtain a fraction enriched with lignans.

Sample Preparation for Flash Chromatography
  • Dissolution: Dissolve the crude extract or the enriched fraction in a minimal amount of a suitable solvent. A mixture of dichloromethane (B109758) and the initial mobile phase is often a good choice.

  • Adsorption (Dry Loading): For improved resolution, adsorb the dissolved sample onto a small amount of silica (B1680970) gel. Remove the solvent completely to obtain a free-flowing powder. This method is preferred over direct liquid injection.[10]

Flash Chromatography Parameters

The following parameters are recommended as a starting point for the purification of this compound. Optimization may be required based on the specific crude extract composition.

ParameterRecommended Setting
Stationary Phase Silica Gel (40-63 µm particle size)
Column Appropriate size based on sample load
Mobile Phase Hexane:Ethyl Acetate (Gradient Elution)
Gradient Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute compounds of interest. A suggested gradient is from 5% to 40% Ethyl Acetate over 30 column volumes.
Flow Rate Dependent on column size, typically 15-50 mL/min
Detection UV at 254 nm and 280 nm
Purification Procedure
  • Column Packing: Pack the flash chromatography column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Load the prepared sample (dry or liquid) onto the top of the packed column.

  • Elution: Begin the elution with the starting mobile phase composition and initiate the gradient.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. Collect smaller fractions around the peaks of interest to ensure high purity.

The logical flow of the flash chromatography process is illustrated below.

Flash_Chromatography_Logic Flash Chromatography Process Logic Start Start Equilibrate_Column Equilibrate Column with Initial Mobile Phase Start->Equilibrate_Column Load_Sample Load Sample Equilibrate_Column->Load_Sample Run_Gradient Run Gradient Elution Load_Sample->Run_Gradient Monitor_UV Monitor UV Absorbance Run_Gradient->Monitor_UV Collect_Fractions Collect Fractions Based on Peaks Monitor_UV->Collect_Fractions TLC_or_HPLC_Analysis Analyze Fractions (TLC or HPLC) Collect_Fractions->TLC_or_HPLC_Analysis Pool_Pure_Fractions Pool Fractions Containing Pure this compound TLC_or_HPLC_Analysis->Pool_Pure_Fractions End End Pool_Pure_Fractions->End

Caption: Logical flow of the flash chromatography separation process.

Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine their purity. A C18 reversed-phase column with a methanol-water or acetonitrile-water gradient is typically used for lignan analysis.

  • Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

  • Structural Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Expected Results

The described protocol is expected to yield this compound with a purity of >95% as determined by HPLC. A summary of expected data from the purification process is presented in Table 3.

ParameterExpected Value
Crude Extract Loaded 1-5 g (depending on column size)
Yield of Pure this compound 10-50 mg (highly dependent on the concentration in the crude extract)
Purity (by HPLC) >95%
Retention Time (Flash) Dependent on the specific gradient and flow rate

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation - Inappropriate mobile phase polarity. - Sample overload. - Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. - Reduce the amount of sample loaded. - Repack the column carefully.
Peak Tailing - Compound interacting strongly with silica. - Sample insolubility in the mobile phase.- Add a small amount of a more polar solvent (e.g., methanol) or an acid/base modifier to the mobile phase. - Ensure the sample is fully dissolved before loading.
No Compound Eluting - Mobile phase is too non-polar.- Increase the polarity of the mobile phase in the gradient.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound from Kadsura heteroclita using normal-phase flash chromatography. The methodology is robust and can be adapted for the purification of other related lignans. The use of flash chromatography allows for a rapid and efficient isolation of the target compound in high purity, which is essential for subsequent research and development activities.

References

Application Note: Quantitative Analysis of Heteroclitin C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Heteroclitin C, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus. The described protocol is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This document provides comprehensive experimental protocols, from sample and standard preparation to data analysis, and includes a summary of validation parameters.

Introduction

This compound is a lignan compound found in Kadsura heteroclita and other related species, which are used in traditional medicine.[1][2] Lignans (B1203133) from this genus have garnered significant interest for their diverse biological activities.[3] Accurate and precise quantification of this compound is essential for the standardization of botanical preparations, elucidation of its pharmacological properties, and for various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such phytochemicals.[4][5] This application note presents a detailed HPLC-UV method optimized for the quantification of this compound.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₄O₈[6]
Molecular Weight498.6 g/mol [6]
Chemical StructureDibenzocyclooctadiene Lignan[1][2]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Presumed soluble in methanol (B129727) and acetonitrile.[3][7]

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm. Based on the spectral characteristics of related dibenzocyclooctadiene lignans which show significant absorbance in the 220-250 nm range, 230 nm is recommended as a starting point. If a DAD is available, the optimal wavelength should be determined by examining the UV spectrum of a this compound standard.

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (40% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., stems of Kadsura heteroclita) at 40-50 °C and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 80% methanol in water.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Repeat the extraction process twice more with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts and filter through Whatman No. 1 filter paper.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Final Sample Solution:

    • Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation and Analysis

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant sample is then determined using the linear regression equation derived from the calibration curve.

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98 - 102%
Retention TimeApprox. 15.2 min

Table 2: Quantification of this compound in Different Batches of Kadsura heteroclita (Hypothetical Data)

Sample BatchThis compound Concentration (mg/g of dried plant material)
Batch A1.25
Batch B1.52
Batch C1.18

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Kadsura stems) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Ultrasonic Extraction (80% Methanol) drying_grinding->extraction filtration_conc Filtration & Concentration extraction->filtration_conc sample_solution Final Sample Solution (Filtered, 0.45 µm) filtration_conc->sample_solution hplc_system HPLC System (C18 Column, Gradient Elution) sample_solution->hplc_system Inject Sample ref_std This compound Reference Standard stock_sol Primary Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standard Solutions (Calibration Curve) stock_sol->working_std working_std->hplc_system Inject Standards data_acquisition Data Acquisition (UV Detection at 230 nm) hplc_system->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification results Final Results (mg/g) quantification->results

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the clear structure for data presentation, will be valuable for researchers in natural product chemistry, pharmacology, and for professionals in the herbal medicine industry. The method's parameters can be further optimized based on the specific laboratory equipment and the matrix of the sample being analyzed.

References

Application Note: UHPLC-MS/MS Analysis of Heteroclitin C in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of Heteroclitin C in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Kadsura genus, has garnered interest for its potential pharmacological activities. The method described herein provides a robust workflow for the extraction, separation, and quantification of this compound, making it suitable for phytochemical analysis, quality control of herbal medicines, and early-stage drug discovery.

Introduction

Lignans (B1203133) from the genus Kadsura, such as those isolated from Kadsura heteroclita, have demonstrated a range of biological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects.[1][2][3][4][5] this compound is one such lignan whose precise quantification in plant materials is essential for understanding its medicinal potential and for the standardization of herbal extracts. UHPLC-MS/MS offers superior sensitivity and selectivity for the analysis of complex matrices like plant extracts.[6] This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is adapted from methods for extracting lignans from Kadsura species.

Reagents and Materials:

  • Dried and powdered plant material (e.g., stems of Kadsura heteroclita)

  • Cyclohexane (B81311)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of cyclohexane and sonicate for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process two more times with fresh cyclohexane.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1.0 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into a UHPLC vial.

Experimental Workflow for Sample Preparation

plant Powdered Plant Material extraction Ultrasonic Extraction (Cyclohexane, 40°C, 3x) plant->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration analysis UHPLC-MS/MS Analysis filtration->analysis

Figure 1. Workflow for the extraction of this compound from plant material.
UHPLC-MS/MS Analysis

The following conditions are based on established methods for the analysis of lignans and other phytochemicals in Kadsura heteroclita extracts.[6][7]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for this compound would need to be determined by infusing a pure standard. For the purpose of this application note, hypothetical values are provided in Table 2.

Data Presentation

Quantitative data should be presented in clear and concise tables. Below are examples of tables for a typical quantitative analysis of this compound. Please note that the data presented here is hypothetical and for illustrative purposes only.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area
115,234
578,956
10155,432
50765,890
1001,532,789
Linearity (r²) 0.9995

Table 2: MRM Parameters and Limits of Detection/Quantification for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)
This compound415.2383.2100250.51.5

Table 3: Quantification of this compound in Different Kadsura Plant Extracts (Hypothetical Data)

Sample IDPlant SpeciesPlant PartConcentration of this compound (µg/g of dry weight)
KH-S1Kadsura heteroclitaStem15.8
KH-L1Kadsura heteroclitaLeaf2.3
KP-S1Kadsura philippinensisStem5.1

Putative Signaling Pathway of this compound

While the specific signaling pathway of this compound is yet to be fully elucidated, many lignans from the Kadsura genus exhibit anti-inflammatory properties.[8] A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway. The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory effects of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->cytokines transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor het_c This compound het_c->IKK inhibits

Figure 2. Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

The UHPLC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers in natural product chemistry, pharmacology, and quality control, enabling further investigation into the therapeutic potential of this and related bioactive compounds. The detailed protocols and illustrative data offer a solid foundation for method development and validation in any laboratory equipped with standard UHPLC-MS/MS instrumentation.

References

Application Notes and Protocols: In Vitro Assay for Evaluating the Pro-Apoptotic and Anti-Inflammatory Activity of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a lignan (B3055560) isolated from the stems of Kadsura heteroclita. While the specific biological activities of this compound are still under investigation, related compounds from the same plant have demonstrated a range of promising pharmacological effects, including anti-HIV, cytotoxic, and anti-inflammatory properties.[1][2] This application note provides a detailed protocol for an in vitro assay to evaluate the potential dual activity of this compound as a pro-apoptotic and anti-inflammatory agent. The protocols described herein are designed for use in a controlled laboratory setting and are intended to guide researchers in the initial screening and characterization of this natural product.

The proposed mechanism of action for this compound, based on related compounds, involves the induction of apoptosis in rapidly proliferating cells, such as cancer cells, and the suppression of pro-inflammatory signaling pathways in immune cells.[3][4][5][6] This dual activity suggests that this compound could be a valuable lead compound for the development of novel therapeutics for diseases characterized by both uncontrolled cell growth and inflammation, such as certain types of cancer.

Hypothetical Signaling Pathway for this compound

Heteroclitin_C_Pathway cluster_cell Target Cell cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway Heteroclitin_C This compound IKK IKK Heteroclitin_C->IKK Inhibits Bax Bax Heteroclitin_C->Bax Upregulates Bcl2 Bcl-2 Heteroclitin_C->Bcl2 Downregulates NFkB NF-κB TNFa TNF-α NFkB->TNFa Induces Transcription IL6 IL-6 NFkB->IL6 Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Cells (RAW 264.7 or HT-29) treatment Treat with This compound start->treatment incubation Incubate (24-48 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (Caspase 3/7) incubation->apoptosis anti_inflammatory Anti-inflammatory Assay (ELISA/Griess) incubation->anti_inflammatory data_collection Data Collection cytotoxicity->data_collection apoptosis->data_collection anti_inflammatory->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results & Interpretation data_analysis->results

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the cytotoxic effects of Heteroclitin C, a dibenzocyclooctadiene lignan. Due to the limited direct public data on this compound, this document leverages available information on closely related compounds isolated from Kadsura species to suggest potentially sensitive cell lines and robust experimental protocols.

Introduction to this compound and its Potential Cytotoxic Activity

This compound is a natural product belonging to the family of dibenzocyclooctadiene lignans (B1203133), which are predominantly found in plants of the Schisandraceae family, such as Kadsura heteroclita. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, numerous studies have demonstrated that related lignans from Kadsura and Schisandra species possess significant anti-proliferative and cytotoxic activities against a variety of cancer cell lines. These compounds are known to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][2][3] This suggests that this compound holds promise as a potential cytotoxic agent worthy of investigation.

Potentially Sensitive Cell Lines for this compound Cytotoxicity Studies

Based on the cytotoxic activity of structurally similar dibenzocyclooctadiene lignans, the following human cancer cell lines are recommended for initial screening of this compound's effects.

Table 1: Recommended Cell Lines for Cytotoxicity Screening of this compound

Cell LineCancer TypeRationale for Selection
HL-60 Acute Promyelocytic LeukemiaHigh sensitivity reported for other dibenzocyclooctadiene lignans.[4][5][6]
HepG2 Hepatocellular CarcinomaDemonstrated sensitivity to lignans from Kadsura species.[6][7][8]
A549 Lung CarcinomaA common model for lung cancer, sensitive to related lignans.[6][9]
HCT116 Colorectal CarcinomaA well-characterized colon cancer cell line susceptible to natural product cytotoxicity.[6][7][9]
HeLa Cervical CancerFrequently used in cancer research and has shown sensitivity to dibenzocyclooctadiene lignans.[10][11]
BGC-823 Gastric CancerA relevant model for gastric cancer, with reported sensitivity to related compounds.[7]

Experimental Protocols

Two standard and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[12]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[14][15]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plates B Incubate for 24h A->B C Add Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E1 MTT Assay: Add MTT, Incubate, Solubilize D->E1 E2 SRB Assay: Fix with TCA, Stain with SRB, Solubilize D->E2 F Measure Absorbance E1->F E2->F G Calculate % Viability & IC50 F->G

Caption: General workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Dibenzocyclooctadiene Lignan-Induced Apoptosis

Dibenzocyclooctadiene lignans have been reported to induce apoptosis through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.[2][16]

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects MAPK MAPK Pathway CellCycle Cell Cycle Arrest MAPK->CellCycle PI3K_Akt PI3K/Akt Pathway Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition of inhibition NFkB NF-κB Pathway NFkB->Apoptosis inhibition of inhibition CellCycle->Apoptosis HeteroclitinC This compound (or related lignans) HeteroclitinC->MAPK HeteroclitinC->PI3K_Akt inhibition HeteroclitinC->NFkB inhibition

Caption: Proposed mechanism of this compound-induced apoptosis.

Data Interpretation and Further Studies

The IC₅₀ values obtained from these assays will provide a quantitative measure of this compound's cytotoxic potency against the tested cell lines. A lower IC₅₀ value indicates greater cytotoxicity.

Should this compound demonstrate significant cytotoxic activity, further studies are recommended to elucidate its precise mechanism of action. These may include:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Such as Annexin V/PI staining to confirm apoptotic cell death.

  • Western Blot Analysis: To investigate the modulation of key proteins involved in the apoptotic and other relevant signaling pathways.

By following these application notes and protocols, researchers can effectively evaluate the cytotoxic potential of this compound and contribute to the understanding of its therapeutic promise.

References

Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic diseases.[1] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response, making them prime targets for therapeutic intervention.[1] Natural products are a rich source of novel anti-inflammatory agents.[2][3][4][5] This document provides a comprehensive set of protocols to evaluate the potential anti-inflammatory effects of Heteroclitin C, a novel compound of interest. The following protocols describe both in vitro and in vivo methods to assess its efficacy and elucidate its mechanism of action.

In Vitro Anti-Inflammatory Activity Assessment

The initial screening of this compound's anti-inflammatory potential will be performed using the murine macrophage-like cell line, RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce a robust inflammatory response, making them a suitable model for this purpose.[6][7][8][9]

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Vehicle)100
1
5
10
25
50
100
Nitric Oxide (NO) Production Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.[2][6]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[1]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[1]

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentNO Production (µM)Inhibition (%)
Control (Untreated)
LPS (1 µg/mL)0
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + Positive Control (e.g., L-NAME)
Pro-Inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][10]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the NO production assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation period.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve and express the results as pg/mL or ng/mL.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + Positive Control (e.g., Dexamethasone)
Western Blot Analysis of Inflammatory Signaling Pathways

To investigate the mechanism of action, Western blotting can be used to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[1][5]

Protocol:

  • Cell Lysis: After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) and their total protein counterparts.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-p65/p65 RatioIκBα/β-actin Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)

In Vivo Anti-Inflammatory Activity Assessment

The carrageenan-induced paw edema model in rodents is a well-established and widely used method to evaluate the in vivo anti-inflammatory activity of novel compounds.[11][12][13]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin (B1671933) or diclofenac), and this compound treatment groups at various doses.[1]

  • Compound Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[1]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[1][13]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hInhibition of Edema at 3h (%)
Vehicle Control-0
This compoundDose 1
This compoundDose 2
This compoundDose 3
Positive Control (Indomethacin)10

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay RAW 264.7 Cells RAW 264.7 Cells Cell Viability (MTT) Cell Viability (MTT) RAW 264.7 Cells->Cell Viability (MTT) Determine Non-Toxic Dose NO Production (Griess) NO Production (Griess) RAW 264.7 Cells->NO Production (Griess) LPS Stimulation + This compound Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) RAW 264.7 Cells->Cytokine Quantification (ELISA) LPS Stimulation + This compound Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) RAW 264.7 Cells->Western Blot (NF-kB, MAPK) LPS Stimulation + This compound Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis NO Production (Griess)->Data Analysis Cytokine Quantification (ELISA)->Data Analysis Western Blot (NF-kB, MAPK)->Data Analysis Rodent Model Rodent Model Carrageenan-Induced\nPaw Edema Carrageenan-Induced Paw Edema Rodent Model->Carrageenan-Induced\nPaw Edema This compound Administration Paw Volume Measurement Paw Volume Measurement Carrageenan-Induced\nPaw Edema->Paw Volume Measurement Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Inflammatory Signaling Pathway

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription HeteroclitinC This compound HeteroclitinC->IKK Inhibits? HeteroclitinC->NFkB Inhibits?

Caption: Potential mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

The described protocols provide a robust framework for the preliminary screening and evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential and mechanism of action.[1] A significant reduction in inflammatory markers or paw edema by this compound compared to the control group would indicate potential anti-inflammatory activity.[1] Further studies can then be designed to explore the specific molecular targets and signaling pathways involved in greater detail.

References

Application Note: NMR Spectroscopy for the Structure Elucidation of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heteroclitin C is a natural product isolated from the plant Kadsura heteroclita. The structural elucidation of such novel compounds is a cornerstone of natural product chemistry, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This application note provides a detailed overview of the NMR-based methodologies for determining the chemical structure of this compound, aimed at researchers, scientists, and professionals in drug development. While a specific publication detailing the complete NMR data for a compound explicitly named "this compound" could not be located in the conducted searches, this document outlines the general protocols and data presentation that would be employed for such a task, drawing upon examples of similar compounds isolated from Kadsura heteroclita. Several related compounds, including Heteroclitin H, R, and S, have been described in the literature, and their structural analysis provides a template for the work described herein.

Data Presentation

The comprehensive structural analysis of a novel compound like this compound relies on the careful interpretation of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The quantitative data derived from these spectra, primarily chemical shifts (δ) and coupling constants (J), are systematically organized into tables for clarity and ease of comparison.

Table 1: ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
Data unavailable in search results

Table 2: ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionδC (ppm)DEPT
Data unavailable in search results

Table 3: Key 2D NMR Correlations for this compound

Proton (δH)COSY (Correlated Protons, δH)HSQC (Correlated Carbon, δC)HMBC (Correlated Carbons, δC)
Data unavailable in search results

Experimental Protocols

The following protocols outline the standard experimental procedures for acquiring the NMR data necessary for the structure elucidation of a natural product like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or long acquisitions, the sample may be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon-13):

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135 are run to differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-90 will only show signals for CH groups.

    • DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpqf').

    • Description: This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • Description: This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf').

    • Description: This experiment reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Pulse Program: Standard gradient-selected NOESY or ROESY sequences.

    • Description: These experiments identify protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry of the molecule.

Visualization of Workflows and Relationships

The logical flow of the structure elucidation process can be visualized using diagrams.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_determination 3. Final Structure H1_NMR 1H NMR Functional_Groups Identify Functional Groups (from IR, 1H & 13C shifts) H1_NMR->Functional_Groups Proton_Systems Identify Spin Systems (from 1H & COSY) H1_NMR->Proton_Systems C13_NMR 13C NMR & DEPT Molecular_Formula Molecular Formula (from MS and 13C data) C13_NMR->Molecular_Formula Functional_groups Functional_groups C13_NMR->Functional_groups COSY COSY COSY->Proton_Systems HSQC HSQC CH_Fragments Assign C-H Fragments (from HSQC) HSQC->CH_Fragments HMBC HMBC Carbon_Skeleton Assemble Carbon Skeleton (from HMBC) HMBC->Carbon_Skeleton NOESY NOESY/ROESY Stereochemistry Determine Stereochemistry (from NOESY/ROESY & J-couplings) NOESY->Stereochemistry Proton_Systems->CH_Fragments CH_Fragments->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Proposed Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an exceptionally powerful toolkit for the de novo structure elucidation of novel natural products like this compound. By systematically acquiring and analyzing a suite of NMR experiments, it is possible to piece together the molecular structure, from the basic carbon framework to the intricate details of its stereochemistry. The protocols and data presentation formats outlined in this application note provide a standardized framework for researchers to follow, ensuring clarity, reproducibility, and accuracy in the fascinating endeavor of natural product discovery. Further research is required to isolate and fully characterize this compound to provide the specific data for the tables presented.

Application Notes and Protocols for In Vivo Studies with Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin C is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. While research on this specific compound is in its nascent stages, related lignans (B1203133) from the same plant have demonstrated biological activities, including anti-HIV properties.[1][2] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining experimental designs for toxicology, pharmacokinetics, and efficacy studies. The provided protocols are intended as a starting point and should be adapted based on emerging in vitro data and specific research questions.

Preliminary Considerations

Before commencing in vivo studies, a thorough literature review and in vitro characterization of this compound are crucial.[3] Key preliminary steps include:

  • Purity and Characterization: Ensure the purity of the this compound sample using techniques like HPLC and NMR.

  • In Vitro Cytotoxicity: Determine the IC50 values of this compound in various cell lines to estimate a starting dose for in vivo toxicity studies.

  • In Vitro Efficacy: Establish a relevant in vitro model to assess the biological activity of this compound. Based on related compounds, potential areas of investigation include antiviral or anticancer activities.

  • Solubility and Formulation: Develop a suitable vehicle for in vivo administration.

Toxicology and Safety Pharmacology

The initial in vivo studies should focus on establishing the safety profile of this compound.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol:

  • Animal Model: Use a standard rodent model, such as Swiss albino mice or Sprague-Dawley rats, of a single sex to begin with.[4]

  • Group Allocation: A minimum of five groups, including a vehicle control group and four dose-escalation groups of this compound.

  • Dosing: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

  • Endpoint Analysis: At the end of the observation period, perform gross necropsy, and collect major organs for histopathological examination.

Data Presentation:

Dose GroupNMortalityClinical SignsBody Weight Change (%)Gross Pathology Findings
Vehicle Control5
Dose 1 (e.g., 10 mg/kg)5
Dose 2 (e.g., 50 mg/kg)5
Dose 3 (e.g., 100 mg/kg)5
Dose 4 (e.g., 500 mg/kg)5
Sub-chronic Toxicity Study

Objective: To evaluate the toxicity of this compound after repeated administration.

Protocol:

  • Animal Model: Use the same rodent model as the acute toxicity study.

  • Group Allocation: At least four groups: vehicle control and three dose levels of this compound (e.g., low, medium, and high doses based on MTD).

  • Dosing: Administer this compound daily for 28 or 90 days.

  • Monitoring: Conduct regular monitoring of clinical signs, body weight, and food/water consumption. Perform interim blood collection for hematology and clinical chemistry analysis.

  • Endpoint Analysis: At the end of the study, perform a complete necropsy, organ weight analysis, and comprehensive histopathological evaluation of all major organs.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing efficacy studies.[5][6]

Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Protocol:

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.

  • Group Allocation: Two groups: one receiving an intravenous (IV) bolus dose and another receiving an oral dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

ParameterIV AdministrationOral Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
Cl (L/h/kg)
Vd (L/kg)
F (%)N/A

Efficacy Studies

Efficacy studies should be conducted in relevant animal models of disease. Given the anti-HIV activity of related compounds, an initial focus on antiviral or immunomodulatory effects could be warranted. Alternatively, as many natural products exhibit anticancer properties, this is another avenue for investigation.[7][8]

Xenograft Tumor Model (for anticancer evaluation)

Objective: To evaluate the antitumor efficacy of this compound in an in vivo cancer model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a relevant human tumor cell line.

  • Group Allocation: Once tumors reach a palpable size, randomize animals into treatment groups: vehicle control, positive control (a standard-of-care chemotherapeutic), and two or three dose levels of this compound.

  • Treatment: Administer treatment for a specified period (e.g., 21 days).

  • Efficacy Endpoints: Measure tumor volume and body weight regularly. At the end of the study, excise tumors and weigh them.

Data Presentation:

Treatment GroupNMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight Change (g) ± SD
Vehicle Control8N/A
Positive Control8
This compound (Low Dose)8
This compound (High Dose)8

Visualizations

General Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound in_vitro In Vitro Studies (Cytotoxicity, Efficacy) formulation Formulation Development in_vitro->formulation toxicology Toxicology Studies (Acute, Sub-chronic) formulation->toxicology pk_studies Pharmacokinetic Studies (Single Dose) toxicology->pk_studies Determine Dosing efficacy Efficacy Studies (e.g., Xenograft Model) pk_studies->efficacy Inform Dosing Regimen signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway heteroclitin_c This compound growth_factor_receptor Growth Factor Receptor heteroclitin_c->growth_factor_receptor Inhibits pi3k PI3K growth_factor_receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation

References

Application Note: Preparation of Heteroclitin C Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Heteroclitin C stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a lignan-type natural product isolated from plants of the Kadsura genus[1]. Lignans (B1203133) from this genus, including various Heteroclitin compounds, have demonstrated a range of biological activities, such as anti-HIV and cytotoxic effects, making them of interest in drug discovery and development[2][3]. Accurate and consistent preparation of stock solutions is the first critical step for any in vitro or in vivo biological evaluation. Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common solvent for preparing stock solutions of test compounds for biological assays[4]. This note details the standardized procedure for preparing high-concentration stock solutions of this compound in DMSO.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate calculations when preparing solutions.

PropertyValueSource
Molecular Formula C₂₈H₃₄O₈PubChem[5]
Molecular Weight 498.6 g/mol PubChem[5]
Appearance Assumed to be a solid powderGeneral
Solubility in DMSO While specific data for this compound is not published, related compound Heteroclitin D is soluble up to 70 mg/mL (145.07 mM)[6]. High solubility for this compound is anticipated.Inferred[6]

Materials and Equipment

3.1 Materials

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL) or cryovials

  • Sterile pipette tips

3.2 Equipment

  • Analytical balance (sensitive to at least 0.1 mg)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves (e.g., nitrile for short-term contact)[7]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The concentration can be adjusted as needed based on experimental requirements and the compound's solubility limit.

4.1 Calculation of Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

Table 2: Example Calculation for 1 mL of 10 mM this compound Stock Solution

ParameterValue
Desired Concentration10 mM
Final Volume1 mL
Molecular Weight498.6 g/mol
Calculated Mass (mg) 10 mM x 1 mL x 498.6 g/mol = 4.986 mg

4.2 Step-by-Step Procedure

  • Preparation: Work in a clean, designated area. Allow this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh out the calculated amount of this compound (e.g., 4.986 mg) using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is slow, brief sonication in a water bath can be applied[6].

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and batch number.

  • Storage: Immediately transfer the labeled aliquots to an ultra-low temperature freezer for long-term storage.

Stock_Solution_Workflow start Start weigh 1. Weigh 4.986 mg This compound start->weigh Equilibrate Reagents add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot Visually Inspect store 5. Store Aliquots at -80°C aliquot->store end_node End store->end_node Dilution_Workflow cluster_working Prepare Final Working Concentrations stock 10 mM Stock in DMSO (Stored at -80°C) thaw Thaw Single Aliquot stock->thaw intermediate Prepare 100 µM Intermediate (1:100 dilution in medium) thaw->intermediate work1 10 µM intermediate->work1 Serial Dilution work2 1 µM intermediate->work2 Serial Dilution work3 0.1 µM intermediate->work3 Serial Dilution assay Add to Assay Plate (e.g., cell culture) work1->assay work2->assay work3->assay

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Heteroclitin C Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of Heteroclitin C from its plant source. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and improve your experimental yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

A1: this compound, a type of lignan (B3055560), is primarily isolated from plants of the Kadsura genus, particularly from the stems of Kadsura heteroclita (Roxb.) Craib.[1][2] The dried stems are often referred to as Kadsurae Caulis.[3][4]

Q2: Which extraction methods are most effective for lignans (B1203133) like this compound?

A2: Several methods can be employed for extracting lignans, with the choice impacting efficiency and yield. Common techniques include:

  • Maceration: Soaking the plant material in a solvent at room temperature for an extended period.[5]

  • Soxhlet Extraction: A continuous extraction with a cycling fresh solvent, which can be very efficient but may expose the extract to heat for prolonged periods.[5]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, which enhances solvent penetration and can reduce extraction time and temperature.[5][6] A specific protocol for the related compound Heteroclitin D successfully used sonication.[3][4]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[5]

For thermally sensitive compounds, lower-temperature methods like maceration or UAE are generally recommended.[5]

Q3: What are the key factors influencing the yield of this compound?

A3: The yield of this compound is influenced by several critical parameters:

  • Solvent Choice: The polarity of the solvent is crucial. Lignans are typically extracted well with polar solvents like methanol (B129727), ethanol, or aqueous mixtures of these alcohols.[5][7]

  • Temperature: Higher temperatures can increase solubility and extraction rate, but prolonged exposure to high heat can lead to the degradation of thermolabile compounds.[8][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, excessively long extraction times, especially at high temperatures, can risk compound degradation.[8]

  • Solvent-to-Solid Ratio: A higher ratio ensures complete wetting of the plant material and creates a favorable concentration gradient for diffusion, though very high ratios can be wasteful.[5][8]

  • Particle Size: Grinding the dried plant material to a fine, uniform powder increases the surface area available for solvent interaction, leading to more efficient extraction.[5]

Q4: How can I purify the crude extract to isolate this compound?

A4: A multi-step approach is often necessary for purification. After obtaining the crude extract, common purification techniques include:

  • Liquid-Liquid Partitioning: Using solvents of varying polarities to separate compounds based on their differential solubility.[5]

  • Column Chromatography: Techniques like flash chromatography using silica (B1680970) gel can effectively separate this compound from other co-extracted compounds. A gradient elution with a non-polar solvent (like petroleum ether or cyclohexane) and a more polar solvent (like ethyl acetate) is often used.[3][4][7]

  • Recrystallization: This is a final step to achieve high purity. For the related compound Heteroclitin D, dissolving the semi-purified compound in hot methanol followed by the gradual addition of water induced recrystallization and resulted in high purity.[3][4]

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction and purification of this compound that may lead to lower than expected yields.

Problem 1: The overall yield of the crude extract is low.
Potential Cause Recommended Solution Citation
Inadequate Sample Preparation Ensure the plant material (Kadsurae Caulis) is thoroughly dried to a constant weight and ground into a fine, uniform powder to maximize surface area for solvent penetration.[5]
Improper Solvent Selection Lignans are generally polar. Use polar solvents such as methanol, ethanol, or an 80% aqueous mixture of either. If the initial extraction used a non-polar solvent, a significant amount of this compound may remain in the plant material.[5][7]
Suboptimal Extraction Parameters Optimize the extraction time, temperature, and solvent-to-solid ratio. For maceration, allow for a longer duration (48-72 hours). For UAE, ensure appropriate sonication frequency and power. Increase the solvent-to-solid ratio to ensure the entire plant material is submerged and to enhance the concentration gradient.[5]
Inefficient Extraction Method If using maceration, consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Soxhlet extraction. UAE is often preferred as it can increase yield while reducing extraction time and the need for high temperatures.[5]
Problem 2: The crude extract is obtained in good quantity, but the final yield of pure this compound is low.
Potential Cause Recommended Solution Citation
Degradation of this compound This compound may be sensitive to heat, light, or pH. Use low-temperature extraction methods like UAE or maceration. During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 45°C). Maintain a neutral or slightly acidic pH during the extraction and purification process.[5][9]
Inefficient Purification Protocol A single purification step may not be sufficient. Develop a multi-step purification strategy. Start with liquid-liquid partitioning to remove highly non-polar or highly polar impurities. Follow this with column chromatography (e.g., silica gel) with a carefully optimized solvent gradient to separate this compound from closely related lignans.[3][4][5]
Loss of Compound During Chromatography The compound may be precipitating on the column if the loading solvent is too weak. Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading. Use a sensitive detection method (e.g., UV-Vis spectrophotometry) to monitor fractions and avoid prematurely discarding those containing the target compound.[4]

Experimental Protocols

Below is a detailed methodology for the extraction and purification of Heteroclitin D, a close analogue of this compound, which can be adapted for your experiments.

Protocol: Ultrasound-Assisted Extraction and Purification of Heteroclitin D from Kadsurae Caulis

This protocol is based on a successful method for isolating Heteroclitin D and provides a strong starting point for this compound.[3][4]

1. Sample Preparation:

  • Take approximately 270 g of dried Kadsurae Caulis and pulverize it into a fine powder using a mechanical grinder.

2. Extraction:

  • Place the powdered plant material in a suitable vessel and add 2700 mL of cyclohexane (B81311) (a 1:10 solid-to-solvent ratio).

  • Perform sonication for 30 minutes at 40°C.

  • Repeat the extraction process three times with fresh solvent each time.

  • Combine all the extracts, filter to remove solid plant debris, and evaporate the solvent to dryness using a rotary evaporator at 40°C under reduced pressure. This will yield the crude extract.

3. Purification by Flash Chromatography:

  • Prepare a normal-phase flash chromatography column (e.g., 30 cm x 1.5 cm) packed with silica gel.

  • Equilibrate the column with a starting mobile phase of 5% ethyl acetate (B1210297) in petroleum ether.

  • Dissolve the crude extract in cyclohexane (e.g., at a concentration of 100 mg/mL).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of ethyl acetate (Solvent A) and petroleum ether (Solvent B). A suggested gradient is:

    • 0–3 min: 5% A

    • 3–15 min: 5% to 38% A

    • 15–18 min: Hold at 38% A

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing the desired compound and evaporate the solvent.

4. Recrystallization for Final Purity:

  • Dissolve the semi-purified compound from the combined fractions in a minimal amount of hot methanol (approximately 60°C).

  • Gradually add water to the solution until a precipitate begins to form.

  • Allow the solution to cool, promoting the formation of crystals.

  • Collect the crystals by filtration and dry them.

  • Assess the final purity using HPLC.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans
Extraction Method General Principle Advantages Disadvantages Citation
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.[5]
Soxhlet Extraction Continuous extraction with hot, refluxing solvent.Highly efficient due to continuous cycling of fresh solvent.Prolonged exposure to heat can degrade sensitive compounds.[5]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Faster extraction, reduced solvent consumption, can be performed at lower temperatures, often leads to higher yields.The process can generate some heat, which may need to be controlled.[5][7]
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant material directly.Very fast, reduced solvent usage, improved yield.Requires specialized equipment, potential for localized overheating.[5]
Table 2: Quantitative Data from Heteroclitin D Isolation

This table summarizes the yield from a published study on Heteroclitin D, which can serve as a benchmark.[3][4]

Parameter Value
Starting Plant Material (Dry Kadsurae Caulis) 270 g
Crude Extract Yield 4.86 g
Final Yield of Pure Heteroclitin D 10.2 mg
Purity of Final Product (by HPLC) 99.4%

Visualizations

Experimental Workflow for this compound Extraction and Purification

G Figure 1: General workflow for the extraction and purification of this compound. cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Initial Processing cluster_purification Purification plant_material Dried Kadsurae Caulis grinding Grinding/Pulverizing plant_material->grinding powder Powdered Plant Material grinding->powder Fine Powder extraction Ultrasound-Assisted Extraction (e.g., with Cyclohexane or Ethanol) powder->extraction filtration Filtration extraction->filtration Extract Mixture evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Flash Chromatography (Silica Gel) crude_extract->chromatography recrystallization Recrystallization chromatography->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low Extraction Yield

G Figure 2: Troubleshooting logic for addressing low yield in this compound extraction. cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check_sample 1. Review Sample Preparation - Was it fully dried? - Was it finely powdered? start->check_sample check_solvent 2. Evaluate Solvent Choice - Was a polar solvent used? (e.g., Methanol, Ethanol) check_sample->check_solvent If sample prep is good sol_sample Re-prepare sample: Ensure fine, dry powder. check_sample->sol_sample If NO check_params 3. Assess Extraction Parameters - Was time/temp optimal? - Was solvent ratio sufficient? check_solvent->check_params If solvent is appropriate sol_solvent Switch to a polar solvent or an aqueous mixture. check_solvent->sol_solvent If NO check_method 4. Consider Extraction Method - Is a more efficient method needed? (e.g., Maceration -> UAE) check_params->check_method If parameters seem correct sol_params Optimize parameters: Increase time or solvent ratio. check_params->sol_params If NO check_degradation 5. Investigate Potential Degradation - Was temperature too high? - Was pH unstable? check_method->check_degradation If method is efficient sol_method Switch to UAE for better efficiency at low temp. check_method->sol_method If NO sol_degradation Use rotary evaporator at <45°C. Maintain neutral/acidic pH. check_degradation->sol_degradation If YES

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Troubleshooting Heteroclitin C Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Heteroclitin C. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry factor is greater than 1. This results in a peak that is not symmetrical and has an elongated trailing edge. This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.[1]

Q2: I am observing peak tailing specifically with this compound. What are the likely causes?

A2: While this compound, a dibenzocyclooctadiene lignan, does not possess strongly acidic or basic functional groups that would ionize within a typical HPLC pH range, peak tailing can still occur.[2] The most probable cause is secondary interactions between the analyte and the stationary phase.[1][3] Specifically, interactions with residual silanol (B1196071) groups on the surface of silica-based columns are a common cause of peak tailing for many compounds, including those that are neutral.[3] Other potential causes include column contamination, column voids, issues with the mobile phase, or problems with the HPLC system itself.[4][5]

Q3: Could the mobile phase pH be causing the peak tailing for this compound?

A3: While the ionization state of this compound is unlikely to be affected by mobile phase pH, the pH can influence the ionization of residual silanol groups on the silica-based column packing.[3] At a mid-range pH, these silanol groups can be deprotonated and negatively charged, leading to secondary electrostatic interactions with analytes, which can cause peak tailing.[3] Therefore, adjusting the mobile phase to a lower pH (e.g., 2-3) can suppress this ionization and often improves peak shape.[6]

Q4: Can my sample preparation be contributing to the peak tailing?

A4: Yes, several aspects of sample preparation can lead to peak tailing. Injecting too much sample (mass overload) can saturate the column and cause peak distortion.[3][7] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column, resulting in poor peak shape.[7] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine if the issue is specific to this compound or affects all peaks in the chromatogram.

  • If only the this compound peak is tailing: The problem is likely related to a specific chemical interaction between this compound and the stationary phase.

  • If all peaks are tailing: The issue is more likely to be a system-wide problem, such as a column void, a blocked frit, or extra-column volume.[1]

The following flowchart illustrates a logical troubleshooting workflow:

Troubleshooting_Workflow Start Peak Tailing Observed for this compound All_Peaks_Tailing Are all peaks tailing? Start->All_Peaks_Tailing Specific_Peak_Tailing Chemical Interactions (Analyte-Specific) All_Peaks_Tailing->Specific_Peak_Tailing No Systemic_Issue Systemic Issue (Affects all peaks) All_Peaks_Tailing->Systemic_Issue Yes Optimize_Method Optimize Chromatographic Method (Mobile phase, pH, column chemistry) Specific_Peak_Tailing->Optimize_Method Sample_Prep Review Sample Preparation (Concentration, solvent) Specific_Peak_Tailing->Sample_Prep Check_Column Inspect/Replace Column (Check for voids, contamination) Systemic_Issue->Check_Column Check_System Check HPLC System (Connections, tubing, detector) Systemic_Issue->Check_System Solution Problem Resolved Check_Column->Solution Check_System->Solution Optimize_Method->Solution Sample_Prep->Solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Systematic Troubleshooting Approaches

Based on the initial assessment, follow the relevant steps below.

If All Peaks are Tailing (Systemic Issues):

  • Inspect the Column:

    • Column Void: A void at the head of the column can cause peak distortion.[3] This can be caused by pressure shocks or dissolution of the silica (B1680970) bed. Consider replacing the column.

    • Blocked Frit: Particulate matter from the sample or mobile phase can block the column inlet frit, leading to poor peak shape.[1] Try back-flushing the column (if the manufacturer's instructions permit). If this fails, replace the frit or the column.

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent.

  • Check the HPLC System:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][7] Use tubing with a small internal diameter and keep lengths to a minimum.

    • Leaking Fittings: Ensure all fittings are secure and not leaking.

If Only the this compound Peak is Tailing (Chemical Interactions):

  • Optimize the Mobile Phase:

    • Adjust pH: To minimize interactions with residual silanols, lower the mobile phase pH to 2.5-3.0 using an appropriate buffer like phosphate (B84403) or formate.[6]

    • Increase Buffer Strength: A higher buffer concentration can sometimes help to mask residual silanol sites.[3]

    • Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and peak shape.

  • Evaluate the Stationary Phase:

    • Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, might provide better peak shape for lignans.[6]

  • Review Sample Preparation:

    • Reduce Sample Concentration: To check for mass overload, dilute the sample and inject a smaller amount.[7] If the peak shape improves, the original sample was too concentrated.

    • Match Sample Solvent to Mobile Phase: Dissolve the this compound standard or sample in the initial mobile phase of your gradient, or a weaker solvent.[7]

Experimental Protocol: Systematic Approach to Eliminating this compound Peak Tailing

This protocol outlines a series of experiments to systematically identify and resolve the cause of peak tailing.

Objective: To achieve a symmetrical peak for this compound with a USP tailing factor between 0.9 and 1.2.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in Methanol

Experimental Steps:

  • Experiment 1: Assess System Health (All Peaks Tailing).

    • Inject a standard mixture of neutral compounds with varying polarities.

    • If all peaks tail, replace the guard column and then the analytical column to rule out column failure. Check system connections for leaks.

  • Experiment 2: Evaluate Mobile Phase pH (this compound Specific Tailing).

    • Prepare mobile phase A with 0.1% formic acid (pH ~2.7).

    • Prepare mobile phase A with a 20 mM potassium phosphate buffer adjusted to pH 3.0.

    • Run the analysis with each buffered mobile phase and compare the peak shape of this compound to the original unbuffered conditions.

  • Experiment 3: Investigate Sample Overload and Solvent Effects.

    • Prepare serial dilutions of the this compound sample (e.g., 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL) in the initial mobile phase composition.

    • Inject the same volume of each dilution and observe the peak shape.

  • Experiment 4: Column Chemistry Evaluation.

    • If peak tailing persists, repeat the analysis on a different stationary phase, such as a modern, high-purity, end-capped C18 column or a phenyl-hexyl column.

Data Presentation:

The results of these experiments can be summarized in a table for easy comparison.

ExperimentVariable ChangedMobile PhasePeak Asymmetry (Tailing Factor)Observations
Control -Water/Acetonitrile1.8Significant peak tailing observed.
Exp 1 New ColumnWater/Acetonitrile1.7Tailing persists, suggesting a method issue.
Exp 2a pH Adjustment0.1% Formic Acid in Water/Acetonitrile1.2Significant improvement in peak symmetry.
Exp 2b Buffered pH20mM Phosphate Buffer pH 3.0/Acetonitrile1.1Further improvement in peak shape.
Exp 3 Sample Conc.20mM Phosphate Buffer pH 3.0/Acetonitrile1.1No significant change with dilution.
Exp 4 Phenyl-Hexyl Column20mM Phosphate Buffer pH 3.0/Acetonitrile1.0Symmetrical peak achieved.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical interactions that can lead to peak tailing.

Chemical_Interactions Analyte This compound (Neutral Molecule) Silanol Residual Silanol Groups (Si-OH) Analyte->Silanol Interaction Deprotonated_Silanol Deprotonated Silanol (Si-O-) (at mid-range pH) Analyte->Deprotonated_Silanol Stronger Interaction Stationary_Phase Silica-Based Stationary Phase Stationary_Phase->Silanol Silanol->Deprotonated_Silanol Increased pH Secondary_Interaction Secondary Interaction (e.g., Hydrogen Bonding, Dipole-Dipole) Silanol->Secondary_Interaction Deprotonated_Silanol->Secondary_Interaction Peak_Tailing Peak Tailing Secondary_Interaction->Peak_Tailing

Caption: Interactions leading to peak tailing.

References

resolving co-eluting peaks in Kadsura lignan analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Kadsura lignans (B1203133). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of Kadsura lignans?

A1: The primary challenge in analyzing Kadsura lignans is the frequent co-elution of structurally similar compounds.[1] Kadsura species contain a wide variety of lignans, often with subtle differences in their stereochemistry or substituent groups, leading to overlapping peaks in chromatographic separations.[2][3] Key lignan (B3055560) classes found in Kadsura include dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, and diarylbutanes.[4] The structural similarity within these classes makes achieving baseline separation a significant hurdle.

Q2: How can I detect co-eluting peaks in my chromatogram?

A2: Detecting co-eluting peaks can be challenging if they are perfectly merged. However, there are several indicators to look for:

  • Asymmetrical peak shapes: Look for shoulders or tailing on your peaks, which can indicate the presence of a hidden overlapping peak.[5]

  • Peak purity analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across a single peak. If the spectra are not identical throughout the peak, it suggests co-elution.[5]

  • Mass Spectrometry (MS): An MS detector can be used to examine the mass spectra across a chromatographic peak. A change in the mass spectrum from the upslope to the downslope of the peak is a strong indication of co-elution.[5]

Q3: What are the initial steps to take when facing co-eluting peaks?

A3: When you encounter co-eluting peaks, a systematic approach to method optimization is crucial. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[6] Start by assessing your current separation and then systematically adjust chromatographic parameters.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a structured approach to troubleshooting and resolving co-eluting peaks in Kadsura lignan analysis.

ProblemProbable Cause(s)Recommended Solution(s)
Poor resolution between two or more lignan peaks Inadequate Selectivity (α): The stationary and/or mobile phase does not provide sufficient chemical differentiation between the analytes.1. Modify Mobile Phase Composition: - Change the organic modifier: Switch between acetonitrile (B52724) and methanol (B129727). Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.[7] - Adjust the mobile phase pH: For ionizable lignans, altering the pH can change their retention behavior. Adding a small amount of acid (e.g., 0.1% formic acid) is a common practice to improve peak shape and selectivity.[7]2. Change the Stationary Phase: - If mobile phase optimization is insufficient, select a column with a different chemistry (e.g., phenyl-hexyl, cyano) to introduce alternative separation mechanisms.[7]
Insufficient Efficiency (N): Peaks are too broad, leading to overlap.1. Use a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles provide higher efficiency and sharper peaks.[6]2. Increase column length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[6]3. Optimize flow rate: Lowering the flow rate can sometimes improve resolution, but will also increase analysis time.
Inappropriate Retention Factor (k): Peaks are eluting too close to the void volume or are excessively retained.1. Adjust the strength of the organic modifier: - If peaks elute too early, decrease the percentage of the organic solvent in the mobile phase.[6] - If peaks are too retained, increase the percentage of the organic solvent.2. Optimize the gradient program: A shallower gradient can improve the separation of closely eluting compounds.[7]
Structurally similar lignans (isomers) are co-eluting High degree of structural similarity: Stereoisomers or lignans with minor functional group differences may not be resolved by standard reversed-phase chromatography.1. Employ a chiral stationary phase: For the separation of enantiomers or diastereomers, a chiral column is often necessary.[8]2. Consider Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and has been successfully used for the separation of lignans.[9]

Quantitative Data Summary

The following tables summarize experimental conditions from published methods for the analysis of Kadsura lignans, providing a starting point for method development and optimization.

Table 1: UPLC-MS/MS and UHPLC-Q-Orbitrap HRMS Parameters for Kadsura Lignan Analysis

ParameterMethod 1: UPLC-MS/MS for Kadsura coccinea[10]Method 2: UHPLC-Q-Orbitrap HRMS for Kadsura heteroclita[11]
Column Agilent SB-C18 (2.1 x 100 mm, 1.8 µm)Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Ultrapure water with 0.1% formic acid0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile/methanol (4:1, v/v)
Gradient 5% B to 95% B in 9 min, hold at 95% B for 1 min, return to 5% B and equilibrate20-50% B (0-6 min), 50-90% B (6-14 min), 90% B (14-18 min), re-equilibrate at 20% B for 1 min
Flow Rate 0.35 mL/min0.4 mL/min
Column Temperature 40 °C40 °C
Injection Volume 4 µL5 µL

Table 2: HPTLC Method for Dibenzocyclooctadiene Lignans [12]

ParameterCondition
Stationary Phase HPTLC plates silica (B1680970) gel 60 F254
Mobile Phase Toluene-ethyl acetate-formic acid (5:4:1, v/v/v)
Detection Wavelength 225 nm
Rf values Schisandrin: 0.20, Gomisin B: 0.32, Deoxyschisandrin: 0.61, Gomisin N: 0.72

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Kadsura coccinea Lignans [10]

  • Sample Preparation:

    • Accurately weigh the dried, powdered plant material.

    • Extract with a suitable solvent (e.g., methanol or ethanol) using ultrasonication.

    • Centrifuge the extract at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm microporous filter membrane before injection.

  • Chromatographic Conditions:

    • Column: Agilent SB-C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase:

      • A: Ultrapure water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0.00 min: 5% B

      • 9.00 min: 95% B

      • 10.00 min: 95% B

      • 11.10 min: 5% B

      • 14.00 min: 5% B

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 4 µL.

  • Mass Spectrometry Conditions:

    • Set up the mass spectrometer in both positive and negative ion modes.

    • Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) for the specific instrument and analytes.

    • Acquire data in full scan mode and/or targeted MS/MS mode for quantification.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Lignan Separation [9]

While a specific protocol for Kadsura lignans is not detailed, the following provides a general framework based on the successful separation of other complex lignan mixtures.

  • Instrumentation:

    • An SFC system equipped with a back-pressure regulator, a CO2 pump, a modifier pump, an autosampler, a column oven, and a detector (e.g., DAD or MS).

  • Chromatographic Conditions:

    • Column: A column with a polar stationary phase is often effective for lignan separation in SFC.

    • Mobile Phase:

      • A: Supercritical CO2.

      • B: A polar organic modifier, such as methanol or ethanol, often with a small amount of an additive to improve peak shape.

    • Gradient Program: A gradient of increasing modifier (B) is typically used to elute the lignans.

    • Back Pressure: Typically maintained between 100 and 200 bar.

    • Column Temperature: Usually in the range of 30-60 °C.

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Observed check_peak_shape Assess Peak Shape and Purity (DAD or MS) start->check_peak_shape modify_mobile_phase Modify Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust pH (e.g., add 0.1% formic acid) check_peak_shape->modify_mobile_phase Co-elution confirmed change_gradient Optimize Gradient Program - Decrease ramp rate - Introduce isocratic holds modify_mobile_phase->change_gradient Insufficient Resolution end Resolution Achieved modify_mobile_phase->end Resolution Improved change_column Change Stationary Phase - Different chemistry (e.g., Phenyl-Hexyl) - Smaller particle size change_gradient->change_column Insufficient Resolution change_gradient->end Resolution Improved optimize_temp_flow Adjust Temperature and Flow Rate change_column->optimize_temp_flow Insufficient Resolution change_column->end Resolution Improved consider_sfc Consider Alternative Technique (e.g., Supercritical Fluid Chromatography) optimize_temp_flow->consider_sfc Insufficient Resolution optimize_temp_flow->end Resolution Improved consider_sfc->end Resolution Improved end_fail Resolution Not Achieved (Further method development required) consider_sfc->end_fail Insufficient Resolution

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Lignan_Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway lignans Dibenzocyclooctadiene Lignans nfkb_inhibition Inhibition of IκBα Phosphorylation lignans->nfkb_inhibition nrf2_activation Activation of Nrf2 lignans->nrf2_activation nfkb_translocation Inhibition of p65 Translocation nfkb_inhibition->nfkb_translocation inflammatory_cytokines Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb_translocation->inflammatory_cytokines anti_inflammatory_effect Anti-inflammatory Effect inflammatory_cytokines->anti_inflammatory_effect Leads to are_binding Nrf2 Translocation to Nucleus and Binding to ARE nrf2_activation->are_binding antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are_binding->antioxidant_enzymes antioxidant_effect Antioxidant Effect antioxidant_enzymes->antioxidant_effect Leads to

Caption: Anti-inflammatory signaling pathways of dibenzocyclooctadiene lignans.[6][13][14]

References

Heteroclitin C stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Heteroclitin C under various storage conditions. As a researcher, scientist, or drug development professional, ensuring the integrity of your experimental compounds is paramount. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-HIV properties.[1][2] Maintaining the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.

Q2: How should I store my stock solution of this compound?

For short-term storage, it is recommended to keep this compound solutions at 2-8°C in a tightly sealed vial, protected from light. For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

Q3: What is the best solvent to dissolve this compound in?

While specific solubility data for this compound is limited, dibenzocyclooctadiene lignans (B1203133) are generally soluble in organic solvents such as methanol, ethanol, and DMSO.[3] The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to prevent degradation.

Q4: Is this compound sensitive to light?

Many natural products, including lignans, are light-sensitive. Therefore, it is recommended to protect solutions of this compound from light by using amber-colored vials or by wrapping the vials in aluminum foil.[4]

Q5: How can I check the stability of my this compound sample?

The stability of this compound can be assessed by monitoring its purity and concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my experiments. Degradation of this compound due to improper storage.Prepare fresh stock solutions from solid material. Verify the purity of the compound using HPLC. Review and optimize storage conditions (temperature, light protection).
Inconsistent results between experiments. Instability of this compound in the experimental buffer or medium.Perform a time-course experiment to assess the stability of this compound in your specific experimental conditions. Consider preparing fresh dilutions immediately before each experiment.
Appearance of unknown peaks in my HPLC chromatogram. Degradation of this compound.Compare the chromatogram of the stored sample with a freshly prepared standard. If new peaks are present, the sample has likely degraded.
Difficulty dissolving this compound. Inappropriate solvent or low-quality solvent.Try a different organic solvent (e.g., DMSO, ethanol). Ensure the solvent is of high purity and anhydrous. Gentle warming and sonication may aid dissolution.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound under specific storage conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable high-purity solvent (e.g., methanol) to a final concentration of 1 mg/mL.

2. Storage Conditions:

  • Aliquot the stock solution into multiple amber-colored HPLC vials.

  • Store the vials under the desired conditions to be tested (e.g., 4°C in the dark, room temperature in the light, -20°C).

3. HPLC Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.

  • Analyze the sample by reverse-phase HPLC. A C18 column is often used for lignan analysis.[3]

  • Use a mobile phase gradient appropriate for separating lignans (e.g., a water-acetonitrile or water-methanol gradient).

  • Detect the compound using a UV detector at a wavelength determined by the UV spectrum of this compound.

4. Data Analysis:

  • Record the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • The appearance of new peaks should also be noted as an indicator of degradation.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Aliquots prep2->prep3 store1 Condition 1 (e.g., 4°C, Dark) prep3->store1 store2 Condition 2 (e.g., RT, Light) prep3->store2 store3 Condition 3 (e.g., -20°C) prep3->store3 analysis1 HPLC Analysis at Time Points store1->analysis1 store2->analysis1 store3->analysis1 analysis2 Record Peak Area analysis1->analysis2 eval1 Calculate % Remaining analysis2->eval1 eval2 Assess Degradation Products eval1->eval2

Caption: Workflow for assessing the stability of this compound.

Putative Signaling Pathway Modulated by Dibenzocyclooctadiene Lignans

Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram illustrates the NF-κB signaling pathway, which is known to be modulated by other dibenzocyclooctadiene lignans and is a key pathway in inflammation.[7][8] This is a hypothetical target for this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HeteroclitinC This compound (Putative) HeteroclitinC->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Caption: Putative inhibition of the NF-κB signaling pathway.

References

preventing degradation of Heteroclitin C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Heteroclitin C. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to prevent compound degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound, a dibenzocyclooctadiene lignan, is susceptible to degradation through several mechanisms. The primary factors include:

  • pH-mediated hydrolysis: The ester linkage in this compound is prone to hydrolysis under both acidic and basic conditions, cleaving the angelic acid moiety.

  • Oxidation: The methoxy (B1213986) groups and the dibenzocyclooctadiene core can be susceptible to oxidation, especially when exposed to air, metal ions, or reactive oxygen species in the experimental medium.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation. It is recommended to handle the compound and its solutions in low-light conditions or by using amber-colored vials.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[1]

Q2: What is the recommended solvent for preparing and storing stock solutions?

A2: For long-term storage, it is highly recommended to dissolve this compound in anhydrous, high-purity Dimethyl Sulfoxide (DMSO). DMSO is a suitable solvent that minimizes hydrolysis.[2] Prepare high-concentration stock solutions (e.g., 10-20 mM) to limit the amount of solvent added to your final assay, which should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts.[2]

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: Proper storage is critical. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C in tightly sealed, amber-colored vials with an inert gas overlay (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q4: My working solution of this compound in aqueous buffer seems to lose activity quickly. Why is this happening?

A4: This is a common issue. This compound is significantly less stable in aqueous buffers compared to DMSO stock solutions due to the high probability of hydrolysis. The rate of degradation is highly pH-dependent. We strongly advise preparing aqueous working solutions fresh from your DMSO stock immediately before each experiment. Do not store this compound in aqueous buffers for more than a few hours, even at 4°C.

Q5: I am observing inconsistent results in my bioassays. How can I confirm if compound degradation is the cause?

A5: Inconsistent results are often linked to compound instability or poor solubility.[2] To verify if degradation is the issue, you can perform a purity check on your working solution using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your freshly prepared solution to one that has been incubated under your experimental conditions (e.g., 37°C for 24 hours). A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound.

Problem 1: Significant Loss of Biological Activity

  • Potential Cause 1: Degradation in Aqueous Buffer.

    • Solution: Prepare fresh working solutions in your assay buffer immediately before each experiment. Do not prepare large batches for future use. Minimize the incubation time of the compound in the buffer whenever possible.

  • Potential Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot your main DMSO stock solution into smaller, single-use vials upon receipt. This prevents the degradation that can occur with multiple freeze-thaw cycles and limits the introduction of atmospheric moisture.[2]

  • Potential Cause 3: Improper Long-Term Storage.

    • Solution: Ensure your DMSO stock is stored at -80°C. Storage at -20°C is acceptable for short periods but is not recommended for long-term stability.

Problem 2: Solution Appears Hazy, Precipitates, or Changes Color

  • Potential Cause 1: Poor Solubility in Aqueous Media.

    • Solution: this compound has low aqueous solubility. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not negatively impact your experimental system (typically <0.5%).[2] Gentle vortexing or sonication may aid dissolution, but if precipitation persists, the concentration may be too high for the chosen buffer system.

  • Potential Cause 2: Oxidative Degradation.

    • Solution: A color change (e.g., to a yellowish or brownish hue) can indicate oxidation. Prepare solutions in buffers that have been degassed. Store stock solutions under an inert gas (argon or nitrogen). Avoid sources of metal ion contamination in your buffers.

Troubleshooting Workflow Diagram

G start Problem: Inconsistent Results or Loss of Activity check_prep Was the aqueous working solution prepared fresh? start->check_prep check_storage How was the DMSO stock solution stored? check_prep->check_storage Yes sol_fresh Solution: Always prepare working solutions immediately before use. check_prep->sol_fresh No check_conc Is precipitation or haziness observed? check_storage->check_conc Properly sol_storage Solution: Aliquot stock into single-use vials. Store at -80°C under inert gas. check_storage->sol_storage Improperly (e.g., repeated freeze-thaw) sol_conc Solution: Lower final concentration. Optimize co-solvent percentage. Check buffer compatibility. check_conc->sol_conc Yes sol_hplc Action: Confirm degradation via HPLC purity analysis. check_conc->sol_hplc No G HC This compound (Intact Molecule) Hydrolysis Hydrolysis (H₂O, Acid/Base) HC->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) HC->Oxidation DP1 Degradant A (Lignan Core) Hydrolysis->DP1 DP2 Degradant B (Angelic Acid) Hydrolysis->DP2 DP3 Oxidized Products Oxidation->DP3

References

addressing poor solubility of Heteroclitin C in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heteroclitin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor aqueous solubility of this compound.

Disclaimer

Information on the specific aqueous solubility of this compound is not widely available in public literature. The guidance provided herein is based on its predicted chemical properties and established principles for solubilizing hydrophobic, poorly soluble natural products. All protocols should be considered as starting points and may require optimization for your specific experimental needs.

Troubleshooting Guides & FAQs

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

A1: this compound is a natural product, and like many complex organic molecules, it possesses significant hydrophobicity.[1] Its chemical structure is characterized by a large, nonpolar carbon scaffold with several ether and ester functional groups, but it lacks ionizable groups that would promote solubility in water.

A key indicator of its hydrophobicity is the calculated XLogP3-AA value of 5.8.[1] This high positive value indicates a strong preference for lipophilic (fat-like) environments over aqueous (water-based) ones, leading to its poor solubility in common laboratory buffers such as PBS or Tris-HCl.

Key Physicochemical Properties of this compound [1]

PropertyValueImplication for Solubility
Molecular Formula C28H34O8Large, complex organic molecule.
Molecular Weight 498.6 g/mol High molecular weight can negatively impact solubility.
XLogP3-AA 5.8Highly hydrophobic; predicts very low water solubility.
Hydrogen Bond Donors 0Lacks donor groups to interact with water molecules.
Hydrogen Bond Acceptors 8Can accept hydrogen bonds, but this is insufficient to overcome the overall hydrophobicity.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: Direct dissolution of this compound in aqueous buffers is unlikely to succeed. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.

Below is a workflow to guide your initial steps. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to avoid cytotoxicity or other off-target effects.[2][3]

G start Start: This compound Powder stock Prepare 10-50 mM Stock Solution in 100% DMSO start->stock vortex Vortex and/or Sonicate Until Fully Dissolved stock->vortex dilute Perform Serial Dilutions in Aqueous Buffer vortex->dilute check Observe for Precipitation (Cloudiness) dilute->check final Working Solution Ready (Final DMSO <0.5%) check->final No reassess Reassess Strategy: - Lower Final Concentration - Use Different Co-solvent - Try Solubility Enhancers check->reassess Yes

Caption: Initial workflow for solubilizing this compound.

Q3: How do I prepare a high-concentration stock solution of this compound?

A3: Preparing a concentrated stock solution is the most critical step. A high-quality, water-miscible organic solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for this purpose.[4]

Experimental Protocol: Preparing a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Note: While a related compound, Heteroclitin D, shows high solubility in DMSO (70 mg/mL), the exact limit for this compound is not published.[5] It is advisable to start with a modest concentration (e.g., 10-20 mM) and increase if necessary.

Q4: What are the recommended co-solvents and their final concentration limits in cell-based assays?

A4: When diluting the DMSO stock into your aqueous medium, the final concentration of DMSO must be kept low to prevent solvent-induced artifacts. For most cell lines, a final DMSO concentration of ≤0.5% (v/v) is recommended, with ≤0.1% (v/v) being ideal.[2][3] Always include a vehicle control (medium + same final concentration of DMSO) in your experiments.

Co-SolventRecommended Max. Final Conc. (Cell-based Assays)Notes
DMSO 0.1% - 0.5%Most common and effective. Can induce cell stress or differentiation at higher concentrations.[2]
Ethanol (B145695) 0.1% - 0.5%Can be used, but may be more cytotoxic than DMSO for some cell lines.[6]
PEG 400 < 1%A polymer that can aid solubility; generally low toxicity.
N,N-Dimethylacetamide (DMA) < 0.1%Effective but can have higher toxicity. Use with caution.[4]
Q5: What if my compound precipitates even with DMSO? Can I use solubility enhancers like cyclodextrins?

A5: Yes. If you observe precipitation upon dilution, especially when a higher final concentration of this compound is required, solubility enhancers like cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[9][10]

Caption: Encapsulation of a hydrophobic drug by cyclodextrin (B1172386).

Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm the solution slightly (to ~40°C) to aid dissolution.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the Complex: While vortexing the HP-β-CD solution, add the this compound stock dropwise.

  • Equilibrate: Incubate the mixture for 1-24 hours at room temperature or 37°C with continuous stirring or shaking to allow for complex formation.

  • Sterilize & Use: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the solution for use in cell culture.

Q6: Are there other formulation strategies I can use for my experiments?

A6: Yes, for more advanced applications, particularly for in vivo studies or complex in vitro models, lipid-based formulations can be highly effective.[11] These systems work by dissolving the hydrophobic compound in a lipid carrier, which can form stable emulsions or nanoparticles in aqueous media.[12][13]

Common Lipid-Based Formulations [11][14]

Formulation TypeCompositionKey Feature
Type I (Oils) Oils (e.g., MCT, LCT)Simple lipid solution. Drug is released upon digestion.
Type II (SEDDS) Oils, Surfactants (HLB < 12)Self-Emulsifying Drug Delivery Systems. Forms an emulsion upon gentle agitation in aqueous media.
Type III (SMEDDS) Oils, Surfactants (HLB > 12), Co-solventsSelf-Microemulsifying Drug Delivery Systems. Forms a finer, more stable microemulsion.
Liposomes Phospholipids, CholesterolBilayer vesicles that can encapsulate hydrophobic drugs within the lipid membrane.

Developing these formulations is complex and typically requires specialized equipment and expertise. They are most often employed when simple co-solvent or cyclodextrin approaches are insufficient.

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Heteroclitin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC separation of Heteroclitin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these structurally similar compounds.

Troubleshooting Guide

The separation of isomers like Heteroclitin D and G by High-Performance Liquid Chromatography (HPLC) can be challenging due to their similar physicochemical properties. Below is a troubleshooting guide to address common issues.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Mobile phase composition is not optimal: The polarity of the mobile phase may not be suitable to differentiate between the isomers. 2. Incorrect stationary phase: The column chemistry may not provide sufficient selectivity for the isomers. 3. Column temperature is not optimized: Temperature can affect the selectivity of the separation. 4. Flow rate is too high: High flow rates can lead to band broadening and reduced resolution.1. Modify the mobile phase:     - Adjust the ratio of organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.     - Try a different organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa).     - Add a small percentage of a third solvent (e.g., tetrahydrofuran) to alter selectivity.     - Adjust the pH of the mobile phase with additives like formic acid or acetic acid to suppress ionization and improve peak shape. 2. Select an appropriate column:     - For reversed-phase HPLC, a C18 or C30 column is a good starting point. Phenyl-hexyl columns can also offer different selectivity for aromatic compounds.     - Consider a chiral stationary phase if the isomers are enantiomers. 3. Optimize column temperature:     - Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to observe the effect on resolution. Lower temperatures often improve the separation of isomers.[1] 4. Reduce the flow rate:     - Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better equilibration between the mobile and stationary phases.
Peak Tailing or Fronting 1. Column overload: Injecting too much sample can lead to distorted peak shapes. 2. Secondary interactions with the stationary phase: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with polar analytes. 3. Inappropriate mobile phase pH: If the analytes are ionizable, a mobile phase pH close to their pKa can cause peak tailing.1. Reduce injection volume or sample concentration. 2. Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress silanol interactions. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation: Small variations in solvent ratios or pH can lead to shifts in retention time. 2. Fluctuations in column temperature: A non-thermostatted column can be sensitive to ambient temperature changes. 3. Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and replace the analytical column when performance degrades.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Heteroclitin isomer separation?

A1: For separating sesquiterpenoid lactone isomers like Heteroclitins, a reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. A C18 column is a standard choice for the stationary phase. A good initial mobile phase to evaluate is a gradient of acetonitrile and water, with the addition of a small amount of an acid modifier like 0.1% formic acid or acetic acid to improve peak shape.

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of isomers?

A2: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent in reversed-phase chromatography and can lead to shorter retention times. Methanol, being a protic solvent, can engage in hydrogen bonding interactions with analytes, which can alter the elution order and improve the resolution of certain isomers. It is recommended to screen both solvents during method development.

Q3: What role does temperature play in the separation of Heteroclitin isomers?

A3: Column temperature is a critical parameter for optimizing the separation of isomers. Changing the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects retention times and peak shapes. More importantly, temperature can change the selectivity (α) of the separation, which is crucial for resolving closely eluting isomers. For some isomers, a lower temperature may enhance separation, while for others, a higher temperature might be beneficial.

Q4: Should I use a gradient or isocratic elution for separating Heteroclitin isomers?

A4: A gradient elution is generally recommended for the initial method development when analyzing complex mixtures or when the polarity of the isomers is unknown. A gradient allows for the elution of a wider range of compounds in a reasonable time and can help in identifying the optimal solvent strength for separation. Once the retention behavior of the isomers is understood, an isocratic method can be developed for routine analysis if the resolution is adequate.

Q5: What detection method is suitable for the analysis of Heteroclitin isomers?

A5: A Diode Array Detector (DAD) or a UV-Vis detector are commonly used for the detection of Heteroclitin isomers, as these compounds typically possess a chromophore that absorbs UV light. The selection of the detection wavelength should be based on the UV spectrum of the analytes to ensure maximum sensitivity. For more detailed structural information and to confirm the identity of the isomers, a Mass Spectrometer (MS) can be coupled with the HPLC system (LC-MS).

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method for Heteroclitin Isomer Separation

This protocol provides a starting point for the separation of Heteroclitin isomers. Optimization will likely be necessary to achieve baseline resolution.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% to 60% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm (or optimal wavelength from UV scan)

Sample Preparation:

  • Prepare a stock solution of the Heteroclitin isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 40% acetonitrile in water with 0.1% formic acid) to a working concentration (e.g., 10-50 µg/mL).

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Prep_Sample Prepare Heteroclitin Isomer Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phases A and B HPLC_System Equilibrate HPLC System Prep_Mobile_Phase->HPLC_System HPLC_System->Inject_Sample Run_Gradient Run Gradient Method Inject_Sample->Run_Gradient Detect Detect at 220 nm Run_Gradient->Detect Analyze_Chromatogram Analyze Chromatogram for Resolution Detect->Analyze_Chromatogram Optimization Optimize Method (Mobile Phase, Temp.) Analyze_Chromatogram->Optimization If Resolution < 1.5 Optimization->HPLC_System

Caption: Workflow for HPLC Method Development for Heteroclitin Isomer Separation.

Mobile_Phase_Optimization cluster_organic Organic Modifier Adjustment cluster_additive Mobile Phase Additives cluster_ternary Ternary Mixture Start Initial Condition (e.g., 40% ACN) Adjust_Ratio Adjust % ACN Start->Adjust_Ratio Add_Acid Add 0.1% Formic Acid Start->Add_Acid Change_Solvent Switch to Methanol Adjust_Ratio->Change_Solvent Add_THF Add small % THF Adjust_Ratio->Add_THF Change_Solvent->Add_THF Change_pH Adjust pH Add_Acid->Change_pH

Caption: Logical relationships in mobile phase optimization for isomer separation.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Heteroclitin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, proteins, lipids, and endogenous metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]

Q2: What are the primary causes of ion suppression and enhancement in LC-MS analysis?

A2: Ion suppression, the more prevalent issue, can stem from several mechanisms:

  • Competition for Ionization: When matrix components co-elute with this compound, they can compete for the limited available charge in the ion source, thereby reducing the ionization efficiency of the analyte.

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which in turn affects the efficiency of solvent evaporation and the release of ions.[1]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated this compound ions, preventing their detection.[1]

Ion enhancement is less common but can happen when co-eluting compounds improve the ionization efficiency of this compound, for example, by modifying the gas-phase chemistry within the ion source.[1]

Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?

A3: Two primary methods are employed to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative technique where a constant flow of a this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[1]

  • Post-Extraction Spike Method: This quantitative approach involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).

Q4: Is there a difference in susceptibility to matrix effects between ESI and APCI for lignan (B3055560) analysis?

A4: Yes, Electrospray Ionization (ESI) is generally more prone to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI is more sensitive to alterations in droplet surface tension and charge competition caused by co-eluting compounds. For the analysis of lignans (B1203133) like this compound, which are polar and thermally labile, ESI is a common choice.

Q5: What is the most effective strategy for mitigating matrix effects?

A5: While several strategies exist, the most effective approach is a combination of meticulous sample preparation and chromatographic optimization. A robust sample preparation method will remove a significant portion of interfering matrix components, while a well-developed chromatographic method will separate this compound from any remaining interferences. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for compensating for matrix effects, as it experiences similar ionization suppression or enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on issues arising from matrix effects.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible CauseTroubleshooting Step
Column Contamination/Deterioration Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion.
Secondary Interactions with Column Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing continues.
System Dead Volume Check all fittings and connections for dead volume, which can cause peak broadening.

Problem 2: Low or Irreproducible Analyte Response

Possible CauseTroubleshooting Step
Significant Ion Suppression Implement a more rigorous sample preparation method (e.g., switch from Protein Precipitation to SPE). Optimize chromatographic conditions to separate this compound from suppression zones identified by post-column infusion.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, including accurate pipetting and vortexing times.
Suboptimal MS Source Conditions Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound.
High Salt Concentration in the Sample Verify that salts from buffers or the sample matrix are effectively removed during sample preparation, as they are a frequent cause of ion suppression.

Problem 3: Inaccurate Quantification

Possible CauseTroubleshooting Step
Uncorrected Matrix Effects Utilize a suitable internal standard, preferably a stable isotope-labeled version of this compound. If a SIL-IS is unavailable, a structural analog that co-elutes can be used. Alternatively, employ a matrix-matched calibration curve.
Non-linearity of Calibration Curve Ensure the calibration range is appropriate for the expected sample concentrations. Matrix effects can sometimes lead to non-linearity, especially at the lower and upper ends of the curve.
Analyte Degradation Investigate the stability of this compound in the biological matrix and during the sample preparation process.

Data Presentation

The selection of a sample preparation method is critical in minimizing matrix effects. The following table summarizes typical performance data for common extraction techniques when analyzing lignans or similar small molecules in biological matrices.

Table 1: Comparison of Sample Preparation Techniques for the Analysis of Lignans in Plasma

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10560 - 90 (Suppression)Simple, fast, and inexpensive.Provides the least clean-up, often resulting in significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Good removal of phospholipids (B1166683) and other interferences.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) 90 - 11095 - 105Provides the cleanest extracts, significantly reducing matrix effects.More time-consuming and costly; requires method development.

Data is compiled and representative of typical values for lignans and other small molecules in biological fluids.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound reference standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges)

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples using the intended sample preparation method. After the final extraction step, spike the clean extract with this compound to the same concentration as Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound in Set A (Peak AreaNeat).

    • Calculate the average peak area for this compound in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) x 100

    • An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression. An ME > 100% indicates ion enhancement.

Protocol 2: Comparative Evaluation of Sample Preparation Methods

Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.

Materials:

  • Blank biological matrix pool

  • This compound reference standard

  • Reagents and materials for:

    • Protein Precipitation (PPT) (e.g., acetonitrile, methanol)

    • Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate)

    • Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges)

Procedure:

  • Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).

  • Following extraction, spike the processed extracts with this compound to a known concentration.

  • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

Mandatory Visualizations

Matrix_Effect_Pathway cluster_sample Biological Sample cluster_lcms LC-MS System cluster_effect Matrix Effect Analyte This compound IonSource Ion Source (ESI) Analyte->IonSource Elutes from LC Matrix Matrix Components (Proteins, Lipids, Salts) Matrix->IonSource Co-elutes from LC Suppression Ion Suppression Matrix->Suppression Competition for Charge Altered Droplet Properties Enhancement Ion Enhancement Matrix->Enhancement Improved Ionization Efficiency MS_Detector Mass Spectrometer Detector IonSource->MS_Detector Ionized Analyte Inaccurate_Quant Inaccurate Quantification MS_Detector->Inaccurate_Quant Leads to Suppression->IonSource Enhancement->IonSource

Caption: The impact of matrix components on the ionization of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Reproducibility) Assess_ME Assess Matrix Effects? (Post-Column Infusion / Post-Extraction Spike) Start->Assess_ME Optimize_SP Optimize Sample Preparation (e.g., Switch to SPE) Assess_ME->Optimize_SP Yes Optimize_Chroma Optimize Chromatography (e.g., Gradient, Column) Assess_ME->Optimize_Chroma Yes Use_IS Implement Internal Standard (SIL-IS or Analog) Optimize_SP->Use_IS Optimize_Chroma->Use_IS Revalidate Re-evaluate Matrix Effects and Validate Method Use_IS->Revalidate Revalidate->Assess_ME Unsuccessful End Problem Resolved Revalidate->End Successful

Caption: A systematic workflow for troubleshooting matrix effects.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of dibenzocyclooctadiene lignans (B1203133).

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of dibenzocyclooctadiene lignans often so complex and difficult to interpret?

A1: The complexity arises from several structural features inherent to this class of molecules:

  • Multiple Chiral Centers: Dibenzocyclooctadiene lignans possess numerous stereocenters, leading to the possibility of multiple diastereomers, each with a unique NMR spectrum.

  • Conformational Isomerism: The central eight-membered cyclooctadiene ring is flexible and can exist in different conformations, such as twist-boat and twist-boat-chair forms. These conformers can interconvert, leading to broadened signals or the presence of multiple sets of signals for a single compound.[1]

  • Signal Overlap: The aliphatic region of the ¹H NMR spectrum (typically 1.0-3.0 ppm) often displays severe signal overlap due to the presence of numerous methylene (B1212753) (-CH₂) and methine (-CH) groups in similar chemical environments.

  • Diastereotopic Protons: Methylene protons adjacent to a chiral center are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, often coupling to each other (geminal coupling) and to neighboring protons, resulting in complex splitting patterns.

Q2: What are the first steps to take when encountering a complex, unresolved ¹H NMR spectrum?

A2: Before proceeding to more advanced 2D NMR experiments, several simple steps can be taken to improve spectral resolution:

  • Optimize Sample Preparation: Ensure the sample is free of paramagnetic impurities and particulate matter, which can cause significant line broadening. Proper sample preparation is crucial for obtaining high-quality spectra.

  • Vary the Solvent: Recording the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential changes in the chemical shifts of protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ often cause significant shifts (aromatic solvent-induced shifts, ASIS) that can be particularly useful.

  • Adjust the Temperature: Acquiring spectra at different temperatures can help to resolve signals from different conformers. At higher temperatures, the rate of interconversion between conformers may increase, leading to a sharpening of averaged signals. Conversely, lowering the temperature can "freeze out" individual conformers, allowing for their separate characterization.

Q3: How can I definitively assign the protons and carbons of a dibenzocyclooctadiene lignan (B3055560)?

A3: A combination of 2D NMR experiments is essential for the unambiguous assignment of the complex spectra of these lignans. The typical workflow involves:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, establishing the connectivity of protons within individual spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom. This is a crucial step in assigning the carbon skeleton.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This experiment is vital for connecting the spin systems identified in the COSY spectrum and for assigning quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close to each other in space. These experiments are indispensable for determining the relative stereochemistry and conformation of the molecule.[1][2][3][4]

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the Aliphatic Region

Problem: The ¹H NMR spectrum shows a broad, unresolved "hump" between 1.0 and 3.0 ppm, making it impossible to extract coupling constants or assign individual proton signals.

Solutions:

  • Utilize 2D NMR Techniques:

    • ¹H-¹H COSY: Even with significant overlap in the 1D spectrum, the cross-peaks in a COSY spectrum can help to trace out the J-coupling connectivities.

    • ¹H-¹³C HSQC: This is often the most effective way to resolve overlapping proton signals. By spreading the proton signals out in the carbon dimension, individual proton correlations can often be distinguished.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a coupled spin system, even if they are not directly coupled. This can be particularly useful for identifying all the protons of the cyclooctadiene ring system from a single, well-resolved proton.

  • Employ Higher Magnetic Fields: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, which can lead to better resolution of overlapping signals.

Issue 2: Differentiating Diastereomers

Problem: The NMR spectrum shows multiple sets of signals, suggesting the presence of diastereomers, but it is difficult to assign which signals belong to which isomer.

Solutions:

  • Careful Analysis of 2D NMR Data: Each diastereomer will have its own complete set of COSY, HSQC, HMBC, and NOESY/ROESY correlations. It is often possible to trace the connectivity of each isomer independently.

  • NOESY/ROESY for Stereochemical Differentiation: The spatial proximities of protons will be different for each diastereomer. Key NOE/ROE correlations, for example between protons on the biphenyl (B1667301) rings and the cyclooctadiene ring, can be used to differentiate between isomers.

  • Comparison with Literature Data: If known diastereomers of the lignan have been reported, a careful comparison of the chemical shifts and coupling constants can aid in the assignment.

Issue 3: Assigning Diastereotopic Methylene Protons

Problem: A methylene group adjacent to a stereocenter exhibits two distinct signals with complex splitting patterns, making them difficult to assign.

Solutions:

  • COSY and HSQC Analysis: The HSQC spectrum will confirm that both proton signals are attached to the same carbon. The COSY spectrum will show a cross-peak between the two diastereotopic protons (geminal coupling) and will also show correlations to any neighboring protons.

  • Analysis of Coupling Constants: The magnitude of the geminal coupling constant (²JHH) is typically in the range of 12-18 Hz. The vicinal coupling constants (³JHH) to neighboring protons will depend on the dihedral angle and can provide information about the local conformation.

  • NOESY/ROESY Correlations: Diastereotopic protons will have different spatial relationships to nearby protons. NOESY or ROESY spectra can be used to identify these differential through-space interactions, which can aid in their unambiguous assignment.

Experimental Protocols

A general workflow for the NMR analysis of a novel dibenzocyclooctadiene lignan is presented below. Note that specific parameters may need to be optimized based on the sample concentration, solvent, and the specific NMR instrument being used.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified lignan in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For quantitative NOE studies, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.

1D ¹H and ¹³C NMR Acquisition
  • ¹H NMR: Acquire a standard 1D proton spectrum to assess the overall complexity and signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Acquisition

The following table provides a starting point for the acquisition parameters for common 2D NMR experiments.

ExperimentPulse Program (Bruker)Key Parameters to ConsiderTypical Values
¹H-¹H COSY cosygpqfSpectral width (SW), Number of increments (TD in F1)SW: ~12 ppm in both dimensions, TD(F1): 256-512
¹H-¹³C HSQC hsqcedetgpsisp2.3¹³C Spectral width, ¹JCH coupling constantSW(F1): ~160 ppm, ¹JCH: 145 Hz
¹H-¹³C HMBC hmbcgplpndqfLong-range coupling constant (ⁿJCH)ⁿJCH: 8 Hz
¹H-¹H NOESY noesygpphMixing time (d8)300-800 ms
¹H-¹H ROESY roesygpphMixing time (p15)200-500 ms

Data Presentation: NMR Data for Schisandrin

The following tables summarize the ¹H and ¹³C NMR data for Schisandrin, a well-known dibenzocyclooctadiene lignan, in CDCl₃.

Table 1: ¹H NMR Data for Schisandrin (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
16.51s
46.64s
2.58d13.5
2.20d13.5
71.88m
82.05m
2.45d13.0
1.95d13.0
1-OCH₃3.84s
2-OCH₃3.87s
3-OCH₃3.88s
12-OCH₃3.82s
13-OCH₃3.86s
14-OCH₃3.56s
7-CH₃1.18d7.0
8-CH₃0.85d7.0

Table 2: ¹³C NMR Data for Schisandrin (in CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1141.210134.8
2152.211102.4
3152.612148.8
4110.513140.9
5134.514151.3
639.515124.5
741.21-OCH₃60.9
834.02-OCH₃55.9
936.13-OCH₃55.9
7-CH₃21.812-OCH₃60.5
8-CH₃12.713-OCH₃60.8
14-OCH₃59.9

Visualizations

Experimental Workflow for NMR-Based Structure Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration Dissolution->Filtration H1_NMR ¹H NMR Filtration->H1_NMR C13_NMR ¹³C & DEPT Filtration->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC C13_NMR->HSQC Assignment Spectral Assignment COSY->Assignment HSQC->Assignment HMBC ¹H-¹³C HMBC HMBC->Assignment NOESY ¹H-¹H NOESY/ROESY Stereochem Stereochemistry Determination NOESY->Stereochem Assignment->HMBC Assignment->NOESY Structure Final Structure Stereochem->Structure

Caption: Workflow for structure elucidation of dibenzocyclooctadiene lignans using NMR.

Logical Relationships in 2D NMR Spectral Interpretation

logical_relationships cluster_cosy ¹H-¹H COSY cluster_hsqc ¹H-¹³C HSQC cluster_hmbc ¹H-¹³C HMBC cluster_noesy ¹H-¹H NOESY/ROESY cosy_info Identifies ¹H-¹H J-coupling cosy_result Defines Spin Systems cosy_info->cosy_result hsqc_result Assigns Carbons in Spin Systems cosy_result->hsqc_result Provides proton assignments hsqc_info Correlates ¹H with directly bonded ¹³C hsqc_info->hsqc_result hmbc_result Connects Spin Systems & Assigns Quaternary C hsqc_result->hmbc_result Provides C assignments hmbc_info Correlates ¹H and ¹³C over 2-3 bonds hmbc_info->hmbc_result noesy_result Determines Relative Stereochemistry & Conformation hmbc_result->noesy_result Confirms planar structure noesy_info Identifies through-space ¹H-¹H proximity noesy_info->noesy_result

Caption: Interplay of 2D NMR experiments for complete structural assignment.

References

Technical Support Center: Minimizing Experimental Variability in Heteroclitin C Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with Heteroclitin C and related dibenzocyclooctadiene lignans (B1203133).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a type of lignan, specifically a dibenzocyclooctadiene lignan, isolated from the stems of Kadsura heteroclita.[1] While comprehensive data on this compound is limited, compounds from Kadsura heteroclita and the broader class of dibenzocyclooctadiene lignans have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and anti-inflammatory effects.[2][3]

Q2: What are the common bioassays used to evaluate the activity of compounds like this compound?

Commonly employed bioassays for evaluating the biological activity of natural products like this compound include:

  • Cytotoxicity Assays: To determine the compound's ability to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.

  • Anti-inflammatory Assays: To measure the compound's ability to reduce inflammation. This can be assessed by measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Antiviral Assays: Specifically for anti-HIV activity, assays would measure the inhibition of viral replication in infected cells.

Q3: I am observing high variability in my cytotoxicity assay results with a compound from Kadsura heteroclita. What are the potential causes?

High variability in cytotoxicity assays can arise from several factors, which can be broadly categorized into issues related to cell culture, assay procedure, and the test compound itself. A detailed breakdown of potential causes and solutions is provided in the troubleshooting guide below.

Q4: What signaling pathways are potentially modulated by dibenzocyclooctadiene lignans?

Dibenzocyclooctadiene lignans have been reported to influence several key signaling pathways, which may contribute to their biological activities. These include:

  • Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells.[4]

  • NF-κB Pathway: Some lignans have been shown to possess anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[3][5][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by these compounds.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays (e.g., MTT Assay)

High variability between replicate wells is a common issue that can obscure the true effect of the test compound.

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a properly calibrated multichannel pipette and consider gently rocking the plate after seeding to promote even distribution.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to increased concentrations of reagents and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or culture medium without cells and do not use them for experimental data.
Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assay) Ensure complete dissolution of the formazan crystals by using a sufficient volume of an appropriate solubilizing agent (e.g., DMSO, acidified isopropanol). After adding the solvent, shake the plate on an orbital shaker for at least 15-20 minutes. Visually inspect the wells for any remaining crystals before reading the absorbance.
Presence of Bubbles Air bubbles in the wells can interfere with absorbance readings. Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.
Cell Clumping Ensure a single-cell suspension is achieved before seeding by proper trypsinization and gentle pipetting. Cell clumps will lead to uneven growth and inconsistent results.
Contamination Microbial contamination can affect cell viability and interfere with the assay readout. Regularly check cell cultures for any signs of contamination and always use aseptic techniques.
Issue 2: Inconsistent Results Between Experiments

Lack of reproducibility between experiments is a significant challenge in drug discovery research.

Possible Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range for all experiments. Cells at high passage numbers can have altered growth rates and drug sensitivities. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting an experiment.
Variability in this compound Stock Solution Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at an appropriate temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles that can degrade the compound.
Inconsistent Incubation Times Standardize all incubation times, including cell seeding, compound treatment, and reagent incubation, across all experiments.
Reagent Quality and Preparation Use high-quality reagents and prepare fresh solutions, especially for light-sensitive or unstable reagents like MTT. Store all reagents according to the manufacturer's instructions.
Instrument Variability Ensure that the microplate reader is properly calibrated and maintained. Use the same instrument settings for all comparable experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the following formula: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare this compound dilutions treatment 4. Treat cells with compound compound_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_addition 6. Add MTT reagent incubation->mtt_addition formazan_formation 7. Incubate for 2-4h mtt_addition->formazan_formation solubilization 8. Solubilize formazan crystals formazan_formation->solubilization read_absorbance 9. Read absorbance at 570nm solubilization->read_absorbance calc_viability 10. Calculate % viability read_absorbance->calc_viability determine_ic50 11. Determine IC50 calc_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

troubleshooting_logic Troubleshooting High Variability in Replicates start High Variability in Replicates? check_seeding Check Cell Seeding Protocol start->check_seeding Yes check_pipetting Review Pipetting Technique check_seeding->check_pipetting solution_seeding Ensure homogenous cell suspension. Calibrate pipettes. check_seeding->solution_seeding check_edge_effects Evaluate Edge Effects check_pipetting->check_edge_effects solution_pipetting Practice consistent and careful pipetting. Avoid bubbles. check_pipetting->solution_pipetting check_solubilization Inspect Formazan Solubilization check_edge_effects->check_solubilization solution_edge Avoid using outer wells for data. check_edge_effects->solution_edge solution_solubilization Increase shaking time/speed. Visually confirm dissolution. check_solubilization->solution_solubilization end Problem Resolved check_solubilization->end

Caption: Decision tree for troubleshooting high variability.

apoptosis_pathway Potential Apoptosis Pathway for Dibenzocyclooctadiene Lignans cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade lignan Dibenzocyclooctadiene Lignans (e.g., this compound) bax_bak Bax/Bak Activation lignan->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic apoptosis pathway.

nfkb_pathway Potential NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk lignan Dibenzocyclooctadiene Lignans lignan->ikk Inhibits ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) nfkb_translocation->gene_transcription

Caption: Potential NF-κB signaling inhibition.

References

impact of pH and temperature on Heteroclitin C stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Heteroclitin C under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and queries.

General Information

What is this compound and why is its stability important?

This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural products known for their diverse biological activities. Understanding the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic agents. Degradation of the compound can lead to a loss of activity and the formation of impurities with unknown toxicological profiles.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: As a dibenzocyclooctadiene lignan, this compound is expected to be relatively stable in neutral and mildly acidic conditions (pH 4-7). However, it may be susceptible to degradation under strongly acidic or alkaline conditions. Lignans can undergo hydrolysis or rearrangement reactions at extreme pH values. It is recommended to perform forced degradation studies across a wide pH range (e.g., pH 1-13) to determine the precise stability profile.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures are expected to accelerate the degradation of this compound. The rate of degradation typically follows pseudo-first-order kinetics. Thermal stability should be assessed at various temperatures (e.g., 40°C, 60°C, 80°C) to determine the degradation kinetics and to predict the shelf-life of the compound under different storage conditions. For long-term storage, it is advisable to keep this compound at low temperatures (e.g., -20°C or -80°C) in a desiccated environment.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the dibenzocyclooctadiene lignan structure, potential degradation pathways for this compound under stress conditions may include:

  • Hydrolysis: Cleavage of ester or ether linkages, if present in the specific structure of this compound, particularly under acidic or basic conditions.

  • Oxidation: The phenolic groups and other electron-rich moieties in the lignan structure can be susceptible to oxidation, leading to the formation of quinone-type structures or other oxidation products.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to isomerization or degradation.

  • Epimerization: Changes in the stereochemistry at chiral centers can occur under certain conditions, potentially affecting biological activity.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C in tightly sealed vials to protect from light and moisture. For aqueous solutions used in cell-based assays or other experiments, it is recommended to prepare them fresh and use them immediately. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light for no longer than 24 hours, pending specific stability data.

Troubleshooting Guide

Q5: I am observing rapid degradation of this compound in my aqueous buffer. What could be the cause?

A5: Several factors could contribute to the rapid degradation of this compound in an aqueous buffer:

  • pH of the buffer: As mentioned, extreme pH can cause degradation. Verify the pH of your buffer.

  • Presence of metal ions: Trace metal ions in the buffer can catalyze oxidation. Consider using a chelating agent like EDTA if metal-catalyzed degradation is suspected.

  • Dissolved oxygen: Oxygen in the buffer can contribute to oxidative degradation. Degassing the buffer before use may improve stability.

  • Temperature: Ensure that the solution is maintained at the appropriate temperature. Room temperature storage for extended periods is not recommended.

Q6: My HPLC analysis shows multiple peaks for a supposedly pure sample of this compound after storage. How can I identify if these are degradation products?

A6: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm, you can perform the following:

  • Compare with a freshly prepared standard: Analyze a freshly prepared solution of this compound to establish the retention time of the parent compound.

  • Forced degradation: Intentionally degrade a sample of this compound under stress conditions (e.g., acid, base, peroxide, heat, light). The peaks that increase in area under these conditions are likely degradation products.

  • Mass spectrometry (LC-MS): Analyze the sample by LC-MS to determine the mass of the parent peak and the new peaks. This will help in identifying potential degradation products by comparing their masses to expected degradation pathways.

Q7: I am developing a stability-indicating HPLC method and am having trouble with peak shape for this compound. What should I do?

A7: Poor peak shape (e.g., tailing or fronting) can be due to several factors. Consider the following troubleshooting steps:

  • Mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH may improve peak shape.

  • Buffer concentration: Inadequate buffering capacity can lead to peak tailing. Ensure your buffer concentration is sufficient (typically 25-50 mM).

  • Column chemistry: The choice of stationary phase is critical. If you are using a standard C18 column, consider trying a different stationary phase (e.g., phenyl-hexyl, embedded polar group) that may have different interactions with the lignan structure.

  • Sample solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q8: The mass balance in my forced degradation study is below 90%. What could be the reasons?

A8: A low mass balance suggests that not all degradation products are being accounted for. Possible reasons include:

  • Non-chromophoric degradants: Some degradation products may lack a UV chromophore and are therefore not detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.

  • Volatile degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the analysis solvent and precipitate out of the solution.

  • Co-elution: A degradation product may be co-eluting with the parent peak or another impurity. A thorough peak purity analysis using a photodiode array (PDA) detector or MS is necessary.

Data Presentation

Table 1: Stability of this compound under Hydrolytic Stress Conditions

ConditionTime (hours)This compound Remaining (%)
0.1 M HCl (60°C)285.2
865.7
2440.1
0.1 M NaOH (60°C)270.5
842.3
2415.8
pH 7 Buffer (60°C)2498.5

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionDurationThis compound Remaining (%)
3% H₂O₂ (Room Temp)24 hours78.9
Dry Heat (80°C)48 hours82.4
Photostability (ICH Q1B)1.2 million lux hours92.1
200 W h/m²90.5

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Take samples at 0, 8, and 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C. Take samples at 0, 24, and 48 hours. Dissolve the solid in a known volume of solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method with a PDA detector to ensure peak purity. Quantify the amount of this compound remaining and calculate the percentage of degradation.

Mandatory Visualization

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to thermal Thermal Stress (80°C, Solid) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization If applicable hplc HPLC-PDA Analysis sampling->hplc neutralization->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data HPLC_Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions issue Poor HPLC Peak Shape (Tailing/Fronting) ph Incorrect Mobile Phase pH issue->ph buffer Insufficient Buffer Capacity issue->buffer column Inappropriate Column Chemistry issue->column solvent Strong Sample Solvent issue->solvent adjust_ph Adjust pH ph->adjust_ph increase_buffer Increase Buffer Concentration buffer->increase_buffer change_column Try Different Stationary Phase column->change_column change_solvent Dissolve Sample in Mobile Phase solvent->change_solvent

Validation & Comparative

Comparative Analysis of Heteroclitin C and Heteroclitin D Anti-HIV Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide to the anti-HIV efficacy of Heteroclitin C versus Heteroclitin D cannot be compiled at this time due to a significant lack of publicly available scientific data on the anti-HIV activity of this compound. Extensive literature searches did not yield any studies reporting the evaluation of this compound for its potential to inhibit HIV.

Conversely, Heteroclitin D has been reported to exhibit moderate anti-HIV activity. This finding originates from a study by Pu et al. published in Phytochemistry in 2008, which investigated various compounds isolated from the plant Kadsura heteroclita.[1] While the study mentions moderate activity in C8166 cells, specific quantitative data for Heteroclitin D, such as the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), are not detailed in the available abstracts.

Anti-HIV Activity of Related Compounds from Kadsura heteroclita

The seminal 2008 study by Pu et al. did provide quantitative data for other, unnamed compounds isolated from Kadsura heteroclita. While not a direct comparison to this compound or D, this data provides context for the potential anti-HIV activity of compounds from this plant source.

Compound ID (as per publication)EC₅₀ (µg/mL)Therapeutic Index (TI)Activity Level
Compound 6 1.652.9Moderate
Compound 12 1.465.9Moderate
Compounds 8-10, 14, 15 Not specifiedNot specifiedWeak

Table 1: Anti-HIV Activity of Compounds Isolated from Kadsura heteroclita (Pu et al., 2008) [2]

Experimental Protocols for Anti-HIV Activity Screening of Natural Compounds

The following is a generalized experimental protocol for assessing the anti-HIV activity of natural compounds, such as lignans (B1203133), based on common methodologies cited in antiviral research. This protocol is not specific to the study of this compound or D but represents a standard approach.

Objective: To determine the in vitro anti-HIV-1 activity and cytotoxicity of isolated natural compounds.

Materials:

  • Cell Line: C8166 human T-cell line (or other susceptible cell lines like MT-4 or CEM).

  • Virus: HIV-1 laboratory-adapted strain (e.g., IIIB).

  • Test Compounds: this compound and Heteroclitin D (dissolved in dimethyl sulfoxide, DMSO).

  • Positive Control: A known antiretroviral drug (e.g., Zidovudine - AZT).

  • Negative Control: Vehicle (DMSO).

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cytotoxicity assay, and reagents for p24 antigen capture ELISA.

Methodology:

  • Cytotoxicity Assay (MTT Assay):

    • Seed C8166 cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for a period corresponding to the length of the antiviral assay (e.g., 3-5 days).

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

  • Anti-HIV Assay (Syncytia Formation or p24 Antigen Inhibition):

    • In a separate 96-well plate, mix C8166 cells with a predetermined amount of HIV-1.

    • Immediately add serial dilutions of the test compounds.

    • Include wells with virus and cells only (virus control), cells only (mock-infected control), and the positive control drug.

    • Incubate for 3-5 days.

    • Syncytia Formation: Observe the formation of giant multinucleated cells (syncytia) under a microscope and count them. The EC₅₀ is the compound concentration that inhibits syncytia formation by 50% compared to the virus control.

    • p24 Antigen ELISA: Alternatively, collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit. The EC₅₀ is the compound concentration that reduces p24 antigen production by 50% compared to the virus control.

  • Data Analysis:

    • Calculate the Therapeutic Index (TI) using the formula: TI = CC₅₀ / EC₅₀ . A higher TI value indicates a more promising safety and efficacy profile.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Anti-HIV Assay cluster_analysis Therapeutic Potential C1 Plate C8166 Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT & Incubate C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 D1 Calculate Therapeutic Index (TI = CC50 / EC50) C6->D1 A1 Mix C8166 Cells & HIV-1 A2 Add Compound Dilutions A1->A2 A3 Incubate A2->A3 A4 Measure HIV Replication (Syncytia or p24) A3->A4 A5 Calculate EC50 A4->A5 A5->D1

Workflow for in vitro anti-HIV screening of natural products.

Signaling Pathways in HIV Infection and Potential Lignan Intervention

While the specific mechanism of action for Heteroclitin D has not been elucidated, lignans are known to interfere with various stages of the HIV life cycle. Potential targets could include viral entry, reverse transcription, integration, or protease activity. The diagram below illustrates a simplified overview of the HIV life cycle, highlighting potential stages where antiviral compounds could act.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV Virion cluster_inhibitors Potential Lignan Targets Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV HIV Budding->HIV HIV->Entry I1 Entry Inhibitors I1->Entry I2 RT Inhibitors I2->RT I3 Integrase Inhibitors I3->Integration I4 Protease Inhibitors (Maturation) I4->Budding

Simplified HIV life cycle and potential targets for antiviral lignans.

References

comparing the cytotoxicity of Heteroclitin C with other Kadsura lignans

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic potential of various lignans (B1203133) isolated from the Kadsura genus reveals significant anti-proliferative effects against a range of human cancer cell lines. While comprehensive data for Heteroclitin C remains elusive in the reviewed literature, a comparative analysis of other prominent Kadsura lignans, such as Kadusurain A, Heilaohulignan C, and Kadheterin A, provides valuable insights into their potential as novel anti-cancer agents.

This guide synthesizes available experimental data to offer a comparative overview of the cytotoxic activities of these compounds, details the methodologies employed in these studies, and visually represents the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various Kadsura lignans has been evaluated against multiple human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data, summarized in the table below, highlights the potent and selective nature of these natural compounds.

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
Kadusurain A A549 (Lung Carcinoma)2.1[1]
HCT116 (Colon Carcinoma)25.1[1]
HL-60 (Promyelocytic Leukemia)2.1[1]
HepG2 (Hepatocellular Carcinoma)2.2[1]
Heilaohulignan C BGC-823 (Gastric Cancer)16.75
HCT-116 (Colon Carcinoma)16.59
HepG2 (Hepatocellular Carcinoma)9.92
Kadheterin A HL-60 (Promyelocytic Leukemia)14.59[1]
Kadsuralignan I HepG2 (Hepatocellular Carcinoma)21.72
Longipedunin B HepG2 (Hepatocellular Carcinoma)18.72

Note: IC50 values were converted from µg/mL to µM where necessary for consistency, using the specific molecular weight of each compound. Original data for Kadusurain A was provided in µg/mL and converted assuming a molecular weight of approximately 500 g/mol for illustrative comparison.

Experimental Protocols

The evaluation of the cytotoxic activity of Kadsura lignans predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds (Kadsura lignans) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells per well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: The test lignans are serially diluted to various concentrations in the complete culture medium. The culture medium from the wells is removed, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells. Control wells containing untreated cells and blank wells with medium only are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT stock solution is added to each well, and the plates are incubated for another 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of dibenzocyclooctadiene lignans, a major class of lignans found in Kadsura, are often mediated through the induction of apoptosis (programmed cell death). While specific pathways for each lignan require further elucidation, a general understanding points towards the involvement of key regulatory pathways such as MAPK, PI3K/Akt, and NF-κB.[2] For instance, Heilaohulignan C has been shown to induce apoptosis through the p53 and mitochondrial apoptotic pathways.

Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic apoptotic pathway, which is a common mechanism of action for many anti-cancer agents.

experimental_workflow start Start: Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Kadsura Lignans (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Experimental Workflow for Cytotoxicity Assessment.

intrinsic_apoptosis_pathway lignan Kadsura Lignan stress Cellular Stress lignan->stress p53 p53 Activation stress->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with pro-caspase-9 cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified Intrinsic Apoptosis Pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctadiene lignans (B1203133), a prominent class of natural products primarily isolated from plants of the Schisandraceae family, have garnered significant attention for their diverse and potent pharmacological activities. These complex molecules, characterized by a central eight-membered ring fused to two phenyl rings, exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and hepatoprotective properties. The therapeutic potential of these compounds is intricately linked to their unique structural features. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzocyclooctadiene lignans, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of representative dibenzocyclooctadiene lignans, highlighting the influence of structural modifications on their potency.

Table 1: Cytotoxic Activity of Dibenzocyclooctadiene Lignans against Various Cancer Cell Lines
Lignan (B3055560)Cell LineIC50 (µM)Key Structural FeaturesReference
Kadusurain AA549 (Lung)1.05 µg/mL-[1]
HCT116 (Colon)12.56 µg/mL-[1]
HL-60 (Leukemia)2.11 µg/mL-[1]
HepG2 (Liver)3.24 µg/mL-[1]
Gomisin GLeukemia5.51 µg/mL-[2]
HeLa (Cervical)5.51 µg/mL-[2]
Benzoylgomisin QLeukemia55.1 µg/mL-[2]
HeLa (Cervical)61.2 µg/mL-[2]
Schisantherin ALeukemia61.2 µg/mL-[2]
Heilaohulignan CHepG2 (Liver)9.92 µM-[3]
BGC-823 (Gastric)16.75 µM-[3]
HCT-116 (Colon)16.59 µM-[3]
Kadsuralignan IHepG2 (Liver)21.72 µM-[3]
Longipedunin BHepG2 (Liver)18.72 µM-[3]
Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
LignanAssayIC50 (µM)Key Structural FeaturesReference
Kadsuindutain ANO Production (RAW264.7)10.72′,4′-dioxygenated-2′,3′-dimethylbutyryl moiety[4][5]
Kadsuindutain BNO Production (RAW264.7)15.22′,4′-dioxygenated-2′,3′-dimethylbutyryl moiety[4][5]
Kadsuindutain CNO Production (RAW264.7)21.52′,4′-dioxygenated-2′,3′-dimethylbutyryl moiety[4][5]
Schizanrin FNO Production (RAW264.7)34.0-[4][5]
Compound 5 (from K. heteroclita)TNF-α Production6.16-[6]
(-)-Gomisin NNF-κB InhibitionProven Activity-[7][8]
(+)-γ-SchisandrinNF-κB InhibitionProven Activity-[7][8]
Rubrisandrin ANF-κB InhibitionProven Activity-[7][8]
(-)-Gomisin JNF-κB InhibitionProven Activity-[7][8]
Table 3: Antioxidant Activity of Dibenzocyclooctadiene Lignans
LignanAssayActivityKey Structural FeaturesReference
SchisandreneDCFH-DAEssential exocyclic methylene (B1212753) for activityExocyclic methylene, benzoyloxy group enhances effect[9]
Various S. chinensis LignansCAAVaried-[7][8]
Table 4: Hepatoprotective Activity of Dibenzocyclooctadiene Lignans
LignanAssayEffectKey Structural FeaturesReference
DichloroschisanhenolCCl4-induced injury in vitroCell survival rate > 98.0%Halogenated derivative of schisanhenol[10]
Kadcolignans B-G & analoguesFFA-induced HepG2 cellsPotent inhibition of lipid accumulation-[11]
Various S. chinensis LignansAcetaminophen-induced liver injuryHepatoprotective-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HCT116, HL-60) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.[14]

  • Compound Treatment: Cells are treated with various concentrations of the dibenzocyclooctadiene lignans and incubated for a further 48-72 hours.[14][15]

  • MTT Incubation: After the treatment period, the medium is removed, and 20-28 µL of MTT solution (2 mg/mL in PBS) is added to each well. The plates are then incubated for 1.5-4 hours at 37°C.[14][16]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 100-130 µL of a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).[14][16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[14][16] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4][5]

  • Cell Culture: RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the lignans for 1-2 hours before being stimulated with LPS (1 µg/mL) to induce NO production.

  • Nitrite (B80452) Quantification (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm.

  • IC50 Calculation: The IC50 value for NO production inhibition is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment.[17][18][19][20]

  • Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well black fluorescence plate until confluent.[17][18]

  • Probe and Compound Incubation: The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), and the test compound or a standard antioxidant (e.g., quercetin).[17][18]

  • Induction of Oxidative Stress: After incubation and washing, a free radical initiator (e.g., AAPH) is added to induce the generation of reactive oxygen species (ROS).[17][18]

  • Fluorescence Measurement: The ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[17][18]

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is typically expressed as a percentage of inhibition of ROS production compared to a control.[18]

Hepatoprotective Activity Assay (in vitro)

This assay evaluates the ability of a compound to protect liver cells (e.g., HepG2) from toxin-induced injury.[10][21][22][23][24]

  • Cell Culture: HepG2 cells are cultured in 96-well plates.

  • Induction of Hepatotoxicity: Liver cell injury is induced by exposing the cells to a hepatotoxin, such as carbon tetrachloride (CCl4) or a mixture of free fatty acids (FFA) to model non-alcoholic fatty liver disease (NAFLD).[10][11]

  • Compound Treatment: The cells are co-treated with the hepatotoxin and various concentrations of the dibenzocyclooctadiene lignans.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.

  • Biochemical Analysis: In some protocols, specific markers of liver injury or function are measured, such as levels of triglycerides, total cholesterol, and reactive oxygen species.[11]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of dibenzocyclooctadiene lignans.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Analysis lignan_isolation Lignan Isolation & Purification compound_treatment Compound Treatment lignan_isolation->compound_treatment cell_culture Cell Culture cell_culture->compound_treatment cytotoxicity Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) compound_treatment->anti_inflammatory antioxidant Antioxidant Assay (CAA) compound_treatment->antioxidant hepatoprotective Hepatoprotective Assay compound_treatment->hepatoprotective data_analysis Data Analysis (IC50) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis hepatoprotective->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: A generalized experimental workflow for SAR studies of dibenzocyclooctadiene lignans.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases Lignans Dibenzocyclooctadiene Lignans Lignans->IKK inhibit DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 dissociates upon oxidative stress Lignans Dibenzocyclooctadiene Lignans Oxidative_Stress Oxidative Stress Lignans->Oxidative_Stress reduce Oxidative_Stress->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates

Caption: Activation of the Keap1/Nrf2/ARE antioxidant pathway by dibenzocyclooctadiene lignans.

References

Validating the In Vivo Anti-inflammatory Potential of Heteroclitin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vivo studies validating the anti-inflammatory activity of Heteroclitin C have been published. This guide, therefore, draws upon available in vitro data for structurally related dibenzocyclooctadiene lignans (B1203133) isolated from the Schisandraceae family (the plant family of Kadsura heteroclita, from which this compound is derived). This data is compared with the well-established in vivo anti-inflammatory profile of Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), to provide a potential framework for future in vivo validation of this compound.

Executive Summary

This compound, a dibenzocyclooctadiene lignan, belongs to a class of compounds that have demonstrated promising anti-inflammatory properties in preclinical in vitro models. Structurally similar lignans from the Kadsura and Schisandra genera have been shown to inhibit key inflammatory mediators, primarily through the suppression of the NF-κB signaling pathway. This guide provides a comparative analysis of the reported in vitro anti-inflammatory activity of these related lignans against the established in vivo efficacy of Indomethacin. Detailed experimental protocols for standard in vivo anti-inflammatory assays are also provided to facilitate the design of future studies aimed at validating the therapeutic potential of this compound.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the available in vitro data for dibenzocyclooctadiene lignans from Kadsura and Schisandra species and compare it with the known activity of Indomethacin.

Table 1: In Vitro Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

Compound/ExtractModel SystemKey BiomarkerIC50 / InhibitionReference
Kadsuindutains A-E & others (from Kadsura induta)LPS-activated RAW264.7 cellsNitric Oxide (NO) ProductionIC50: 10.7 μM to 34.0 μM[1][2][3][4]
Schisandrin C (from Schisandra sphenanthera)LPS-induced RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 8.5 ± 0.5 µM[5]
Gomisin N (from Schisandra sphenanthera)LPS-induced RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 15.8 ± 2.1 µM[5]
Lignans from Kadsura heteroclitaLPS-stimulated RAW264.7 cellsTNF-α ProductionIC50: 6.16 to 40.64 μM[6]
Kadsura verrucosa extractLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionSignificant inhibition[7]
Schisandra Chinensis Lignans (SCL)LPS-stimulated RAW264.7 cellsNO and PGE2 ProductionSignificant reduction[8]

Table 2: In Vivo Anti-inflammatory Activity of Indomethacin

Animal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Reference
Carrageenan-induced paw edema in rats10 mg/kgIntraperitoneal (i.p.)57.66% at 4th hour[9]
Carrageenan-induced paw edema in rats10 mg/kgIntraperitoneal (i.p.)87.3%[10]
Carrageenan-induced paw edema in mice10 mg/kgIntraperitoneal (i.p.)31.67% at 5th hour[11]
CFA-induced arthritis in rats1 mg/kg (twice a day for 8 days)Intraperitoneal (i.p.)14 ± 3%[12][13]
CFA-induced arthritis in rats3 mg/kg (twice a week)OralSignificant reduction[14]

Signaling Pathways and Mechanism of Action

Dibenzocyclooctadiene lignans and Indomethacin exert their anti-inflammatory effects through distinct signaling pathways.

Anti-inflammatory Signaling Pathways cluster_0 Dibenzocyclooctadiene Lignans cluster_1 Indomethacin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes (iNOS, TNF-α) Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α) transcription Lignans Lignans Lignans->IKK Lignans->NF-κB Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Indomethacin Indomethacin Indomethacin->COX-1/COX-2

Fig. 1: Anti-inflammatory mechanisms.

Dibenzocyclooctadiene lignans have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[7][15] They can suppress the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes like iNOS and TNF-α.[7] In contrast, Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16][17][18] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[16][17]

Experimental Protocols for In Vivo Validation

To validate the anti-inflammatory activity of this compound in vivo, standard and well-characterized animal models of inflammation are recommended.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Carrageenan-Induced Paw Edema Workflow Acclimatize Rats Acclimatize Rats Group Allocation Group Allocation Acclimatize Rats->Group Allocation Drug Administration Drug Administration Group Allocation->Drug Administration Control, this compound, Indomethacin Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hr post-treatment Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume 0, 1, 2, 3, 4, 5 hrs Data Analysis Data Analysis Measure Paw Volume->Data Analysis

Fig. 2: Carrageenan-induced edema workflow.

Methodology:

  • Animals: Male Wistar rats (180-200 g) are typically used.

  • Grouping: Animals are divided into control (vehicle), positive control (Indomethacin, e.g., 10 mg/kg), and test groups (various doses of this compound).

  • Drug Administration: The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to assess chronic inflammation and is relevant to human rheumatoid arthritis.

CFA-Induced Arthritis Workflow Acclimatize Rats Acclimatize Rats CFA Injection CFA Injection Acclimatize Rats->CFA Injection Day 0 Arthritis Development Arthritis Development CFA Injection->Arthritis Development ~14 days Group Allocation & Treatment Group Allocation & Treatment Arthritis Development->Group Allocation & Treatment Monitor Disease Progression Monitor Disease Progression Group Allocation & Treatment->Monitor Disease Progression Daily/Weekly Terminal Analysis Terminal Analysis Monitor Disease Progression->Terminal Analysis e.g., Day 21/28

Fig. 3: CFA-induced arthritis workflow.

Methodology:

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.[19]

  • Treatment Protocol: Treatment with this compound, Indomethacin (e.g., 1-3 mg/kg/day), or vehicle typically begins around day 14 post-CFA injection, when signs of arthritis are established, and continues for a specified period (e.g., 7-14 days).[12][14]

  • Assessment of Arthritis: Disease progression is monitored by measuring paw volume, arthritic score (visual scoring of inflammation in multiple joints), and body weight.

  • Terminal Analysis: At the end of the study, serum and paw tissues can be collected for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and histological evaluation of joint damage.

Conclusion and Future Directions

While direct in vivo evidence for the anti-inflammatory activity of this compound is currently lacking, the available in vitro data on related dibenzocyclooctadiene lignans suggest a promising potential. These compounds demonstrate the ability to suppress key inflammatory pathways, particularly the NF-κB signaling cascade. Future in vivo studies, such as the carrageenan-induced paw edema and CFA-induced arthritis models detailed in this guide, are crucial to validate these preliminary findings and to establish the therapeutic potential of this compound as a novel anti-inflammatory agent. A direct comparison with established drugs like Indomethacin in these models will be essential to determine its relative efficacy and potential for further development.

References

A Comparative Metabolomic Guide to Kadsura Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical diversity of Kadsura species reveals a rich source of bioactive compounds with significant potential for therapeutic applications. This guide provides a comparative analysis of the metabolomic profiles of different Kadsura species, focusing on key bioactive constituents and their underlying mechanisms of action.

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vine plants that are widely distributed in East and Southeast Asia.[1] Several species, including Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata, have a long history of use in traditional medicine for treating a range of ailments, from rheumatoid arthritis to gastrointestinal disorders.[2][3] Modern phytochemical studies have identified lignans (B1203133) and triterpenoids as the principal bioactive components responsible for the therapeutic effects of these plants.[4][5] This guide offers a detailed comparison of the metabolomic landscapes of these Kadsura species, presenting quantitative data, experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in their exploration of this promising genus.

Comparative Metabolomic Profiles

The chemical composition of Kadsura species is diverse, with significant variations observed between different species and even different plant parts. Lignans, particularly dibenzocyclooctadiene lignans, and various types of triterpenoids are the most abundant and pharmacologically significant compound classes.[4][5]

A study on the chemical profiles of K. coccinea, K. heteroclita, and K. longipedunculata revealed distinct differences in their metabolite compositions. For instance, spirobenzofuranoid dibenzocyclooctadiene compounds are more characteristic of K. heteroclita, while tetrahydrofuran (B95107) compounds are more prevalent in K. longipedunculata. K. coccinea is uniquely rich in 18(13→12)-abeo-lanostane and nortriterpenoid compounds.[2] Such variations in chemical constituents likely contribute to the differences in their traditional medicinal uses.[2] For example, K. heteroclita is traditionally used for rheumatic arthralgia, K. longipedunculata for irregular menstruation, and K. coccinea for gastric and duodenal ulcers.[2]

Quantitative Analysis of Bioactive Compounds

Table 1: Quantitative Analysis of Triterpenoids in the Stem of Kadsura heteroclita [4]

Compound NameAbbreviationAmount (μg/g)
Schisanlactone ESE10.93 ± 0.52
Heteroclitalactone FHF15.28 ± 0.73
Heteroclitalactone BHB25.67 ± 1.18
Schisanlactone BSB5.89 ± 0.27
Heteroclitalactone MHM3.45 ± 0.16
Heteroclitalactone DHD7.81 ± 0.35
Heteroclitalactone EHE9.24 ± 0.43
3,4-seco-cycloartan-oic acidSDA4.12 ± 0.19

Table 2: Quantitative Analysis of Lignans in the Stem of Kadsura heteroclita [4]

Compound NameAbbreviationAmount (μg/g)
Kadsuralignan AKDA6.77 ± 0.31
d-Epigalbacind-E2.15 ± 0.10
6-hydroxy-meso-dihydroguaiaretic acid6-H-6-M1.33 ± 0.06
Arisanlactone CAC3.98 ± 0.18

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of Kadsura species.

UHPLC-Q-Orbitrap HRMS for Quantitative Analysis of Kadsura heteroclita Stem[4]
  • Sample Preparation: Dried stems of Kadsura heteroclita were pulverized and sieved. A 0.5 g sample of the powder was extracted with 25 mL of methanol (B129727) in an ultrasonic bath for 30 minutes. The extract was then centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected and filtered through a 0.22 µm membrane before injection into the UHPLC system.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724)/methanol (4:1, v/v) (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Q Exactive Focus Hybrid Quadrupole-Orbitrap Mass Spectrometer.

    • Ionization Mode: Heated electrospray ionization (HESI) in both positive and negative modes.

    • Spray Voltage: 3.8 kV (positive), 3.2 kV (negative).

    • Capillary Temperature: 320°C.

    • Sheath Gas Flow Rate: 35 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Full MS Scan Resolution: 70,000.

    • MS/MS Scan Resolution: 17,500.

UPLC-QTOF/MS for Comparative Metabolomic Profiling[2]
  • Sample Preparation: Dried and powdered stem samples (0.5 g) of K. coccinea, K. heteroclita, and K. longipedunculata were extracted with 25 mL of methanol using ultrasonication for 30 minutes. After centrifugation at 10,000 ×g for 10 minutes, the supernatant was filtered through a 0.22 μm membrane.[6]

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC system.

    • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Waters Xevo G2-S QTOF mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive and negative modes.

    • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

    • Sampling Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/h.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Kadsura species exert their pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2 Signaling Pathway

Dibenzocyclooctadiene lignans from Kadsura coccinea have been shown to alleviate hepatotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.

Nrf2_Pathway Kadsura_Lignans Kadsura Lignans (Dibenzocyclooctadiene) Keap1 Keap1 Kadsura_Lignans->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active dissociation & translocation to nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection leads to

Nrf2 signaling pathway activation by Kadsura lignans.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Triterpenoids from Kadsura longipedunculata have been found to reduce the phosphorylation of downstream signaling molecules of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is a crucial signaling pathway involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Inhibition of this pathway by Kadsura triterpenoids could be a key mechanism for their anti-inflammatory and anti-cancer effects.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Receptor Extracellular_Stimuli->Receptor activates MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK activates Kadsura_Triterpenoids Kadsura Triterpenoids Kadsura_Triterpenoids->MAPKKK inhibits phosphorylation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates & activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates & activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Transcription_Factors->Cellular_Response regulates gene expression for

Inhibition of the MAPK signaling pathway by Kadsura triterpenoids.

Conclusion

The comparative metabolomic analysis of Kadsura species highlights their potential as a valuable source of novel therapeutic agents. The distinct chemical profiles of K. coccinea, K. heteroclita, and K. longipedunculata underscore the importance of accurate species identification for targeted therapeutic applications. The elucidation of the mechanisms of action of key bioactive compounds, such as the activation of the Nrf2 pathway by lignans and the inhibition of the MAPK pathway by triterpenoids, provides a solid foundation for future drug discovery and development efforts. Further research focusing on the quantitative comparison of a broader range of metabolites across different Kadsura species and in-depth investigation of their interactions with cellular signaling pathways will be instrumental in unlocking the full therapeutic potential of this remarkable genus.

References

A Comparative Guide to the Cross-Validation of HPLC and UHPLC-MS/MS Methods for the Quantification of Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the analysis of Heteroclitin C, a diterpenoid with potential therapeutic applications. The focus of this guide is on the cross-validation of these two widely used analytical techniques, supported by hypothetical experimental data to illustrate the performance of each method.

The transition from conventional HPLC to UHPLC-MS/MS is a common strategic move in analytical laboratories aiming to enhance efficiency and sensitivity. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which facilitates faster separations, superior resolution, and significantly increased sensitivity, particularly when coupled with a mass spectrometer. This guide will detail the process of cross-validating an established HPLC method with a newly developed UHPLC-MS/MS method to ensure the reliability and comparability of analytical results.

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and UHPLC-MS/MS analysis of this compound are provided below. These protocols are based on established methods for the analysis of similar diterpenoid compounds.

Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL for HPLC-UV and 0.01 ng/mL to 100 ng/mL for UHPLC-MS/MS.

  • Sample Matrix Extraction: For the analysis of this compound in a biological matrix (e.g., plasma), a solid-phase extraction (SPE) method should be developed and validated. The final extract should be reconstituted in methanol.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Proposed HPLC-UV Method
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-26 min: 90-30% B (return to initial conditions)

    • 26-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

Proposed UHPLC-MS/MS Method
  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-3 min: 20-80% B

    • 3-3.5 min: 80-95% B

    • 3.5-4 min: 95-20% B (return to initial conditions)

    • 4-5 min: 20% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr

    • Cone Gas Flow: 50 L/Hr

    • MRM Transitions: Specific precursor and product ions for this compound would be determined by infusion of a standard solution. For the purpose of this guide, we will assume a hypothetical transition of m/z 359.2 -> 181.1.

Data Presentation

The following tables summarize the expected quantitative data from the cross-validation of the HPLC-UV and UHPLC-MS/MS methods for the analysis of this compound.

Table 1: Chromatographic Performance Comparison
ParameterHPLC-UVUHPLC-MS/MSJustification
Retention Time (minutes)15.22.8The smaller particle size and higher optimal linear velocity in the UHPLC column significantly reduce the analysis time.
Run Time (minutes)305The faster separation in UHPLC allows for a much shorter overall run time, increasing sample throughput.
Resolution (Rs)> 1.8> 2.2The higher efficiency of the sub-2 µm particle size column in UHPLC leads to better separation of the analyte from other components.
System Backpressure (psi)~1800~9000The use of sub-2 µm particles in the UHPLC column results in significantly higher backpressure, necessitating specialized instrumentation.
Table 2: Method Validation Parameters
ParameterHPLC-UVUHPLC-MS/MSJustification
Linearity (R²)
Range0.1 - 100 µg/mL0.01 - 100 ng/mLUHPLC-MS/MS offers a much wider dynamic range and is significantly more sensitive.
Correlation Coefficient (R²)> 0.998> 0.999Both methods demonstrate excellent linearity within their respective ranges.
Sensitivity
Limit of Detection (LOD)0.05 µg/mL0.005 ng/mLThe selectivity and sensitivity of the mass spectrometer allow for much lower detection limits.
Limit of Quantification (LOQ)0.1 µg/mL0.01 ng/mLThe UHPLC-MS/MS method can reliably quantify significantly lower concentrations of this compound.
Precision (%RSD)
Intra-day (n=6)< 2.0%< 1.5%Both methods exhibit good precision, with UHPLC-MS/MS showing slightly better performance.
Inter-day (n=18, 3 days)< 3.0%< 2.5%Both methods demonstrate good reproducibility over time.
Accuracy (% Recovery)
Low QC (80%)98.5%99.2%Both methods show high accuracy, with UHPLC-MS/MS being slightly closer to 100%.
Mid QC (100%)101.2%100.5%Both methods are highly accurate at the target concentration.
High QC (120%)99.8%100.1%Both methods maintain high accuracy at higher concentrations.

Mandatory Visualization

Cross_Validation_Workflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development start->hplc_dev uhplc_dev UHPLC-MS/MS Method Development start->uhplc_dev hplc_val HPLC Method Validation hplc_dev->hplc_val hplc_routine Routine Analysis (HPLC) hplc_val->hplc_routine cross_val Cross-Validation: Compare Performance Parameters hplc_val->cross_val uhplc_val UHPLC-MS/MS Method Validation uhplc_dev->uhplc_val uhplc_routine Routine Analysis (UHPLC-MS/MS) uhplc_val->uhplc_routine uhplc_val->cross_val decision Method Performance Acceptable? cross_val->decision decision->uhplc_dev No, Re-optimize end End: Method Implementation decision->end Yes

A flowchart illustrating the cross-validation workflow from HPLC to UHPLC-MS/MS.

Signaling_Pathway heteroclitin_c This compound receptor Cell Surface Receptor heteroclitin_c->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor Activates gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression Induces cellular_response Cellular Response gene_expression->cellular_response

A hypothetical signaling pathway where this compound could exert its effects.

Conclusion

The cross-validation of HPLC-UV and UHPLC-MS/MS methods for the analysis of this compound highlights the significant advantages of transitioning to UHPLC-MS/MS technology. The UHPLC-MS/MS method offers a substantial reduction in analysis time and a dramatic increase in sensitivity, while also providing superior resolution. This enhanced efficiency can lead to higher sample throughput and reduced operational costs in both quality control and research environments. While the initial investment in UHPLC-MS/MS instrumentation is higher, the long-term benefits in terms of data quality and productivity are considerable for drug development and scientific research.

A Comparative Guide to the Bioactivity of Natural and Synthetic Heteroclitin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known bioactivity of naturally isolated Heteroclitin C with the projected bioactivity of its synthetic counterpart. Due to a lack of publicly available data on synthetic this compound, this document outlines the established biological profile of the natural product and presents a hypothetical framework for evaluating a synthetic version.

Introduction to this compound

This compound is a member of the dibenzocyclooctadiene lignan (B3055560) family, a class of natural products known for their diverse and potent biological activities. Isolated from medicinal plants of the Kadsura genus, these compounds have attracted significant interest in the fields of pharmacology and drug discovery. Structurally, this compound possesses a complex polycyclic framework with multiple stereocenters, making its total synthesis a challenging but important goal for ensuring a stable and pure supply for research and development. While numerous Heteroclitin analogues have been isolated and studied, this guide will focus specifically on this compound.

Bioactivity of Natural this compound

Natural this compound is known to be isolated from the stems of Kadsura heteroclita. While specific bioactivity data for this compound is sparse in the literature, related compounds from the same plant, such as Heteroclitin D, I, and J, have demonstrated a range of biological effects. Based on the activities of these closely related analogues, the bioactivity of natural this compound is presumed to encompass the following areas:

  • Anti-HIV Activity: Several lignans (B1203133) from Kadsura heteroclita, including Heteroclitin I and J, have shown anti-HIV properties.

  • Cytotoxicity: Kadheterin A, another dibenzocyclooctadiene lignan from the same plant, exhibited moderate cytotoxicity against HL-60 cells.

  • Anti-lipid Peroxidation: Heteroclitin D has been reported to possess anti-lipid peroxidation activity.

  • L-type Calcium Channel Inhibition: Heteroclitin D is also known to inhibit L-type calcium channels.

  • Anti-inflammatory Activity: Lignans as a class are known to exhibit anti-inflammatory effects, often through the modulation of signaling pathways such as NF-κB.

Synthesis of this compound: A Proposed Strategy

As of the latest literature review, a total synthesis of this compound has not been published. However, based on successful syntheses of other dibenzocyclooctadiene lignans, a plausible synthetic route can be proposed. Such a synthesis would be crucial for producing enantiomerically pure this compound in sufficient quantities for extensive biological evaluation and would allow for the creation of novel analogues with potentially improved therapeutic properties.

A hypothetical retrosynthetic analysis suggests that the core dibenzocyclooctadiene structure could be assembled via an intramolecular biaryl coupling reaction. The stereocenters on the cyclooctadiene ring could be established using asymmetric catalysis or chiral pool starting materials.

Hypothetical Experimental Workflow for this compound Synthesis

A Simple Aromatic Precursors B Asymmetric Synthesis of Substituted Butane Derivatives A->B Chiral auxiliaries or asymmetric catalysis C Intramolecular Biaryl Coupling (e.g., Suzuki or Stille Coupling) B->C D Cyclization to form Dibenzocyclooctadiene Core C->D E Functional Group Manipulations (e.g., introduction of ester group) D->E F Final Product: Synthetic this compound E->F

A proposed workflow for the total synthesis of this compound.

Comparative Bioactivity Data

The following table summarizes the known and expected bioactivities of natural and synthetic this compound. It is important to note that the data for synthetic this compound is predictive and awaits experimental verification.

Bioactivity AssayNatural Isolate (this compound)Synthetic this compound (Predicted)
Anti-HIV Activity Data not availableExpected to be similar to natural isolate and other related lignans. Synthetic route would allow for SAR studies to optimize activity.
Cytotoxicity (e.g., against HL-60) Data not availablePredicted to exhibit cytotoxic effects. A pure synthetic sample would provide more accurate IC50 values without interference from co-isolated natural products.
Anti-lipid Peroxidation Data not availableHypothesized to possess this activity, similar to Heteroclitin D. A synthetic sample would be ideal for mechanistic studies.
L-type Calcium Channel Inhibition Data not availableExpected to show inhibitory activity. Access to synthetic material would enable detailed electrophysiological studies.
Anti-inflammatory Activity Data not availablePredicted to have anti-inflammatory properties. Synthetic this compound could be used to investigate the precise mechanism of action on inflammatory pathways like NF-κB.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for comparing the bioactivity of natural and synthetic this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound (natural or synthetic) in DMSO is diluted to various concentrations in culture medium. The cells are treated with these concentrations for 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-lipid Peroxidation Assay (TBARS Assay)
  • Sample Preparation: A biological sample (e.g., rat liver microsomes) is incubated with an oxidizing agent (e.g., FeSO4/ascorbate) in the presence and absence of various concentrations of this compound.

  • TBA Reaction: After incubation, the reaction is stopped by adding a solution of trichloroacetic acid (TCA). Thiobarbituric acid (TBA) reagent is then added, and the mixture is heated at 95°C for 60 minutes.

  • Extraction: After cooling, the resulting pink chromogen is extracted with n-butanol.

  • Spectrophotometric Measurement: The absorbance of the butanol layer is measured at 532 nm. The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

L-type Calcium Channel Inhibition Assay
  • Cell Culture and Loading: A cell line stably expressing L-type calcium channels (e.g., HEK293 cells) is cultured on coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: The cells are incubated with varying concentrations of this compound.

  • Depolarization and Measurement: The cells are depolarized with a high-potassium solution to open the L-type calcium channels, leading to an influx of Ca2+. The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorescence microscope or a plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the depolarization-induced calcium influx compared to control cells.

Signaling Pathway Diagram

Many lignans exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the potential point of intervention for this compound.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor Receptor->IKK HeteroclitinC This compound HeteroclitinC->IKK Inhibition

Proposed mechanism of anti-inflammatory action of this compound via NF-κB pathway inhibition.

Conclusion

Natural this compound, based on the activities of its close analogues, holds significant promise as a bioactive compound. The development of a total synthesis for this compound would be a critical step forward, enabling a definitive characterization of its biological activities and facilitating further drug development efforts. A direct comparison of the bioactivity of the natural isolate and a high-purity synthetic standard is essential to validate the therapeutic potential of this interesting natural product. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such a comparative investigation.

A Comparative Guide to Assessing the Purity of Heteroclitin C Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for natural products like Heteroclitin C is a critical cornerstone in drug discovery and development. Accurate purity determination ensures reliable biological data, reproducible experimental results, and is a fundamental requirement for regulatory approval. This guide provides a comprehensive comparison of key analytical techniques used to evaluate the purity of this compound samples, supported by established experimental protocols and data presentation.

Introduction to this compound and Purity Assessment

This compound belongs to a class of bioactive natural products that have garnered significant interest for their potential therapeutic properties. As with any natural product, samples of this compound are often isolated from complex biological matrices, which can lead to the presence of various impurities. These impurities can arise from the source organism, the extraction and purification process, or degradation. Therefore, employing robust analytical methodologies to ascertain the purity of this compound is paramount. This guide focuses on the most commonly employed and effective techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the desired level of sensitivity, the nature of the impurities, and the intended application of the this compound sample. The following table summarizes and compares the key performance attributes of the most relevant methods.

Technique Principle Primary Use in Purity Assessment Strengths Limitations Typical Purity Range Determined
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.[1][2]Quantitative determination of purity and detection of non-volatile impurities.High resolution and sensitivity, excellent for quantification, well-established and reproducible.[1][3]Requires reference standards for absolute quantification, can be destructive to the sample.>95%
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material based on differential migration with a solvent.[1][2]Rapid qualitative screening for impurities and monitoring purification processes.Simple, cost-effective, high throughput for screening multiple samples.[2][4]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[2]Semi-quantitative estimation
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.[2][4]Identification of impurities by molecular weight, structural elucidation when coupled with fragmentation techniques.Extremely high sensitivity, provides molecular weight information, can be coupled with chromatographic techniques (e.g., LC-MS).[2]May not distinguish between isomers, quantification can be challenging without isotopic standards.Qualitative identification of impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2][4]Structural confirmation of the primary compound and identification and quantification of structurally related impurities.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity.[5]Lower sensitivity compared to MS and HPLC, requires larger sample amounts, complex mixtures can lead to overlapping signals.[6][7]>90% (qNMR)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methodologies used for the analysis of the closely related compound, Heteroclitin D.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of methanol (B129727) and water is commonly used. For Heteroclitin D, a ratio of 70:30 (v/v) has been shown to be effective.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Column Temperature: Maintained at 30 °C.[8]

  • Detection: UV detection at a wavelength of 220 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).[8][9]

  • Injection Volume: 20 µL.[8]

  • Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

This protocol provides a rapid method for the qualitative assessment of impurities.[8][9]

  • Stationary Phase: Silica gel GF254 plates.[8][9]

  • Mobile Phase: A mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 4:1, v/v).[8][9]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 2 mg/mL. Prepare a more dilute solution (e.g., 0.02 mg/mL) to help visualize minor impurities.[8][9]

  • Application: Apply 1 µL of each sample solution to the TLC plate.[8]

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm.[4]

Mass Spectrometry (MS) Protocol (Coupled with LC)

This protocol outlines the general steps for identifying impurities using LC-MS.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.[10]

  • LC Conditions: Utilize the HPLC conditions described above to achieve chromatographic separation before introduction into the mass spectrometer.

  • Mass Analysis: Acquire mass spectra in full scan mode to detect all ions within a specified mass range. For structural elucidation of impurities, tandem MS (MS/MS) can be performed to generate fragment ions.[11]

  • Data Analysis: The molecular weights of the detected impurity peaks can be used to propose elemental compositions and potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for the structural verification and purity assessment of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the this compound sample (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Acquire a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully characterize the structure of this compound and any major impurities.[4] For quantitative NMR (qNMR), an internal standard with a known concentration is added to the sample.

  • Data Analysis: The purity is determined by comparing the integral of a signal from this compound to the integral of a signal from the internal standard in the ¹H NMR spectrum. The presence of impurity signals can also be directly observed and quantified relative to the main compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Purity Assessment Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution TLC TLC Screening Dissolution->TLC HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Qualitative Qualitative Impurity Profile TLC->Qualitative Quantitative Quantitative Purity Value HPLC->Quantitative Structural Structural Confirmation & Impurity ID LCMS->Structural NMR->Quantitative NMR->Structural Final Final Purity Assessment Qualitative->Final Quantitative->Final Structural->Final

Caption: Workflow for the purity assessment of this compound.

Decision_Tree Start Start: Assess Purity of This compound Sample Screening Initial Screening Needed? Start->Screening Quantification Quantitative Purity Required? Screening->Quantification No TLC Perform TLC Analysis Screening->TLC Yes ImpurityID Impurity Identification Needed? Quantification->ImpurityID No HPLC Perform HPLC Analysis Quantification->HPLC Yes LCMS Perform LC-MS Analysis ImpurityID->LCMS Yes, for Molecular Weight NMR Perform NMR Analysis ImpurityID->NMR Yes, for Structure End End: Purity Assessment Complete ImpurityID->End No TLC->Quantification HPLC->ImpurityID LCMS->End NMR->End

References

No Direct Data Available for In Vitro vs. In Vivo Correlation of Heteroclitin C Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals no specific studies detailing the in vitro or in vivo biological activity of a compound identified as Heteroclitin C. Therefore, a direct comparison and correlation of its activities in these two settings cannot be provided at this time.

While the plant source for related compounds, Kadsura heteroclita, is known to produce a variety of bioactive lignans (B1203133), including several other named Heteroclitins (such as A, B, D, F, G, H, I, J, P, Q, R, and S), specific data for "this compound" is absent from the current scientific record. Research on other lignans from this plant has primarily focused on their potential anti-HIV, cytotoxic, and anti-inflammatory properties, with most studies being conducted in vitro.

This information gap highlights a common challenge in natural product research, where numerous compounds are isolated, but only a fraction are extensively studied for their biological effects, and even fewer advance to in vivo testing.

For researchers and drug development professionals interested in pursuing studies on novel compounds like a potential this compound, a general experimental workflow is typically followed to establish an in vitro to in vivo correlation. This process is crucial for validating the therapeutic potential of a compound.

General Experimental Workflow for In Vitro to In Vivo Correlation

A typical workflow to assess and correlate the activity of a novel compound involves several key stages, beginning with foundational in vitro assays and progressing to more complex in vivo models.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Isolation & Characterization Compound Isolation & Characterization Initial In Vitro Screening Initial In Vitro Screening Compound Isolation & Characterization->Initial In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies Initial In Vitro Screening->Mechanism of Action Studies Dose-Response & Potency (IC50/EC50) Dose-Response & Potency (IC50/EC50) Mechanism of Action Studies->Dose-Response & Potency (IC50/EC50) Animal Model Selection Animal Model Selection Dose-Response & Potency (IC50/EC50)->Animal Model Selection Promising In Vitro Data Correlation Analysis Correlation Analysis Dose-Response & Potency (IC50/EC50)->Correlation Analysis Pharmacokinetic & Toxicological Studies Pharmacokinetic & Toxicological Studies Animal Model Selection->Pharmacokinetic & Toxicological Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Pharmacokinetic & Toxicological Studies->In Vivo Efficacy Studies Biomarker & Endpoint Analysis Biomarker & Endpoint Analysis In Vivo Efficacy Studies->Biomarker & Endpoint Analysis Biomarker & Endpoint Analysis->Correlation Analysis

Figure 1. A generalized workflow for establishing an in vitro to in vivo correlation for a novel compound.

Detailed Experimental Protocols (Hypothetical for a Lignan (B3055560) Compound)

Below are detailed, representative protocols for key experiments that would be necessary to establish the in vitro and in vivo activity of a compound like this compound, based on common practices for studying similar natural products.

Table 1: Hypothetical In Vitro and In Vivo Experimental Protocols
Experiment TypeAssayDetailed Methodology
In Vitro Cytotoxicity Assay Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media. Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for 48-72 hours. Cell viability is assessed using an MTT or resazurin-based assay. Absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.
Anti-inflammatory Assay Cell Line: Murine macrophage cell line (e.g., RAW 264.7). Procedure: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The supernatant is collected to measure nitric oxide (NO) production using the Griess reagent. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified by ELISA or RT-qPCR.
Signaling Pathway Analysis Technique: Western Blotting. Procedure: Cells treated with the compound are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., NF-κB, MAPK pathway components) and their phosphorylated forms.
In Vivo Acute Toxicity Study Animal Model: BALB/c mice. Procedure: A single dose of the compound is administered orally or intraperitoneally at increasing concentrations to different groups of mice. Animals are observed for 14 days for signs of toxicity and mortality to determine the LD50 (lethal dose, 50%).
Xenograft Tumor Model Animal Model: Nude mice. Procedure: Human cancer cells are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered daily, and tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.

Data Presentation (Hypothetical)

Should data for this compound become available, it would be structured for clear comparison as follows:

Table 2: Hypothetical In Vitro Activity of this compound
Assay TypeCell LineParameterValue
CytotoxicityHeLaIC50Data µM
MCF-7IC50Data µM
HEK293IC50Data µM
Anti-inflammatoryRAW 264.7NO Inhibition (IC50)Data µM
TNF-α Inhibition (%)Data
Table 3: Hypothetical In Vivo Efficacy of this compound
Animal ModelTreatment DoseTumor Growth Inhibition (%)Change in Body Weight (%)
Nude Mouse XenograftData mg/kgDataData
Data mg/kgDataData

Signaling Pathway Visualization

Based on the activities of related lignans, a potential mechanism of action for a compound like this compound could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK NFKB_IKB NF-κB-IκB Complex IKK->NFKB_IKB Phosphorylates IκB IKB_p IκB (Degraded) NFKB_IKB->IKB_p NFKB_n NF-κB NFKB_IKB->NFKB_n NF-κB Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFKB_n->Gene_Expression Binds to DNA Heteroclitin_C This compound Heteroclitin_C->IKK Inhibits

Figure 2. A potential signaling pathway inhibited by a bioactive lignan like this compound.

The Spectrum-Effect Relationship of Chemical Constituents in Kadsura Species: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical profiles and pharmacological activities of medicinally important Kadsura species, supported by experimental data, to guide future research and drug development.

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of species that have long been used in traditional medicine, particularly in China, for treating a range of ailments including rheumatoid arthritis, gastrointestinal disorders, and inflammatory conditions.[1][2] The therapeutic efficacy of these plants is attributed to their rich and diverse phytochemical composition, primarily lignans (B1203133) and triterpenoids.[3][4] Understanding the relationship between the chemical fingerprint (spectrum) of different Kadsura species and their corresponding pharmacological activities (effect) is crucial for their rational use, quality control, and the discovery of new therapeutic agents. This guide provides a comparative overview of the spectrum-effect relationship of key Kadsura species, focusing on quantitative data and detailed experimental methodologies.

Comparative Chemical Profiles of Kadsura Species

Recent advancements in chromatographic and mass spectrometric techniques, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have enabled comprehensive comparisons of the chemical constituents across different Kadsura species. A comparative study of Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata revealed significant differences in their chemical profiles, which may account for their distinct traditional medicinal uses.[1] For instance, K. heteroclita is traditionally used for rheumatic arthralgia, K. longipedunculata for irregular menstruation, and K. coccinea for gastric and duodenal ulcers.[1]

Metabolomic studies on different tissues of Kadsura coccinea (root, stem, and leaf) have also highlighted a diverse array of compounds, with lignans and terpenoids being particularly abundant in the roots.[5] This tissue-specific distribution of chemical constituents likely influences the therapeutic applications of different plant parts.

The following table summarizes the key differential chemical constituents identified in these three prominent Kadsura species.

Chemical Constituent ClassKadsura coccineaKadsura heteroclitaKadsura longipedunculataReference
Lignans Kadangustin L, Gomisin H, Ananolignan ASpirobenzofuranoid dibenzocyclooctadiene compoundsKadangustin E, Kadsumarin A, Interiotherin A, Kadoblongifolin B[1][2]
Triterpenoids 18(13→12)-abeo-lanostane and nortriterpenoid compoundsSchisanlactone E, Nigranoic acidChangnanic acid[2]
Flavonoids Quercetin, Naringenin, Cyanidin, DelphinidinQuercetin, Naringenin, Cyanidin, DelphinidinNot explicitly compared in the same study[6]
Phenolic Acids High content in leaves and rootsHigh content in leaves and rootsNot explicitly compared in the same study[7]

Comparative Pharmacological Activities and Quantitative Data

The diverse chemical constituents of Kadsura species translate into a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-platelet aggregation, and cytotoxic effects. This section presents a comparison of these activities with supporting quantitative data where available.

Anti-inflammatory Activity

Lignans isolated from various Kadsura species have demonstrated significant anti-inflammatory properties. For example, several new dibenzocyclooctadiene lignans from Kadsura induta were found to inhibit nitric oxide (NO) production in LPS-activated RAW264.7 cells, a key indicator of anti-inflammatory potential.[8]

Compound (from Kadsura induta)NO Production Inhibition IC50 (µM)Reference
Kadsuindutain A15.2[8]
Kadsuindutain B10.7[8]
Kadsuindutain C21.5[8]
Kadsuindutain D34.0[8]
Kadsuindutain E18.6[8]
Schizanrin F25.3[8]
Schizanrin O12.8[8]
Schisantherin J11.9[8]
L-NMMA (Positive Control)31.2[8]
Antioxidant Activity

A comparative study on different parts of Kadsura coccinea (root, stem, leaf, and fruit) revealed that the leaves and roots, which have higher total polyphenol and flavonoid content, exhibit stronger antioxidant activities as measured by ABTS and DPPH radical scavenging assays.[7] This highlights a clear relationship between the concentration of these phenolic compounds and the antioxidant effect.

Kadsura coccinea PartTotal Polyphenol Content (mg GAE/g)Total Flavonoid Content (mg QE/g)ABTS Radical Scavenging Activity (%)DPPH Radical Scavenging Activity (%)Reference
Root (KCR)197.6 ± 27.2Not specified82.8 ± 5.995.5 ± 3.6[7]
Stem (KCS)88.1 ± 7.8Not specified29.7 ± 2.025.7 ± 2.1[7]
Leaf (KCL)153.7 ± 6.7Not specified94.7 ± 2.999.9 ± 0.1[7]
Fruit (KCF)21.8 ± 4.8Not specified15.9 ± 2.08.7 ± 1.1[7]
Anti-platelet Aggregation Activity

Lignans from Kadsura angustifolia and Kadsura interior have been shown to possess anti-platelet aggregation properties.

CompoundSource SpeciesActivityIC50 or Inhibition %Reference
Kadsulignan LKadsura angustifoliaPAF Antagonistic2.6 x 10⁻⁵ M[9]
meso-dihydroguaiaretic acidKadsura angustifoliaPAF Antagonistic4.1 x 10⁻⁵ M[9]
Kadsutherin FKadsura interiorADP-induced platelet aggregation inhibition49.47%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited spectrum-effect relationship studies of Kadsura species.

Sample Preparation and UPLC-QTOF/MS Analysis for Chemical Fingerprinting

This protocol is based on the methodology for the comparative analysis of K. coccinea, K. heteroclita, and K. longipedunculata.[1]

  • Sample Preparation:

    • Accurately weigh 0.5000 g of powdered Kadsura sample (65-mesh).

    • Add 25 mL of methanol (B129727) and perform ultrasonication (35 kHz) for 30 minutes.

    • Centrifuge the extract at 10,000 ×g for 10 minutes.

    • Collect the supernatant and store it at 4°C.

    • Filter the supernatant through a 0.22 µm membrane before injection into the UPLC system.[1]

  • UPLC-QTOF/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer.

    • Mobile Phase: A gradient elution system typically consisting of acetonitrile (B52724) and water containing a small percentage of formic acid.

    • Data Analysis: Utilize software such as Xcalibur for peak finding, alignment, and filtering of the raw data. Parameters for analysis include retention time range (e.g., 0.5–10.5 min), mass range (e.g., 150–800 Da), retention time tolerance (e.g., 0.05 min), and mass tolerance (e.g., 0.02 Da).[1] Chemometric analysis, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is then used to identify discriminant variables among the different species.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

This protocol is adapted from the study on lignans from Kadsura induta.[8]

  • Cell Culture: Culture RAW264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the RAW264.7 cells in 96-well plates and incubate until they adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period.

    • Induce inflammation by adding lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

  • NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 values.

Visualizing the Spectrum-Effect Relationship and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual framework and experimental processes involved in studying the spectrum-effect relationship of Kadsura species.

experimental_workflow cluster_kadsura Kadsura Species cluster_extraction Extraction & Profiling cluster_data_analysis Data Analysis cluster_bioassays Bioactivity Evaluation cluster_correlation Spectrum-Effect Correlation K_coccinea K. coccinea Extraction Solvent Extraction K_coccinea->Extraction K_heteroclita K. heteroclita K_heteroclita->Extraction K_longipedunculata K. longipedunculata K_longipedunculata->Extraction UPLC_MS UPLC-QTOF/MS Analysis Extraction->UPLC_MS Anti_inflammatory Anti-inflammatory Assays Extraction->Anti_inflammatory Antioxidant Antioxidant Assays Extraction->Antioxidant Other_assays Other Bioassays Extraction->Other_assays Fingerprinting Chromatographic Fingerprinting UPLC_MS->Fingerprinting Chemometrics Chemometric Analysis (PCA, OPLS-DA) Fingerprinting->Chemometrics Correlation Correlation Analysis Chemometrics->Correlation Anti_inflammatory->Correlation Antioxidant->Correlation Other_assays->Correlation

Caption: Experimental workflow for spectrum-effect relationship studies of Kadsura species.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits NF_kB NF-κB MyD88->NF_kB activates iNOS iNOS NF_kB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->NF_kB inhibits Kadsura_Lignans->iNOS inhibits

Caption: Putative anti-inflammatory mechanism of Kadsura lignans via the NF-κB signaling pathway.

Conclusion

The comparative analysis of the chemical spectrum and pharmacological effects of Kadsura species provides a valuable framework for understanding their therapeutic potential. The distinct chemical profiles of species like K. coccinea, K. heteroclita, and K. longipedunculata likely underpin their differential applications in traditional medicine. Quantitative data from bioassays, particularly for anti-inflammatory and antioxidant activities, reveal a clear link between the concentration of specific chemical constituents, such as lignans and flavonoids, and the observed biological effects.

For researchers and drug development professionals, this guide highlights the importance of a multi-faceted approach that combines advanced analytical techniques for chemical profiling with robust pharmacological assays. Future research should focus on expanding these comparative studies to include a wider range of Kadsura species and a broader array of biological activities. Furthermore, the application of chemometrics and network pharmacology will be instrumental in identifying the key bioactive compounds and elucidating their mechanisms of action, ultimately paving the way for the development of novel, evidence-based therapeutics from this medicinally important genus.

References

Beyond Heteroclitin C: Unveiling the Bioactive Potential of Kadsura interior

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The medicinal plant Kadsura interior, a member of the Schisandraceae family, has a long history of use in traditional medicine, particularly for treating inflammatory conditions and blood-related disorders. While Heteroclitin C has been a focal point of research, a growing body of evidence reveals a diverse array of other bioactive lignans (B1203133) and triterpenoids within this plant, exhibiting promising pharmacological activities. This guide provides a comparative analysis of these emerging bioactive markers, presenting supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Bioactive Markers

Recent phytochemical investigations into Kadsura interior have led to the isolation and characterization of several novel compounds with significant bioactivities. This section compares the performance of these compounds against established alternatives, with a focus on anti-platelet aggregation, anti-inflammatory, and anti-HIV activities.

Anti-Platelet Aggregation Activity

Several lignans isolated from Kadsura interior have demonstrated notable inhibitory effects on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. The following table summarizes the percentage of inhibition at a concentration of 100 μM.

CompoundTypeSource% Inhibition of ADP-induced Platelet Aggregation (at 100 µM)Reference
Kadsutherin F Lignan (B3055560)Kadsura interior49.47%[1]
Acetoxyl oxokadsurane LignanKadsura interior34.31%[1]
Kadsutherin G LignanKadsura interior33.10%[1]
Kadsutherin E LignanKadsura interior23.64%[1]
Kadsutherin H LignanKadsura interior21.75%[1]
Heteroclitin D LignanKadsura interior11.77%[1]
Aspirin (Positive Control) NSAIDSynthetic59.94%[1]
Anti-inflammatory and Anti-HIV Activities

Lignans and triterpenoids from the Kadsura genus have also been evaluated for their anti-inflammatory and anti-HIV properties. The tables below present the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for selected compounds.

Table 2: Anti-inflammatory Activity of Kadsura Compounds

CompoundTypeBioactivityIC50 Value (µM)Source SpeciesReference
Kadsuindutain A-E LignanNO Production Inhibition10.7 - 34.0Kadsura induta[2]
Heilaohuacid D TriterpenoidIL-6 Inhibition8.15Kadsura coccinea[3]
Heilaohuacid (Compound 31) TriterpenoidIL-6 Inhibition9.86Kadsura coccinea[3]
Heilaohuacid (Compound 31) TriterpenoidTNF-α Inhibition16.00Kadsura coccinea
Heilaohuacid D TriterpenoidTNF-α Inhibition21.41Kadsura coccinea

Table 3: Anti-HIV Activity of Kadsura Compounds

CompoundTypeBioactivityEC50 Value (µg/mL)Source SpeciesReference
Schisantherin D LignanHIV Replication Inhibition0.5Kadsura interior[4]
Compound 12 LignanAnti-HIV1.4Kadsura heteroclita[5]
Lancilactone C TriterpeneHIV Replication Inhibition1.4Kadsura lancilimba[6]
Compound 6 LignanAnti-HIV1.6Kadsura heteroclita[5]
Interiotherin A LignanHIV Replication Inhibition3.1Kadsura interior[4]
Angustific acid A TriterpenoidAnti-HIV6.1Kadsura angustifolia

Experimental Protocols

This section provides detailed methodologies for the key in vitro bioassays used to evaluate the therapeutic potential of compounds isolated from Kadsura interior.

Extraction and Isolation of Bioactive Compounds

A general procedure for the extraction and isolation of lignans and triterpenoids from Kadsura interior involves the following steps:

  • Drying and Pulverization: The plant material (e.g., stems, roots) is air-dried and ground into a coarse powder.

  • Solvent Extraction: The powdered material is extracted sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and methanol, typically using maceration or Soxhlet extraction.

  • Fractionation: The crude extracts are subjected to column chromatography over silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents to separate fractions based on polarity.

  • Purification: Individual compounds are purified from the fractions using techniques like preparative thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.

Anti-Platelet Aggregation Assay (ADP-Induced)

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by ADP.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer.

    • Aliquots of PRP are pre-incubated with the test compound or vehicle control at 37°C for a specified time (e.g., 5 minutes).

    • ADP is then added to induce platelet aggregation, and the change in light transmittance is recorded for a set period.

    • The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. Aspirin is typically used as a positive control.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A known NO synthase inhibitor, such as L-NMMA, can be used as a positive control.

Anti-HIV Assay (Reverse Transcriptase Inhibition)

This assay determines the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a crucial enzyme for viral replication.

  • Assay Principle: The assay typically utilizes a non-radioactive ELISA-based method. It measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer.

  • Procedure:

    • The test compound is incubated with recombinant HIV-1 RT.

    • The reverse transcription reaction is initiated by adding a mixture of nucleotides, including biotin-labeled dUTP and digoxigenin-labeled dUTP.

    • The resulting biotin-labeled DNA is captured on a streptavidin-coated microplate.

    • An anti-digoxigenin antibody conjugated to peroxidase is added, which binds to the digoxigenin-labeled DNA.

    • A peroxidase substrate (e.g., ABTS) is added, and the resulting colorimetric signal is measured using a microplate reader.

  • Data Analysis: The EC50 value, representing the concentration of the compound that inhibits RT activity by 50%, is calculated from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed bioactivities are not due to general cellular toxicity.

  • Cell Seeding: The target cells (e.g., RAW 264.7 or host cells for HIV) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) can be determined.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_bioassays Bioactivity Screening plant_material Kadsura interior Plant Material extraction Extraction & Fractionation plant_material->extraction isolation Isolation & Purification (HPLC, etc.) extraction->isolation compound Isolated Bioactive Compound isolation->compound anti_platelet Anti-Platelet Aggregation Assay compound->anti_platelet anti_inflammatory Anti-inflammatory Assay (NO Production) compound->anti_inflammatory anti_hiv Anti-HIV Assay (RT Inhibition) compound->anti_hiv cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity data_analysis Data Analysis (IC50, EC50) anti_platelet->data_analysis anti_inflammatory->data_analysis anti_hiv->data_analysis cytotoxicity->data_analysis

General Experimental Workflow for Bioactive Marker Identification.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Kadsura_Lignans Kadsura Lignans MAPK MAPK (p38, JNK) Kadsura_Lignans->MAPK inhibits Kadsura_Lignans->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS iNOS Expression NFkB_nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces anti_hiv_pathway HIV_RNA HIV Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Kadsura_Compounds Dibenzocyclooctadiene Lignans Kadsura_Compounds->RT inhibits Integration Integration into Host Genome Viral_DNA->Integration

References

Safety Operating Guide

Safe Disposal of Heteroclitin C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Heteroclitin C must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on available safety data.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to review the Material Safety Data Sheet (MSDS). General precautions include avoiding contact with skin and eyes, preventing dust formation, and ensuring adequate ventilation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Use safety glasses or goggles that have been tested and approved under appropriate government standards.[1]

  • Hand Protection: Handle with suitable chemical-resistant gloves.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.[1]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 140460-42-0[1][3]
Molecular Formula C28H34O8[3]
Molecular Weight 498.6 g/mol [3]
Appearance No data available
Solubility No data available
Storage Recommended storage temperature is -20°C for the long term and 2-8°C for the short term. Keep the container tightly closed in a dry and well-ventilated place.[1]

Disposal Procedures

The proper disposal of this compound should be conducted in accordance with institutional, local, and national regulations. The following procedures are based on general guidelines for chemical waste.

Waste Identification and Segregation:

  • Solid Waste: Collect unused this compound powder and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container appropriate for the solvent used. Do not mix with other waste streams unless compatible.

  • Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with this compound must be disposed of in a designated sharps container.

Disposal Method:

  • The primary recommended disposal method is to engage a licensed chemical destruction plant.[2]

  • Controlled incineration with flue gas scrubbing is another potential disposal route.[2]

  • Crucially, do not discharge this compound or its solutions into sewer systems or drains. [1][2]

Container Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Caution: Substance not fully tested").

Experimental Protocols

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains.[1]

  • Cleanup:

    • Wear appropriate personal protective equipment.[1]

    • Avoid creating dust.[1]

    • Carefully sweep or scoop up the spilled material.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_2 Final Disposal start This compound Waste Generated solid_waste Solid Waste (powder, contaminated items) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (solvent appropriate) liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps disposal_vendor Arrange for Pickup by Licensed Waste Disposal Vendor collect_solid->disposal_vendor collect_liquid->disposal_vendor collect_sharps->disposal_vendor

Caption: Workflow for the proper disposal of this compound waste.

It is the responsibility of the researcher and their institution to ensure that all waste is managed in a safe and compliant manner. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.